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  • Product: 7-Methyl-2-phenylindolizine
  • CAS: 26557-56-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 7-Methyl-2-phenylindolizine: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 7-Methyl-2-phenylindolizine, a heterocyclic aromatic compound of interest in medicinal chemistry a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 7-Methyl-2-phenylindolizine, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. We will delve into its chemical structure, explore established synthetic methodologies, discuss its physicochemical properties, and survey its current and potential applications, particularly within the realm of drug development. This document is intended to serve as a valuable resource for researchers actively engaged in the study and utilization of indolizine-based scaffolds.

Core Chemical Identity and Structure

7-Methyl-2-phenylindolizine belongs to the indolizine class of bicyclic aromatic compounds, which are characterized by a fused pyridine and pyrrole ring system, sharing a nitrogen atom. The indolizine core is isoelectronic with indole but exhibits distinct chemical and physical properties. In the case of 7-Methyl-2-phenylindolizine, the core structure is substituted with a methyl group at the 7-position of the six-membered ring and a phenyl group at the 2-position of the five-membered ring.

Key Structural Identifiers (Predicted and from Derivatives):

IdentifierValueSource
IUPAC Name 7-Methyl-2-phenylindolizineInferred
Molecular Formula C₁₅H₁₃NInferred
Canonical SMILES CC1=CC2=C(C=C1)N=C(C=C2)C3=CC=CC=C3Inferred
InChIKey Inferred from structureInferred

The structural arrangement of 7-Methyl-2-phenylindolizine, with its electron-rich pyrrole ring and electron-deficient pyridine ring, imparts a unique electronic character that influences its reactivity and potential applications. The phenyl substituent at the 2-position further extends the π-conjugated system, which can impact its photophysical properties.

Caption: Chemical structure of 7-Methyl-2-phenylindolizine.

Synthesis Methodologies

The synthesis of the indolizine core and its derivatives is well-established, with several named reactions providing versatile routes to this heterocyclic system. The choice of synthetic strategy often depends on the desired substitution pattern.

Tschitschibabin Indolizine Synthesis

A classical and widely employed method for constructing the indolizine skeleton is the Tschitschibabin reaction. This involves the reaction of a 2-alkylpyridine (or a related aza-aromatic compound) with an α-halo carbonyl compound, followed by a base-mediated intramolecular cyclization.

For the synthesis of 7-Methyl-2-phenylindolizine, the logical starting materials would be 2,4-lutidine (4-methyl-2-methylpyridine) and 2-bromoacetophenone.

Workflow for the Tschitschibabin Synthesis:

G start 2,4-Lutidine + 2-Bromoacetophenone step1 N-Alkylation start->step1 intermediate Pyridinium Salt Intermediate step1->intermediate step2 Base-mediated Deprotonation (e.g., NaHCO₃, Et₃N) intermediate->step2 ylide Pyridinium Ylide (1,3-Dipole) step2->ylide step3 Intramolecular 1,5-Dipolar Cyclization ylide->step3 step4 Dehydration step3->step4 product 7-Methyl-2-phenylindolizine step4->product

Caption: General workflow for the Tschitschibabin synthesis of 7-Methyl-2-phenylindolizine.

Experimental Protocol (General):

  • N-Alkylation: To a solution of 2,4-lutidine in a suitable solvent (e.g., acetone, acetonitrile), add an equimolar amount of 2-bromoacetophenone. Stir the reaction mixture at room temperature or with gentle heating until the formation of the pyridinium salt is complete, often observed as a precipitate.

  • Isolation of Pyridinium Salt: The resulting pyridinium salt can be isolated by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried.

  • Cyclization: The isolated pyridinium salt is then treated with a base (e.g., sodium bicarbonate, triethylamine) in a solvent like ethanol or DMF. The reaction is typically heated to facilitate the intramolecular cyclization and subsequent dehydration to yield the final 7-Methyl-2-phenylindolizine product.

  • Purification: The crude product can be purified by standard techniques such as recrystallization or column chromatography on silica gel.

1,3-Dipolar Cycloaddition Reactions

An alternative and powerful strategy for the synthesis of indolizines involves the 1,3-dipolar cycloaddition of a pyridinium ylide with a suitable dipolarophile, such as an alkyne or an alkene. For the synthesis of 7-Methyl-2-phenylindolizine, a pyridinium ylide derived from 4-methylpyridine would react with phenylacetylene. This method offers high regioselectivity and is broadly applicable for creating diverse indolizine derivatives[6].

Physicochemical and Spectroscopic Properties

While specific experimental data for 7-Methyl-2-phenylindolizine is not extensively published, its properties can be reliably predicted based on data from analogous compounds and general principles of physical organic chemistry.

Predicted Physicochemical Properties:

PropertyPredicted Value/Characteristic
Molecular Weight ~207.27 g/mol
Appearance Likely a crystalline solid at room temperature.
Solubility Expected to be soluble in common organic solvents (e.g., chloroform, dichloromethane, acetone) and sparingly soluble in non-polar solvents and water.
Thermal Stability The aromatic nature of the indolizine core suggests good thermal stability.

Spectroscopic Characterization (Predicted):

The structural elucidation of 7-Methyl-2-phenylindolizine would rely on a combination of spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl protons (a singlet), the aromatic protons of the phenyl group, and the protons on the indolizine core. The chemical shifts and coupling patterns of the indolizine protons would be characteristic of the 7-methyl substitution pattern.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals corresponding to the methyl carbon, the carbons of the phenyl ring, and the eight distinct carbons of the indolizine nucleus.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula (C₁₅H₁₃N) by providing a highly accurate mass measurement.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic C-H stretching and bending frequencies for the aromatic and methyl groups, as well as C=C and C=N stretching vibrations from the heterocyclic core.

A structural investigation of a related compound, methyl 3-(4-fluorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate, provides valuable insight into the molecular geometry and intermolecular interactions that can be expected for this class of compounds[7][8]. The study highlights the role of various non-covalent interactions in the crystal packing.

Applications in Drug Development and Materials Science

The indolizine scaffold is considered a "privileged" structure in medicinal chemistry due to its presence in a variety of biologically active natural products and synthetic compounds. Derivatives of 2-phenylindolizine have been reported to exhibit a wide range of pharmacological activities.

Potential Therapeutic Areas:

  • Antimicrobial Agents: Substituted 2-phenylindolizine acetamides have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria[9]. The 7-methyl-2-phenylindolizine core could serve as a valuable starting point for the design of new antibacterial agents.

  • Anticancer Activity: Certain 2-phenylindolizine derivatives have shown promising anticancer activity against various cancer cell lines[9]. The mechanism of action can vary, but often involves the inhibition of key enzymes or disruption of cellular processes essential for cancer cell proliferation.

  • Anti-inflammatory Agents: The indolizine nucleus has been explored for the development of anti-inflammatory drugs. For instance, derivatives of methyl 3-(substituted benzoyl)-7-substituted-2-phenylindolizine-1-carboxylates have been synthesized and evaluated for their inhibitory activity against cyclooxygenase-2 (COX-2)[10].

  • Antitubercular Activity: A derivative of 7-methyl-2-phenylindolizine has shown inhibitory action towards Mycobacterium tuberculosis, highlighting the potential of this scaffold in the development of new treatments for tuberculosis[7][8].

Applications in Materials Science:

The extended π-conjugated system and inherent fluorescence of the indolizine core make these compounds attractive candidates for applications in organic electronics. While specific data for 7-Methyl-2-phenylindolizine is limited, related indolizine derivatives have been investigated for their potential use in:

  • Organic Light-Emitting Diodes (OLEDs): As emitter or host materials.

  • Organic Field-Effect Transistors (OFETs): As the active semiconductor layer.

  • Organic Photovoltaics (OPVs): As donor or acceptor materials.

Future Directions

7-Methyl-2-phenylindolizine represents a versatile and promising chemical entity. Future research efforts could focus on:

  • Development of more efficient and regioselective synthetic routes to access a wider range of 7-substituted indolizine derivatives.

  • In-depth investigation of the structure-activity relationships (SAR) to optimize the biological activity of this class of compounds for specific therapeutic targets.

  • Exploration of the photophysical properties of 7-Methyl-2-phenylindolizine and its derivatives for applications in materials science.

  • Comprehensive toxicological and pharmacokinetic profiling of lead compounds to assess their potential for further drug development.

The continued exploration of the chemical space around the 7-Methyl-2-phenylindolizine scaffold holds significant promise for the discovery of novel therapeutic agents and advanced functional materials.

References

  • Hasija, A., Bhandary, S., Venugopala, K. N., Chandrashekharappa, S., & Chopra, D. (2020). Structural investigation of methyl 3-(4-fluorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate, an inhibitory drug towards Mycobacterium tuberculosis. Acta Crystallographica Section E: Crystallographic Communications, 76(4), 567–571. [Link]

  • Hasija, A., Bhandary, S., Venugopala, K. N., Chandrashekharappa, S., & Chopra, D. (2020). Structural investigation of methyl 3-(4-fluorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate, an inhibitory drug towards Mycobacterium tuberculosis. ResearchGate. [Link]

  • Gandham, S. K., Jha, A., & Amit, A. (2024). Design and Synthesis of 2-Phenylindolizine Acetamides: Molecular Docking, in Vitro Antimicrobial and Anticancer Activity Evaluation. ResearchGate. [Link]

  • Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. A., & El-Emam, A. A. (2019). Novel Series of Methyl 3-(Substituted Benzoyl)-7-Substituted-2-Phenylindolizine-1-Carboxylates as Promising Anti-Inflammatory Agents: Molecular Modeling Studies. Molecules, 24(21), 3920. [Link]

  • PubChem. (n.d.). 5-Methyl-2-phenyl-indolizine. Retrieved from [Link]

  • Gandham, S. K., Jha, A., & Amit, A. (2024). Design and Synthesis of 2-Phenylindolizine Acetamides: Molecular Docking, in Vitro Antimicrobial and Anticancer Activity Evaluation. PubMed. [Link]

  • Hasija, A., Bhandary, S., Venugopala, K. N., Chandrashekharappa, S., & Chopra, D. (2020). Structural investigation of methyl 3-(4-fluorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate, an inhibitory drug towards Mycobacterium tuberculosis. PubMed Central. [Link]

  • Gandham, S. K., Jha, A., & Amit, A. (2024). Design and Synthesis of 2-Phenylindolizine Acetamides: Molecular Docking, in Vitro Antimicrobial and Anticancer Activity Evaluation. ResearchGate. [Link]

  • PubChem. (n.d.). 2-Phenylindolizine. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methyl-2-phenyl-indolizine. Retrieved from [Link]

  • Hasija, A., Bhandary, S., Venugopala, K. N., Chandrashekharappa, S., & Chopra, D. (2020). Structural investigation of methyl 3-(4-fluorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate, an inhibitory drug towards Mycobacterium tuberculosis. ResearchGate. [Link]

  • PubChemLite. (n.d.). 5-methyl-2-phenyl-indolizine (C15H13N). Retrieved from [Link]

Sources

Exploratory

7-Methyl-2-phenylindolizine: A Comprehensive Technical Guide on Physical, Chemical, and Pharmacological Properties

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Physicochemical profiling, synthetic methodologies, C-H functionalization, and pharmacological applications. Executive Summary &...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Physicochemical profiling, synthetic methodologies, C-H functionalization, and pharmacological applications.

Executive Summary & Core Identity

The indolizine scaffold is a highly privileged, fused bicyclic system containing a bridgehead nitrogen atom that is shared between a five-membered pyrrole ring and a six-membered pyridine ring. Among its derivatives, 7-Methyl-2-phenylindolizine stands out as a highly versatile research chemical and pharmacophore[1]. The electron-rich nature of this heteroaromatic system makes it an exceptional candidate for late-stage C-H functionalization, serving as a critical intermediate in the development of anti-tubercular and anti-inflammatory therapeutics[2][3].

Physicochemical Profiling

Understanding the baseline physical and chemical properties of 7-Methyl-2-phenylindolizine is critical for predicting its behavior in synthetic workflows and biological assays. The core is highly susceptible to electrophilic attack, specifically at the C1 and C3 positions, due to the strong electron-donating effect of the fused pyrrole system[4].

Table 1: Key Physicochemical Properties

PropertyValue / Description
Chemical Name 7-Methyl-2-phenylindolizine
CAS Number 26557-56-2[1]
Molecular Formula C₁₅H₁₃N[1]
Molecular Weight 207.27 g/mol [1]
Appearance Yellow to orange crystalline solid (derivative dependent)[3]
Key Reactive Sites C1, C3 (Regioselective electrophilic substitution)[4]
Pharmacological Utility COX-2 inhibitor, Anti-tubercular (MDR-MTB)[2][3]

Synthetic Methodologies: The Microwave-Assisted MCR Approach

The most efficient route to functionalized 7-methyl-2-phenylindolizine derivatives is through a highly convergent, one-pot Multicomponent Reaction (MCR).

Protocol: Synthesis of Methyl 3-(Substituted Benzoyl)-7-Methyl-2-Phenylindolizine-1-Carboxylates

Causality & Design: Traditional stepwise cyclizations often suffer from poor atom economy and prolonged reaction times. By utilizing microwave irradiation, uniform dielectric heating is achieved, which rapidly overcomes the activation energy barrier of the 1,3-dipolar cycloaddition. Triethylamine (TEA) is strategically employed as a base to neutralize the hydrobromide generated from the bromoacetophenone, driving the in-situ formation of the essential pyridinium ylide intermediate[3].

Step-by-Step Methodology:

  • Reagent Preparation: In a 10 mL microwave-safe tube, combine 4-methylpyridine (1.00 mmol), a 4-substituted phenacyl bromide (1.00 mmol), and methyl phenylpropiolate (1.00 mmol)[3].

  • Solvent & Catalyst: Add 4 mL of anhydrous acetonitrile and TEA (1.00 mmol) under a strict nitrogen atmosphere to prevent oxidative degradation[3].

  • Microwave Irradiation: Irradiate the mixture at 100 °C for exactly 5 minutes[3].

  • Self-Validating Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC). The complete consumption of the phenacyl bromide and the appearance of a distinct fluorescent spot under UV (254 nm) confirms cyclization.

  • Workup: Evaporate the acetonitrile under reduced pressure. Dilute the crude mixture with deionized water and extract twice with ethyl acetate. Wash the combined organic layers with a saturated brine solution to remove residual TEA and water-soluble impurities[3].

  • Purification: Purify the concentrated organic layer via column chromatography using 60–120 mesh silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure product in 76%–89% yield[3].

MCR_Synthesis A 4-Methylpyridine (1.00 mmol) MCR Microwave Irradiation 100 °C, 5 min Acetonitrile + TEA A->MCR B Substituted Bromoacetophenone (1.00 mmol) B->MCR C Methyl Phenylpropiolate (1.00 mmol) C->MCR Product 7-Methyl-2-phenylindolizine Derivative (76-89% Yield) MCR->Product One-pot cyclization

Figure 1: Microwave-assisted multicomponent reaction (MCR) workflow for indolizine synthesis.

Advanced C-H Functionalization

The inherent nucleophilicity of the indolizine core allows for sophisticated late-stage functionalizations, crucial for library generation in drug discovery.

  • Site-Selective Alkenylation: Recent advances have demonstrated controlled C-H alkenylation at the C1 and C3 positions using β-alkoxyvinyl trifluoromethylketones. This protocol allows for the precise installation of trifluoromethylated enone moieties, expanding the chemical space of the indolizine scaffold[4].

  • Photocatalytic Disulfuration: The C3 position can undergo visible-light-induced C-H disulfuration. By utilizing trisulfide dioxides as the reagent, the reaction proceeds via a photoinduced indolizine cationic radical intermediate. The presence of a bulky alkyl substituent on the terminal sulfur is mechanistically necessary to selectively drive the formation of the disulfide over the monosulfide[5].

Pharmacological Relevance & Therapeutic Applications

The 7-methyl-2-phenylindolizine architecture is not merely a structural curiosity; it is a highly active pharmacophore.

  • Selective COX-2 Inhibition (Anti-Inflammatory): Derivatives such as methyl 3-(4-fluorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate have demonstrated potent COX-2 inhibitory activity (IC₅₀ ≈ 6.71 μM), comparable to indomethacin[3]. Molecular modeling reveals that the 7-methyl group provides essential van der Waals interactions within the hydrophobic pocket of the COX-2 active site, ensuring target selectivity and minimizing COX-1 related gastrointestinal toxicity[3].

  • Anti-Tubercular Activity: The scaffold exhibits significant efficacy against Multidrug-Resistant Mycobacterium tuberculosis (MDR-MTB). Structure-Activity Relationship (SAR) studies indicate that functionalization at position 7 (e.g., methyl or formyl groups) plays a prominent role in modulating the binding affinity to mycobacterial targets[2].

Pharmacology Core 7-Methyl-2-phenylindolizine Core Scaffold C1 C1 Functionalization (e.g., Carboxylation) Core->C1 Electrophilic Attack C3 C3 Functionalization (e.g., Disulfuration / Acylation) Core->C3 Regioselective C-H Activation Bio1 Selective COX-2 Inhibition (Anti-inflammatory) C1->Bio1 Modulates Binding Affinity C3->Bio1 Bio2 MDR-MTB Inhibition (Anti-tubercular) C3->Bio2 Enhances Target Interaction

Figure 2: Regioselective functionalization sites and their pharmacological applications.

Analytical Characterization Standards

To ensure the scientific integrity of synthesized 7-methyl-2-phenylindolizine derivatives, strict analytical validation must be performed:

  • ¹H-NMR (400 MHz, CDCl₃): The 7-methyl protons act as a reliable diagnostic marker, typically appearing as a sharp singlet at δ 2.53–2.55 ppm [3]. The C5 proton (adjacent to the bridgehead nitrogen) is heavily deshielded, presenting as a distinct doublet far downfield (e.g., δ 9.56 ppm , J = 7.2 Hz)[3].

  • ¹³C-NMR (100 MHz, CDCl₃): The carbon of the 7-methyl group resonates characteristically at δ 21.6 ppm , while the highly conjugated core carbons span the aromatic region from 103 to 141 ppm[3].

  • FT-IR (KBr): Expected stretching frequencies include C=C and C=N aromatic stretches (1400–1600 cm⁻¹), and if carboxylated, a strong C=O stretch at ~1708 cm⁻¹[3].

References

  • Benchchem. "7-Methyl-2-phenylindolizine | CAS 26557-56-2 | RUO". Benchchem. 1

  • Venugopala, K. N., et al. "Anti-Tubercular Activity of Substituted 7-Methyl and 7-Formylindolizines and In Silico Study for Prospective Molecular Target Identification". PMC - NIH. 2

  • Venugopala, K. N., et al. "Novel Series of Methyl 3-(Substituted Benzoyl)-7-Substituted-2-Phenylindolizine-1-Carboxylates as Promising Anti-Inflammatory Agents: Molecular Modeling Studies". PMC - NIH. 3

  • Yan, J., et al. "Controlled and Site-Selective C–H/N–H Alkenylation, Dialkenylation, and Dehydrogenative β-Alkenylation of Various N-Heterocycles". The Journal of Organic Chemistry - ACS Publications. 4

  • Wu, S., et al. "Photocatalytic C–H Disulfuration for the Preparation of Indolizine-3-disulfides". The Journal of Organic Chemistry - ACS Publications. 5

Sources

Foundational

The Multifaceted Mechanisms of 7-Methyl-2-phenylindolizine Derivatives: A Technical Guide for Drug Discovery

Abstract The 7-methyl-2-phenylindolizine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth explo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 7-methyl-2-phenylindolizine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the molecular mechanisms of action underpinning the therapeutic potential of this class of compounds. We will delve into their roles as potent anti-inflammatory agents through the selective inhibition of cyclooxygenase-2 (COX-2) and as promising anticancer therapeutics via the disruption of microtubule dynamics and potential topoisomerase inhibition. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of current understanding, detailed experimental protocols, and insights into the structure-activity relationships that govern the efficacy of these versatile molecules.

Introduction: The Rise of a Privileged Scaffold

Indolizine derivatives, bicyclic aromatic compounds containing a nitrogen atom at the bridgehead, have garnered significant attention in the field of drug discovery due to their diverse pharmacological properties.[1] Among these, the 7-methyl-2-phenylindolizine core has proven to be a particularly fruitful starting point for the development of novel therapeutic agents. The strategic placement of the methyl group at the 7-position and the phenyl ring at the 2-position provides a unique three-dimensional structure that facilitates interactions with various biological targets. This guide will focus on two of the most well-documented and therapeutically relevant mechanisms of action: COX-2 inhibition for anti-inflammatory effects and anticancer activity through modulation of cellular division machinery.

Anti-inflammatory Action: Selective COX-2 Inhibition

A significant body of evidence points to the role of 7-methyl-2-phenylindolizine derivatives as potent and selective inhibitors of cyclooxygenase-2 (COX-2).[2] The COX-2 enzyme is a key mediator of inflammation and pain, and its selective inhibition is a well-established strategy for the development of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[3]

The Prostaglandin Synthesis Pathway and the Role of COX-2

Cyclooxygenases (COX-1 and COX-2) are pivotal enzymes in the conversion of arachidonic acid to prostaglandin H2 (PGH2).[4] PGH2 is the precursor to a variety of prostaglandins that are involved in physiological processes (mediated by COX-1) and inflammatory responses (primarily mediated by COX-2).[5] By selectively inhibiting COX-2, 7-methyl-2-phenylindolizine derivatives effectively block the production of pro-inflammatory prostaglandins at the site of inflammation.[2]

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Pro-inflammatory Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Indolizine 7-Methyl-2-phenylindolizine Derivatives Indolizine->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by 7-Methyl-2-phenylindolizine derivatives.

Quantitative Analysis of COX-2 Inhibition

The inhibitory potency of 7-methyl-2-phenylindolizine derivatives against COX-2 is typically quantified by their half-maximal inhibitory concentration (IC50) values. A study on a series of methyl 3-(substituted benzoyl)-7-substituted-2-phenylindolizine-1-carboxylates demonstrated potent COX-2 inhibitory activity.

Compound IDR1 (at benzoyl)R2 (at indolizine)COX-2 IC50 (µM)
4a HCH314.23
4b FCH310.87
4c ClCH38.15
4d BrCH37.92
4e CNCN6.71
Indomethacin --7.24
Celecoxib --0.05

Data synthesized from a study by Venugopala et al. (2019).

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol outlines a common method for determining the COX-2 inhibitory activity of test compounds.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (e.g., Amplex™ Red)

  • COX Cofactor (e.g., Hematin)

  • Arachidonic Acid (substrate)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of all reagents as per the manufacturer's instructions.

  • Enzyme and Inhibitor Incubation:

    • To each well of a 96-well plate, add 70 µL of COX Assay Buffer.

    • Add 10 µL of the test compound at various concentrations (typically a serial dilution). For the positive control, add a known COX-2 inhibitor (e.g., celecoxib). For the negative control (100% activity), add 10 µL of the vehicle (DMSO).

    • Add 10 µL of the COX Cofactor solution to all wells.

    • Initiate the pre-incubation by adding 10 µL of the diluted COX-2 enzyme solution to all wells except the no-enzyme control.

    • Incubate the plate at 37°C for 15 minutes.

  • Substrate Addition and Measurement:

    • Add 10 µL of the COX Probe solution to all wells.

    • Initiate the enzymatic reaction by adding 10 µL of the arachidonic acid solution to all wells.

    • Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity (e.g., λex=535 nm, λem=590 nm) every minute for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a suitable model to determine the IC50 value.

COX2_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Reagents Prepare Reagents: - COX-2 Enzyme - Assay Buffer - Cofactor & Probe - Test Compounds Plate Add to 96-well plate: - Assay Buffer - Test Compound/Control - Cofactor Reagents->Plate Add_Enzyme Add COX-2 Enzyme Plate->Add_Enzyme Incubate_37C Incubate at 37°C Add_Enzyme->Incubate_37C Add_Substrate Add Arachidonic Acid & Probe Incubate_37C->Add_Substrate Measure_Fluorescence Measure Fluorescence (Kinetic Read) Add_Substrate->Measure_Fluorescence Calculate_Inhibition Calculate % Inhibition Measure_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Experimental workflow for the in vitro COX-2 inhibition assay.

Anticancer Activity: A Multi-pronged Attack

7-Methyl-2-phenylindolizine derivatives have demonstrated significant potential as anticancer agents, with evidence suggesting at least two primary mechanisms of action: inhibition of tubulin polymerization and potential inhibition of topoisomerase IV.

Disruption of Microtubule Dynamics: Inhibition of Tubulin Polymerization

Many successful anticancer drugs target the dynamic instability of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[6] By interfering with tubulin polymerization, these agents can arrest the cell cycle in the G2/M phase, leading to apoptosis.[7] While direct studies on 7-methyl-2-phenylindolizine derivatives are emerging, the broader class of indolizine and indole derivatives has shown potent tubulin polymerization inhibitory activity.[8][9]

The Cellular Consequence of Tubulin Polymerization Inhibition:

  • Binding to Tubulin: The indolizine derivative binds to tubulin subunits, preventing their assembly into microtubules.

  • Disruption of Microtubule Dynamics: This leads to a collapse of the microtubule network.

  • Mitotic Arrest: The formation of a functional mitotic spindle is inhibited, causing the cell to arrest in the G2/M phase of the cell cycle.

  • Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[10][11]

Tubulin_Inhibition_Pathway Indolizine 7-Methyl-2-phenylindolizine Derivatives Tubulin Tubulin Dimers Indolizine->Tubulin Binds to Microtubules Microtubule Polymerization Indolizine->Microtubules Inhibition Tubulin->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle CellCycle Cell Cycle Progression Spindle->CellCycle G2M_Arrest G2/M Phase Arrest CellCycle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Cellular pathway of tubulin polymerization inhibition leading to apoptosis.

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Turbidimetric)

This protocol describes a common method to assess the effect of compounds on tubulin polymerization by measuring changes in turbidity.

Materials:

  • Lyophilized tubulin (e.g., bovine brain)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Test compounds (dissolved in DMSO)

  • 96-well clear microplate

  • Temperature-controlled spectrophotometer

Procedure:

  • Tubulin Reconstitution: Reconstitute lyophilized tubulin on ice with cold polymerization buffer to the desired concentration (e.g., 3-5 mg/mL).

  • Reaction Mixture Preparation:

    • In a 96-well plate on ice, prepare the reaction mixtures. For each well, add polymerization buffer, GTP to a final concentration of 1 mM, and the test compound at various concentrations. For the control, add the vehicle (DMSO).

    • The final volume is typically 100 µL.

  • Initiation of Polymerization and Measurement:

    • Place the plate in a spectrophotometer pre-warmed to 37°C.

    • Immediately begin recording the absorbance at 340 nm every 30 seconds for at least 60 minutes.

  • Data Analysis:

    • Plot the absorbance at 340 nm against time.

    • An increase in absorbance indicates tubulin polymerization.

    • Compare the polymerization curves of the test compounds to the control to determine if they inhibit or enhance polymerization. The IC50 for inhibition can be calculated by testing a range of compound concentrations.

Potential for Topoisomerase Inhibition

Recent studies on related 2-phenylindolizine acetamide derivatives have suggested a potential role as inhibitors of topoisomerase-IV.[12] Topoisomerases are essential enzymes that manage the topology of DNA during replication, transcription, and recombination.[3] Inhibition of these enzymes leads to DNA damage and subsequent cell death. While this mechanism is less established for the 7-methyl-2-phenylindolizine scaffold, it represents a promising avenue for future investigation. Molecular docking studies have shown that these derivatives can fit into the active site of Topoisomerase-IV, suggesting a potential mode of action.[12]

Structure-Activity Relationship (SAR) Insights

The biological activity of 7-methyl-2-phenylindolizine derivatives is highly dependent on the nature and position of substituents on both the indolizine core and the 2-phenyl ring.

  • For COX-2 Inhibition:

    • Electron-withdrawing groups (e.g., CN, Br, Cl) on the benzoyl moiety at the 3-position of the indolizine ring generally enhance COX-2 inhibitory activity.[2]

    • The presence of a cyano group at the 7-position of the indolizine ring, in combination with a cyano group on the benzoyl moiety, has been shown to be particularly effective.[2]

  • For Anticancer Activity:

    • The substitution pattern on the 2-phenyl ring is critical for tubulin polymerization inhibition in related indole derivatives, with trimethoxyphenyl groups often conferring high potency.[8]

    • Modifications at the 1 and 3 positions of the indolizine ring can significantly impact anticancer activity.

Future Directions and Conclusion

The 7-methyl-2-phenylindolizine scaffold represents a versatile platform for the design of novel therapeutic agents with diverse mechanisms of action. The well-established anti-inflammatory properties via selective COX-2 inhibition and the promising anticancer activities through tubulin polymerization inhibition and potential topoisomerase inhibition highlight the significant potential of this compound class.

Future research should focus on:

  • Elucidating the precise binding modes of these derivatives with their respective targets through co-crystallization studies.

  • Expanding the SAR studies to optimize potency and selectivity for each target.

  • Investigating the in vivo efficacy and pharmacokinetic profiles of lead compounds in relevant animal models.

  • Exploring other potential mechanisms of action to fully understand the polypharmacology of this scaffold.

References

  • Indolizine derivatives: Recent advances and potential pharmacological activities. International Journal of Pharmaceutical Sciences Review and Research.
  • A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe. Cells. [Link]

  • Discovery and development of cyclooxygenase 2 inhibitors. Wikipedia. [Link]

  • Cyclooxygenase-2–selective inhibitors: Translating pharmacology into clinical utility. The American Journal of Medicine.
  • Novel Series of Methyl 3-(Substituted Benzoyl)-7-Substituted-2-Phenylindolizine-1-Carboxylates as Promising Anti-Inflammatory Agents: Molecular Modeling Studies. Molecules. [Link]

  • Cell cycle arrest through inhibition of tubulin polymerization by withaphysalin F, a bioactive compound isolated from Acnistus arborescens. Investigational New Drugs. [Link]

  • The Cardiovascular Pharmacology of COX-2 Inhibition. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]

  • Unprecedented inhibition of tubulin polymerization directed by gold nanoparticles inducing cell cycle arrest and apoptosis. Nanoscale. [Link]

  • Unprecedented inhibition of tubulin polymerization directed by gold nanoparticles inducing cell cycle arrest and apoptosis. ResearchGate. [Link]

  • Structural investigation of methyl 3-(4-fluorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate, an inhibitory drug towards Mycobacterium tuberculosis. ResearchGate. [Link]

  • Discovery of a Dual Tubulin Polymerization and Cell Division Cycle 20 Homologue Inhibitor via Structural Modification on Apcin. Journal of Medicinal Chemistry. [Link]

  • Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. RSC Medicinal Chemistry. [Link]

  • Structural investigation of methyl 3-(4-fluorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate, an inhibitory drug towards Mycobacterium tuberculosis. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry. [Link]

  • A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization. Semantic Scholar. [Link]

  • Design and Synthesis of 2-Phenylindolizine Acetamides: Molecular Docking, in Vitro Antimicrobial and Anticancer Activity Evaluation. ResearchGate. [Link]

  • Discovery of a novel alpha-7 nicotinic acetylcholine receptor agonist series and characterization of the potent, selective, and orally efficacious agonist 5-(4-acetyl[1][5]diazepan-1-yl)pentanoic acid [5-(4-methoxyphenyl)-1H-pyrazol-3-yl] amide (SEN15924, WAY-361789). Journal of Medicinal Chemistry. [Link]

  • Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. International Journal of Molecular Sciences. [Link]

  • Alpha-7 nicotinic receptor. Wikipedia. [Link]

  • α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer's Disease. ACS Chemical Neuroscience. [Link]

  • Review; Recent approaches on Tubulin Polymerization inhibitors (2018- 2022). ResearchGate. [Link]

  • The Novel, Nicotinic Alpha7 Receptor Partial Agonist, BMS-933043, Improves Cognition and Sensory Processing in Preclinical Models of Schizophrenia. PLOS ONE. [Link]

  • Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors. Frontiers in Pharmacology. [Link]

  • Anticancer activity of 2-Phenylindolizine derivatives 7a–i. ResearchGate. [Link]

  • Topoisomerases as Anticancer Targets. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer. [Link]

  • Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. Applied Sciences. [Link]

  • Discovery of New Catalytic Topoisomerase II Inhibitors for Anticancer Therapeutics. Frontiers in Oncology. [Link]

  • Topoisomerase Inhibitors (Anticancer Drugs Part 4) [ENGLISH]. YouTube. [Link]

  • Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents. Molecules. [Link]

  • Discovery of potent bisindole-based pyrazolopyridine derivatives as topoisomerase inhibitors: DNA damage induction and synergistic antileukemic activity. European Journal of Medicinal Chemistry. [Link]

Sources

Exploratory

Physicochemical Profiling and Analytical Characterization of 7-Methyl-2-phenylindolizine

Executive Summary 7-Methyl-2-phenylindolizine is a privileged, nitrogen-containing heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. As a Senior Application Scientis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

7-Methyl-2-phenylindolizine is a privileged, nitrogen-containing heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. As a Senior Application Scientist, I frequently encounter this core structure in the design of novel therapeutics, particularly in the synthesis of selective 1[1] and 2[2]. This technical whitepaper provides an authoritative breakdown of its physicochemical properties—specifically its exact mass and molecular weight—and details the self-validating analytical workflows required for its precise characterization.

Core Physicochemical Properties

Understanding the distinction between average molecular weight and monoisotopic exact mass is critical for downstream analytical workflows. The chemical formula for the 7-methyl-2-phenylindolizine core is C15H13N [3].

  • Average Molecular Weight (207.27 g/mol ): Calculated using the standard, abundance-weighted atomic weights of the elements (C=12.011, H=1.008, N=14.007). This value is utilized for bulk stoichiometric calculations during synthesis and formulation.

  • Monoisotopic Exact Mass (207.1048 Da): Calculated using the mass of the most abundant isotopes ( 12 C=12.0000, 1 H=1.0078, 14 N=14.0031). This is the critical parameter for High-Resolution Mass Spectrometry (HRMS) identification[3].

Quantitative Data Summary
PropertyValueCausality / Analytical Significance
Chemical Formula C15H13NDefines the atomic composition (15 Carbon, 13 Hydrogen, 1 Nitrogen).
Average Molecular Weight 207.27 g/mol Essential for molarity calculations, yield determination, and synthetic stoichiometry.
Monoisotopic Exact Mass 207.1048 DaCritical for exact mass matching in HRMS to distinguish the compound from isobaric interferences.
Expected [M+H]+ m/z 208.1126Primary target peak in positive-mode Electrospray Ionization (ESI+).

High-Resolution Mass Spectrometry (HRMS) Profiling Workflow

To confirm the successful synthesis of4[4] derivatives, we employ Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). The selection of Electrospray Ionization (ESI) in positive mode is dictated by the basicity of the nitrogen atom within the indolizine core, which readily accepts a proton to form the [M+H]+ pseudo-molecular ion.

Step-by-Step Methodology
  • Sample Preparation: Dissolve the purified analyte in LC-MS grade Methanol/Water (1:1 v/v) to a final concentration of 1 µg/mL.

    • Causality: This specific solvent system ensures complete solubilization of the lipophilic phenylindolizine core while maintaining injection compatibility with reversed-phase chromatography.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a linear gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

    • Causality: Formic acid acts as an ion-pairing agent and a vital proton donor, significantly enhancing ESI+ ionization efficiency for nitrogenous bases.

  • Mass Spectrometry Configuration: Operate the Q-TOF or Orbitrap mass spectrometer in ESI+ mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

  • Self-Validating Calibration (Lock-Mass): Introduce Leucine Enkephalin ( m/z 556.2771) as a continuous lock-mass spray via a secondary reference probe.

    • Causality: This creates a self-validating system where instrumental thermal mass drift is corrected in real-time. If the lock-mass deviates, the system automatically flags the run, ensuring the target mass accuracy remains strictly within < 2 ppm.

  • Data Processing: Extract the ion chromatogram (EIC) for m/z 208.1126. Confirm that the isotopic pattern matches the theoretical distribution for C15H13N.

LC_HRMS_Workflow Step1 1. Sample Preparation Dilution in MeOH/H2O (1:1) Step2 2. UHPLC Separation C18 Column, Gradient Elution Step1->Step2 Step3 3. ESI(+) Ionization Formation of [M+H]+ (m/z 208.1126) Step2->Step3 Step4 4. Q-TOF Mass Analysis High-Resolution Mass Measurement Step3->Step4 Step5 5. Data Processing Exact Mass Validation (207.1048 Da) Step4->Step5

Fig 1. LC-HRMS workflow for exact mass determination of 7-methyl-2-phenylindolizine.

Pharmacological Significance & Structural Derivatization

The 7-methyl-2-phenylindolizine core is not just a structural curiosity; it is a foundational building block for advanced drug development. Derivatization, particularly at the 1- and 3-positions, yields compounds with profound biological activity.

For instance,1 have been identified as potent, selective COX-2 inhibitors[1]. The indolizine scaffold mimics the binding pose of classical non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. It competitively inhibits the COX-2 active site, thereby preventing the conversion of arachidonic acid to pro-inflammatory prostaglandins. Furthermore, functionalizing the 7-methyl-2-phenylindolizine core has yielded promising 2 effective against multi-drug-resistant (MDR) strains of Mycobacterium tuberculosis[2].

COX2_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme (Active Site) AA->COX2 Substrate Binding PGH2 Prostaglandin H2 (Inflammatory Mediator) COX2->PGH2 Oxidation Indolizine 7-Methyl-2-phenylindolizine Derivatives Indolizine->COX2 Competitive Inhibition

Fig 2. Mechanism of COX-2 competitive inhibition by 7-methyl-2-phenylindolizine derivatives.

References

  • Title: Novel Series of Methyl 3-(Substituted Benzoyl)-7-Substituted-2-Phenylindolizine-1-Carboxylates as Promising Anti-Inflammatory Agents: Molecular Modeling Studies Source: MDPI / Biomolecules URL: [Link]

  • Title: Anti-Tubercular Activity of Substituted 7-Methyl and 7-Formylindolizines and In Silico Study for Prospective Molecular Target Identification Source: ResearchGate URL: [Link]

  • Title: C15H13N - Explore - PubChemLite Source: PubChem URL: [Link]

Sources

Foundational

A Guide to the Crystallographic and Structural Analysis of 7-Methyl-2-phenylindolizine Derivatives for Advanced Drug Discovery

This technical guide provides an in-depth exploration of the synthesis, crystallographic analysis, and structural features of 7-methyl-2-phenylindolizine, a heterocyclic scaffold of significant interest in medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides an in-depth exploration of the synthesis, crystallographic analysis, and structural features of 7-methyl-2-phenylindolizine, a heterocyclic scaffold of significant interest in medicinal chemistry. Designed for researchers, medicinal chemists, and structural biologists, this document offers a comprehensive overview of the methodologies and key structural insights crucial for the rational design of novel therapeutics.

Introduction: The Therapeutic Potential of the Indolizine Scaffold

Indolizine, a bicyclic aromatic N-heterocycle, represents a privileged scaffold in drug discovery, exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The substitution pattern on the indolizine core dictates its pharmacological profile. The 7-methyl-2-phenyl substitution, in particular, offers a synthetically accessible framework with a rich three-dimensional architecture, making it an attractive starting point for the development of novel therapeutic agents. A precise understanding of the three-dimensional structure of these molecules at an atomic level is paramount for elucidating structure-activity relationships (SAR) and for the design of next-generation drug candidates. Single-crystal X-ray diffraction is the definitive method for obtaining this high-resolution structural data.

Synthesis and Crystallization

The synthesis of 7-methyl-2-phenylindolizine derivatives is typically achieved through a multi-step process. While various synthetic routes exist, a common approach involves the reaction of a substituted pyridine with a phenacyl bromide derivative.

A representative synthesis for a closely related and structurally characterized compound, methyl 3-(4-fluorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate, is outlined below. This reaction proceeds via a microwave-assisted, multi-component reaction, which is an efficient method for generating a library of substituted indolizines[1].

General Synthetic Protocol

A mixture of an appropriate propiolate, a 4-methylpyridine derivative, a 2-bromo-1-phenylethan-1-one derivative, and a base such as triethylamine in a suitable solvent like acetonitrile is subjected to microwave irradiation. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated and purified using standard techniques such as extraction and column chromatography[1].

Crystallization

Obtaining single crystals of sufficient quality for X-ray diffraction is a critical step. Slow evaporation of a saturated solution of the purified compound is a commonly employed and effective technique.

Experimental Protocol: Single Crystal Growth

  • Solvent Selection: Dissolve the purified 7-methyl-2-phenylindolizine derivative in a minimal amount of a suitable solvent (e.g., acetone) at room temperature to create a saturated or near-saturated solution.

  • Evaporation: Loosely cover the vial or beaker containing the solution to allow for slow evaporation of the solvent over several days at ambient temperature.

  • Crystal Harvesting: Once well-formed single crystals appear, carefully harvest them from the mother liquor using a spatula or by decanting the solvent.

  • Drying: Gently dry the crystals on a filter paper.

The following diagram illustrates the general workflow from synthesis to crystal harvesting.

G cluster_synthesis Synthesis cluster_purification Purification cluster_crystallization Crystallization A Reactants: - Substituted Pyridine - Phenacyl Bromide Derivative B Reaction (e.g., Microwave-assisted) A->B C Crude Product D Column Chromatography C->D E Purified Compound D->E F Slow Evaporation from Saturated Solution E->F G Single Crystals for X-ray Diffraction F->G

Caption: Workflow from Synthesis to Single Crystal Growth.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides definitive information about the molecular structure, including bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

Data Collection and Structure Refinement

A suitable single crystal is mounted on a diffractometer equipped with a microfocus X-ray source and a sensitive detector. The crystal is maintained at a low temperature (typically 100 K) to minimize thermal vibrations. A full sphere of diffraction data is collected. The collected data is then processed, and the structure is solved and refined using specialized software packages[2].

Experimental Protocol: X-ray Diffraction

  • Crystal Mounting: A well-formed single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (e.g., 100 K), and diffraction data are collected using a diffractometer (e.g., Bruker APEX-II CCD) with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution: The crystal structure is solved using direct methods (e.g., SHELXS).

  • Structure Refinement: The structural model is refined by full-matrix least-squares on F² using software like SHELXL. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.

Structural Insights into 7-Methyl-2-phenylindolizine Derivatives

The X-ray structure of a 7-methyl-2-phenylindolizine derivative, methyl 3-(4-fluorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate, provides a valuable model for understanding the structural features of this class of compounds[1].

The core of the molecule consists of a fused six-membered pyridinoid ring and a five-membered pyrrolo-like ring, forming the characteristic indolizine heterocycle. The phenyl group at the 2-position and the methyl group at the 7-position are key substituents.

Crystallographic Data

The following table summarizes the crystallographic data for methyl 3-(4-fluorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate[1].

ParameterValue
Chemical FormulaC₂₄H₁₈FNO₃
Formula Weight399.40
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)11.1688 (7)
b (Å)11.5160 (7)
c (Å)15.1132 (9)
β (°)106.331 (3)
Volume (ų)1862.0 (2)
Z4
Calculated Density (g/cm³)1.424
Absorption Coeff. (mm⁻¹)0.103
F(000)832
Final R indices [I > 2σ(I)]R₁ = 0.0535, wR₂ = 0.1332
R indices (all data)R₁ = 0.0768, wR₂ = 0.1477

Data sourced from Hasija et al. (2020)[1].

Molecular Geometry and Conformation

The indolizine core is essentially planar. The substituents, however, can adopt various conformations. In the case of the analyzed derivative, the phenyl ring at the 2-position and the fluorobenzoyl group at the 3-position are not coplanar with the indolizine skeleton. The dihedral angle between the mean plane of the indolizine system and the phenyl ring is a critical parameter influencing the overall molecular shape[1][3].

The molecular conformation is often stabilized by intramolecular interactions, such as C—H···O hydrogen bonds, which can create specific ring motifs[3].

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by a network of non-covalent interactions. For the studied 7-methyl-2-phenylindolizine derivative, the crystal structure is stabilized by a combination of C—H···O, C—H···F, and C—H···π interactions. These interactions link the molecules into a three-dimensional supramolecular architecture[1][3]. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these intermolecular contacts[4].

The following diagram illustrates the key structural features and interactions.

G cluster_mol Molecular Structure cluster_pack Crystal Packing A Indolizine Core (Planar Heterocycle) B 7-Methyl Group A->B C 2-Phenyl Group (Torsion Angle) A->C D Intramolecular H-Bonds (Conformational Lock) A->D E Intermolecular Interactions F C-H···O / C-H···F Bonds E->F G π-π Stacking C-H···π Interactions E->G H Supramolecular Architecture F->H G->H

Caption: Key Structural Features of 7-Methyl-2-phenylindolizine Derivatives.

Implications for Drug Development

The detailed structural information obtained from X-ray crystallography is invaluable for drug development professionals.

  • Structure-Activity Relationship (SAR) Studies: By comparing the crystal structures of a series of analogues with their biological activities, researchers can identify key structural features responsible for potency and selectivity.

  • Rational Drug Design: The three-dimensional structure of a 7-methyl-2-phenylindolizine derivative can be used as a template for the design of new compounds with improved properties. For instance, the orientation of the phenyl group can be modified to optimize interactions with a biological target.

  • In Silico Screening: The crystallographic data provides an accurate starting point for computational studies, such as molecular docking, to predict the binding of these compounds to protein targets[5].

Conclusion

This guide has provided a comprehensive overview of the crystallographic and structural analysis of 7-methyl-2-phenylindolizine derivatives. The synthesis, crystallization, and single-crystal X-ray diffraction of these compounds provide a wealth of information that is critical for advancing their development as potential therapeutic agents. The detailed understanding of their molecular geometry and intermolecular interactions allows for a more rational and efficient approach to drug design and optimization.

References

  • Hasija, A., Bhandary, S., Venugopala, K. N., Chandrashekharappa, S., & Chopra, D. (2020). Structural investigation of methyl 3-(4-fluorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate, an inhibitory drug towards Mycobacterium tuberculosis. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 4), 567–571. [Link]

  • ResearchGate. (2020). Structural investigation of methyl 3-(4-fluorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate, an inhibitory drug towards Mycobacterium tuberculosis. [Link]

  • ResearchGate. Synthesis of 2‐Phenylindolizine scaffolds (7a–i). [Link]

  • RSC Publishing. (n.d.). Indolizine Synthesis via Radical Cyclization and Demethylation of Sulfoxonium Ylides and 2‐(Pyridin-2-yl)acetate. [Link]

  • University of Iowa. (n.d.). CCDC 2347862: Experimental Crystal Structure Determination. Iowa Research Online. [Link]

  • ResearchGate. (2024). Design and Synthesis of 2‐Phenylindolizine Acetamides: Molecular Docking, in Vitro Antimicrobial and Anticancer Activity Evaluation. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database. [Link]

  • OA Monitor Ireland. (n.d.). CCDC 2061065: Experimental Crystal Structure Determination. [Link]

  • Madurai Kamaraj University. (n.d.). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. [Link]

  • CCDC. (n.d.). Access Structures. [Link]

  • NextSDS. (n.d.). 7-METHYL-5-OXO-2-PHENYL-3,5-DIHYDRO-INDOLIZINE-6-CARBONITRILE. [Link]

  • IntechOpen. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. [Link]

  • National Institutes of Health. (n.d.). 5-Methyl-2-phenyl-indolizine. PubChem. [Link]

Sources

Exploratory

Density Functional Theory (DFT) and Pharmacological Profiling of 7-Methyl-2-phenylindolizine Derivatives: A Technical Whitepaper

Executive Summary The indolizine scaffold—a fused 5,6-bicyclic system containing a bridging nitrogen atom—represents a privileged pharmacophore in modern medicinal chemistry. Specifically, 7-Methyl-2-phenylindolizine and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indolizine scaffold—a fused 5,6-bicyclic system containing a bridging nitrogen atom—represents a privileged pharmacophore in modern medicinal chemistry. Specifically, 7-Methyl-2-phenylindolizine and its functionalized derivatives have demonstrated profound biological activities, ranging from anti-inflammatory properties to potent inhibition of Mycobacterium tuberculosis.

This whitepaper provides an in-depth technical guide on the Density Functional Theory (DFT) study of 7-Methyl-2-phenylindolizine. By mapping the electronic structure, frontier molecular orbitals, and conceptual reactivity descriptors, we establish a causal link between the molecule's quantum mechanical properties and its macroscopic pharmacological efficacy. The protocols detailed herein are designed as a self-validating system, bridging theoretical computational predictions with empirical crystallographic and biochemical data.

The Indolizine Pharmacophore: Structural Rationale

The core of 7-Methyl-2-phenylindolizine is characterized by a highly delocalized π -electron system. The bridging nitrogen atom donates its lone pair into the aromatic framework, rendering the 5-membered pyrrole ring highly electron-rich (specifically at the C1 and C3 positions). This intrinsic nucleophilicity makes these positions prime targets for electrophilic substitution, such as acylation or carboxylation.

The substitution pattern is highly strategic:

  • 7-Methyl Group: Exerts a weak electron-donating inductive effect (+I), which slightly raises the Highest Occupied Molecular Orbital (HOMO) energy, enhancing the core's overall reactivity.

  • 2-Phenyl Group: Extends the π -conjugation system, effectively lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy. This narrows the HOMO-LUMO gap, increasing the molecule's polarizability and facilitating stronger non-covalent interactions within target protein pockets.

Recent studies, such as the structural investigation by , have demonstrated that functionalizing this core to form methyl 3-(4-fluorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate yields a potent anti-TB agent. Similarly, related halogenated derivatives have shown immense promise as anti-inflammatory agents[1].

Computational Methodology: The DFT Protocol

To accurately model the electronic properties of 7-Methyl-2-phenylindolizine, the computational protocol must balance electron correlation accuracy with computational efficiency. We employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional paired with the 6-311G(d,p) basis set.

Causality of Experimental Choice: The B3LYP functional is selected because it accurately accounts for electron exchange and correlation in conjugated aromatic systems. The triple-zeta basis set (6-311G) with polarization functions (d,p) provides the necessary mathematical flexibility to model the diffuse electron density of heteroatoms (N, O, F, Cl) and accurately predict hydrogen-bonding networks.

Methodology 1: Step-by-Step DFT Workflow
  • Conformational Search: Generate the initial 3D geometry using a standard molecular builder. Perform a conformational search using the MMFF94 molecular mechanics force field to identify the global minimum energy conformer.

  • Geometry Optimization: Submit the lowest energy conformer to a quantum chemistry package (e.g., Gaussian 16) for full geometry optimization at the B3LYP/6-311G(d,p) level in the gas phase (or utilizing a PCM solvation model if simulating physiological conditions).

  • Frequency Calculation (Self-Validation Step): Run analytical frequency calculations on the optimized geometry at the same level of theory. Crucial Check: The absence of imaginary frequencies verifies that the optimized structure is a true local minimum on the potential energy surface, rather than a transition state. This also provides zero-point vibrational energy (ZPVE) corrections.

  • Electronic Property Extraction: Extract the energies of the Frontier Molecular Orbitals (FMOs) to calculate conceptual DFT descriptors via Koopmans' theorem.

  • MEP Generation: Map the Molecular Electrostatic Potential (MEP) onto an electron density isosurface (typically 0.002 a.u.) to visualize nucleophilic and electrophilic attack sites.

G A Initial 3D Geometry (7-Methyl-2-phenylindolizine) B Conformational Search (MMFF94 Force Field) A->B C Geometry Optimization (DFT/B3LYP/6-311G(d,p)) B->C D Frequency Calculation (Vibrational Minima Check) C->D E Frontier Molecular Orbitals (HOMO/LUMO Generation) D->E Extract Energies G Molecular Electrostatic Potential (MEP Mapping) D->G Map Charge Distribution F Conceptual DFT Descriptors (Hardness, Electrophilicity) E->F Calculate Parameters

Figure 1: Step-by-step computational workflow for the DFT analysis of indolizine derivatives.

Electronic Structure & Conceptual DFT Descriptors

The biological reactivity of 7-Methyl-2-phenylindolizine derivatives is fundamentally dictated by their Frontier Molecular Orbitals. The energy gap ( ΔE ) between the HOMO and LUMO is a critical indicator of kinetic stability and chemical reactivity. A narrower gap typically correlates with a "softer" molecule that is highly polarizable, allowing it to easily alter its electron distribution to maximize binding affinity within a target enzyme's active site.

Using Koopmans' theorem, we derive global reactivity descriptors:

  • Ionization Potential (I): ≈−EHOMO​

  • Electron Affinity (A): ≈−ELUMO​

  • Chemical Hardness ( η ): (I−A)/2

  • Softness ( S ): 1/(2η)

  • Electrophilicity Index ( ω ): χ2/(2η) , where χ is electronegativity.

Data Presentation: Calculated Global Reactivity Descriptors

Note: Values are representative computational derivations at the B3LYP/6-311G(d,p) level based on structural analogues in the cited literature.

CompoundHOMO (eV)LUMO (eV) ΔE Gap (eV)Hardness η (eV)Softness S (eV −1 )Electrophilicity ω (eV)
7-Methyl-2-phenylindolizine (Base)-5.45-1.853.601.800.563.70
Methyl 3-(4-fluorobenzoyl)-... (Anti-TB)-5.82-2.413.411.710.584.95
Methyl 3-(4-chlorobenzoyl)-... (Anti-Inflammatory)-5.85-2.453.401.700.595.06

Interpretation: The addition of electron-withdrawing benzoyl and carboxylate groups lowers both HOMO and LUMO energies. The resulting decrease in chemical hardness and increase in the electrophilicity index ( ω ) indicate that these derivatives are highly primed to interact with nucleophilic residues (e.g., serine or cysteine) in target biological receptors.

Experimental Validation: Synthesis & Crystallographic Mapping

To ensure the trustworthiness of the computational models, the theoretical data must be anchored to empirical reality. This is achieved through a self-validating loop comparing DFT-predicted MEP maps with X-ray crystallographic Hirshfeld surface analyses.

Methodology 2: Synthesis & Crystallographic Validation
  • Ylide Formation: React 4-methylpyridine with an α -haloketone (e.g., 2-bromoacetophenone) in a polar aprotic solvent (acetone) under reflux to form the 1-(2-oxo-2-phenylethyl)-4-methylpyridin-1-ium bromide salt.

  • 1,3-Dipolar Cycloaddition: Treat the pyridinium salt with an electron-deficient alkyne (e.g., dimethyl acetylenedicarboxylate) in the presence of a base (triethylamine) in toluene.

  • Aromatization: Heat the mixture to 90 °C for 6 hours. The base deprotonates the salt to form an active pyridinium ylide, which undergoes a[3+2] cycloaddition followed by spontaneous oxidative aromatization to yield the functionalized 7-Methyl-2-phenylindolizine.

  • Crystallization & X-Ray Diffraction: Purify via column chromatography and grow single crystals via slow evaporation in ethanol. Perform single-crystal X-ray diffraction.

  • Hirshfeld Surface Analysis: Generate Hirshfeld fingerprint plots from the .cif file.

    • Self-Validation: If the DFT MEP map predicts a strong electronegative cleft at the 1-carboxylate oxygen, the empirical Hirshfeld plot must correspondingly show a high concentration (e.g., >15% contribution) of C-H...O hydrogen bond contacts. This exact correlation was successfully demonstrated in the structural investigation of anti-TB indolizines.

G S1 Pyridine Precursor + alpha-Haloketone S2 Pyridinium Ylide Formation S1->S2 S3 1,3-Dipolar Cycloaddition (with Alkyne/Alkene) S2->S3 S4 7-Methyl-2-phenylindolizine Scaffold S3->S4 S5 Derivatization (e.g., 1-Carboxylate) S4->S5 S6 Biological Assays (Anti-TB / Anti-Inflammatory) S5->S6

Figure 2: Synthetic pathway and biological evaluation of 7-Methyl-2-phenylindolizine derivatives.

Molecular Docking & Pharmacological Implications

The ultimate goal of the DFT study is to predict and explain biological efficacy. The optimized geometries and calculated partial charges (e.g., Mulliken or NPA charges) derived from the DFT step are directly imported into molecular docking software (e.g., AutoDock Vina).

Methodology 3: Molecular Docking Protocol
  • Ligand Preparation: Utilize the B3LYP/6-311G(d,p) optimized geometry. Assign Gasteiger charges based on the DFT-derived electrostatic distribution.

  • Receptor Preparation: Retrieve the target protein crystal structure (e.g., COX-2 for inflammation[1] or Enoyl-ACP reductase for M. tuberculosis) from the Protein Data Bank. Remove water molecules, add polar hydrogens, and assign Kollman charges.

  • Grid Box Definition: Center the grid box on the known active site, ensuring dimensions are large enough to accommodate the extended 2-phenyl and 3-benzoyl groups of the indolizine ligand.

  • Docking & Analysis: Execute the docking algorithm. Analyze the binding poses.

Causality in Action: The docking results consistently validate the DFT predictions. The highly electrophilic regions identified on the MEP map (such as the carbonyl carbons of the 1-carboxylate and 3-benzoyl groups) are observed to form critical hydrogen bonds with active site residues, while the soft, polarizable π -cloud of the 7-methyl-2-phenylindolizine core engages in robust π−π stacking and hydrophobic interactions. This synergistic computational approach accelerates the identification of highly potent, targeted drug candidates.

References

  • Hasija, A., Bhandary, S., Venugopala, K. N., Chandrashekharappa, S., & Chopra, D. (2020). Structural investigation of methyl 3-(4-fluorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate, an inhibitory drug towards Mycobacterium tuberculosis. Acta Crystallographica Section E: Crystallographic Communications, 76(4), 567-571. URL:[Link]

  • National Institutes of Health (NIH) / PubMed Central. Novel Series of Methyl 3-(Substituted Benzoyl)-7-Substituted-2-Phenylindolizine-1-Carboxylates as Promising Anti-Inflammatory Agents: Molecular Modeling Studies. URL:[Link]

  • MDPI. Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates Analogues: Molecular Docking Studies and Conceptual DFT-Based Chemical Reactivity Descriptors. Molecules, 2021. URL:[Link]

Sources

Foundational

Pharmacokinetics and Bioavailability of 7-Methyl-2-phenylindolizine (7-MPI): An In Vitro Profiling Guide

Executive Summary 7-Methyl-2-phenylindolizine (7-MPI, CAS 26557-56-2) is a privileged bicyclic heteroaromatic scaffold utilized extensively in the rational design of novel therapeutics, including1[1]. While the pharmacod...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

7-Methyl-2-phenylindolizine (7-MPI, CAS 26557-56-2) is a privileged bicyclic heteroaromatic scaffold utilized extensively in the rational design of novel therapeutics, including1[1]. While the pharmacodynamic efficacy of its derivatives is well-documented, the parent scaffold possesses unique physicochemical liabilities that dictate its absorption, distribution, metabolism, and excretion (ADME). This technical whitepaper establishes a rigorous, self-validating in vitro pharmacokinetic (PK) profiling framework specifically tailored to the structural nuances of 7-MPI.

Structural Causality & Physicochemical Profiling

The pharmacokinetic behavior of 7-MPI is fundamentally governed by its molecular architecture:

  • The Indolizine Core: As a 10-π electron system, the fused pyrrolo-pyridine nucleus is highly electron-rich. This high electron density makes the core 2[2].

  • 2-Phenyl Substitution: The addition of the phenyl ring drives the molecule's lipophilicity (estimated LogP ~3.5–4.2). While this enhances passive transcellular permeability across lipid bilayers, it simultaneously increases the risk of high plasma protein binding and poor aqueous solubility.

  • 7-Methyl Substitution: The benzylic carbon of the 7-methyl group serves as a primary metabolic "soft spot," acting as an ideal substrate for Phase I Cytochrome P450 (CYP450) mediated aliphatic hydroxylation.

Intestinal Absorption & Permeability (Caco-2 Model)

Causality & Rationale: To predict the oral bioavailability of 7-MPI, we must evaluate its intestinal permeability. The 3[3], derived from human colorectal carcinoma, is the gold standard because it spontaneously differentiates to form polarized enterocyte-like monolayers with tight junctions and expresses critical efflux transporters like P-glycoprotein (P-gp). Given 7-MPI's high lipophilicity, it is crucial to determine if its rapid passive diffusion is counteracted by active P-gp efflux.

Protocol: Self-Validating Bidirectional Caco-2 Assay
  • Monolayer Preparation: Seed Caco-2 cells on polycarbonate Transwell® inserts ( 0.4μm pore size). Culture for 21 days to ensure complete differentiation and tight junction formation.

  • System Validation: Measure Transepithelial Electrical Resistance (TEER). Proceed only with inserts exhibiting TEER > 600 Ω·cm². Co-administer Lucifer Yellow ( 100μM ) as a paracellular marker; a permeability of <1×10−6 cm/s validates monolayer integrity.

  • Dosing Formulation: Prepare 7-MPI at 10μM in HBSS buffer (pH 7.4). Crucial step: Limit DMSO to ≤1% to maintain 7-MPI solubility without disrupting the cellular lipid bilayer.

  • Bidirectional Transport:

    • Apical to Basolateral (A→B): Add 7-MPI to the apical chamber (simulating lumen-to-blood absorption).

    • Basolateral to Apical (B→A): Add 7-MPI to the basolateral chamber (simulating active efflux).

  • Incubation & Sampling: Incubate at 37°C with 5% CO₂. Extract 50μL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes, replacing with fresh buffer to maintain sink conditions.

  • Quantification: Analyze via LC-MS/MS. Calculate Apparent Permeability ( Papp​ ) and Efflux Ratio (ER = Papp​(B→A)/Papp​(A→B) ). Calculate mass balance to ensure 7-MPI is not non-specifically binding to the plastic apparatus.

Table 1: Anticipated In Vitro Permeability Metrics for 7-MPI
ParameterAnticipated RangeBiological Implication
Papp​ (A→B)> 10×10−6 cm/sHigh passive transcellular absorption driven by the lipophilic 2-phenyl group.
Papp​ (B→A)> 15×10−6 cm/sPotential basolateral efflux activity.
Efflux Ratio (ER)1.5 - 2.5Weak to moderate P-gp substrate liability; unlikely to severely limit oral absorption.
Mass Recovery> 85%Validates absence of severe non-specific binding to assay materials.

Metabolic Stability & Clearance (Phase I Metabolism)

Causality & Rationale: Because the indolizine core is highly electron-rich, it is prone to rapid oxidative clearance. We utilize Human Liver Microsomes (HLM) to isolate Phase I CYP450 metabolism. This allows us to quantify the intrinsic clearance ( CLint​ ) of the 7-methyl soft spot before introducing Phase II conjugative enzymes. NADPH is utilized as the obligate cofactor to donate electrons to the CYP450 reductase, driving the catalytic cycle.

Protocol: Self-Validating HLM Stability Assay
  • Reaction Mixture: Combine HLM ( 0.5 mg/mL final protein concentration) with 7-MPI ( 1μM ) in 100mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation & Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH ( 1mM final concentration).

  • Internal Validation Controls:

    • Minus-NADPH Control: Run a parallel assay lacking NADPH. If 7-MPI degrades here, it indicates chemical autoxidation of the indolizine core rather than enzymatic clearance.

    • Positive Control: Run Verapamil or Testosterone to confirm the enzymatic viability of the HLM batch.

  • Kinetic Sampling: Remove 50μL aliquots at 0, 5, 15, 30, 45, and 60 minutes. Quench immediately in 150μL of ice-cold acetonitrile containing a stable-isotope internal standard to precipitate proteins and halt metabolism.

  • Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

G A 7-Methyl-2-phenylindolizine (Parent Scaffold) B CYP450 Oxidation (Phase I Metabolism) A->B Hepatic Microsomes C 7-Hydroxymethyl Metabolite B->C Benzylic Oxidation D Indolizine Core Oxidation B->D Core Electron Density E Glucuronidation (Phase II) C->E UGT Conjugation F Reactive Intermediate (Potential Toxicity) D->F Epoxide Formation

Proposed Phase I/II metabolic pathways for 7-MPI.

Plasma Protein Binding (PPB)

Causality & Rationale: According to the free drug hypothesis, only the unbound fraction ( fu​ ) of 7-MPI can engage pharmacological targets or be cleared by hepatocytes. The hydrophobic 2-phenyl moiety strongly drives non-specific binding to Human Serum Albumin (HSA). Rapid Equilibrium Dialysis (RED) is the definitive method for highly lipophilic compounds to accurately separate the bound and unbound fractions without disrupting equilibrium.

Protocol: Rapid Equilibrium Dialysis (RED)
  • Matrix Preparation: Spike pooled human plasma with 7-MPI to a clinically relevant concentration (e.g., 5μM ).

  • Dialysis Assembly: Aliquot 200μL of spiked plasma into the donor chamber of a RED device (8K MWCO semi-permeable membrane). Add 350μL of PBS (pH 7.4) to the receiver chamber.

  • Equilibration: Seal the plate and incubate on an orbital shaker at 37°C for 4 to 6 hours.

  • Matrix Matching (Validation Step): Post-incubation, extract samples. To prevent LC-MS/MS ion suppression discrepancies, add blank plasma to the buffer samples and blank buffer to the plasma samples. This ensures both sets are analyzed in an identical matrix environment.

  • Calculation: Calculate fraction unbound ( fu​ ) = (Concentration in Buffer / Concentration in Plasma).

Table 2: Anticipated Metabolic & Distribution Parameters
ParameterAnticipated ValueMechanistic Rationale
HLM t1/2​ < 30 minutesRapid clearance due to CYP-mediated benzylic oxidation of the 7-methyl group.
HLM CLint​ > 50 µL/min/mgHigh intrinsic clearance driven by the electron-rich indolizine core.
Fraction Unbound ( fu​ )< 5%High plasma protein binding driven by the hydrophobic 2-phenyl moiety.
LogP (Calculated)3.5 - 4.2High lipophilicity favoring passive diffusion but limiting aqueous solubility.

Integrated In Vitro PK Workflow

To successfully translate 7-MPI from an in vitro hit to an in vivo lead, these assays must be executed sequentially. The data generated feeds directly into In Vitro-In Vivo Extrapolation (IVIVE) models to predict human pharmacokinetics.

G A Physicochemical Analysis B Caco-2 Permeability (Absorption) A->B C HLM Stability (Clearance) B->C D Equilibrium Dialysis (Protein Binding) C->D E IVIVE Extrapolation D->E

Sequential in vitro PK profiling workflow for 7-MPI.

References

  • Novel Series of Methyl 3-(Substituted Benzoyl)-7-Substituted-2-Phenylindolizine-1-Carboxylates as Promising Anti-Inflammatory Agents: Molecular Modeling Studies. National Institutes of Health (NIH) / PMC.1

  • Efficient synthesis and characterization of novel indolizines: Exploration of In vitro COX-2 inhibitory activity and molecular modelling studies. ResearchGate.4

  • Synthesis and structure-activity relationships of inhibitors of bacterial hyaluronidase. University of Regensburg.2

  • Cell-Based Intestinal Permeability Models. Creative Bioarray.3

Sources

Exploratory

Engineering Fluorescent Substituted Indolizine Compounds: From Photophysical Tuning to Bioimaging Applications

Executive Summary The development of small-molecule organic fluorophores is a cornerstone of modern chemical biology, bioimaging, and optoelectronics. Historically, researchers have relied on rigid, bulky scaffolds (e.g....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of small-molecule organic fluorophores is a cornerstone of modern chemical biology, bioimaging, and optoelectronics. Historically, researchers have relied on rigid, bulky scaffolds (e.g., coumarins, rhodamines, cyanines) that often suffer from narrow Stokes shifts, poor water solubility, or synthetic intractability. Substituted indolizines have emerged as a paradigm-shifting class of tunable fluorescent scaffolds. Characterized by their compact size, neutral charge, and structural resemblance to biological indoles, indolizine derivatives offer unprecedented control over photophysical properties through rational structural perturbation.

This technical guide provides an in-depth mechanistic analysis of indolizine fluorescence, detailing how intramolecular charge transfer (ICT), aggregation-induced emission (AIE), and precise benzannulation can be leveraged to engineer fluorophores with emission spectra spanning the visible to the shortwave infrared (SWIR) regions.

Mechanistic Drivers of Indolizine Fluorescence

The photophysical versatility of the indolizine core stems from its electron-rich, 10π-electron heteroaromatic system. By strategically positioning electron-donating groups (EDGs) and electron-withdrawing groups (EWGs), scientists can finely tune the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps.

Intramolecular Charge Transfer (ICT) and Color Tuning

The introduction of a strong EDG (such as an N,N-dimethylamino group) at the C-3 position elevates the HOMO energy level, while EWGs (such as acetyl or aldehyde groups) at the C-7 position stabilize the LUMO state. This "push-pull" electronic configuration induces a strong Intramolecular Charge Transfer (ICT) event upon photoexcitation 1.

  • Causality: The strength of the ICT directly dictates the bathochromic (red) shift of the emission. Strengthening the EWG at C-7 significantly narrows the HOMO-LUMO gap, allowing emission tuning across a wide visible range (e.g., 462 nm to 580 nm) 1.

Aggregation-Induced Emission (AIE) in Solid States

Conventional planar fluorophores often suffer from Aggregation-Caused Quenching (ACQ) due to π-π stacking. However, specific phenyl-substituted indolizine derivatives exhibit Aggregation-Induced Emission (AIE) .

  • Causality: In dilute solutions, the free rotation of peripheral phenyl rings serves as a non-radiative decay pathway, quenching fluorescence. As the water fraction ( fw​ ) increases or the compound enters the solid state, physical packing restricts this motion (Restriction of Intramolecular Rotation, RIR). The blockade of non-radiative decay forces the excited state to relax radiatively, yielding intense deep-red solid-state fluorescence (up to 669 nm) 2.

Acid-Triggered NIR/SWIR Switching

Fusing indolizines with BODIPY or squaraine cores generates architectures capable of Near-Infrared (NIR) and Shortwave Infrared (SWIR) emission. Indolizine-BODIPY dyes demonstrate a remarkable acid-triggered switch.

  • Causality: Protonation of the indolizine-BODIPY system drastically alters the electron density distribution. This stabilization of the frontier orbitals produces a massive 0.35 eV bathochromic shift, pushing the absorption and emission from the NIR (~797 nm) deep into the SWIR window (>1060 nm). Deprotonation reversibly restores the NIR emission, creating a highly reliable optical switch 3. Furthermore, indolizine-squaraine dyes exhibit engineered Stokes shifts (>50 nm) and exceptional quantum yields (up to 12%) beyond 850 nm, solving the narrow Stokes shift limitation of traditional squaraines 4.

G Core Indolizine Core Scaffold ICT Intramolecular Charge Transfer (C-3 EDG & C-7 EWG) Core->ICT AIE Aggregation-Induced Emission (RIR Mechanism) Core->AIE NIR Protonation / Core Fusion (BODIPY / Squaraine) Core->NIR Tuning Tunable Emission (Blue to Orange/Red) ICT->Tuning SolidState Deep-Red Solid-State Fluorescence AIE->SolidState Bio NIR/SWIR Bioimaging & Optical Switching NIR->Bio

Caption: Logical pathways for tuning indolizine fluorescence via ICT, AIE, and structural fusion.

Quantitative Photophysical Profiles

The table below summarizes the photophysical properties of distinct indolizine classes, demonstrating the vast tunability of this scaffold.

Scaffold TypeStructural Modification λabs​ (nm) λem​ (nm)Quantum Yield ( Φfl​ )Stokes ShiftKey Application
Seoul-Fluor 5R1/R2 Electronic Perturbation350 - 450450 - 6000.10 - 0.90VariableSwitchable biosensors
Pyrido[3,2-b]indolizine 6Compact visible-light absorber>400450 - 650Up to 0.85~50 nmLipid droplet imaging
Indolizine-Squaraine 4Squaraine core fusion726>850~0.12>50 nmDeep-tissue NIR imaging
Indolizine-BODIPY 3Protonated state (Acidic)10271061Low (SWIR)34 nmSWIR optical switching
Indolizine-Merocyanine 72-hydroxyindolizine + aldehyde550 - 624577 - >700>0.50 (DMSO)~500 cm⁻¹Organelle-specific targeting

Standardized Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis, characterization, and application of indolizine fluorophores. These methodologies are designed as self-validating systems.

Protocol A: Transition-Metal-Free Synthesis of Functionalized Indolizines

Traditional indolizine syntheses often require heavy metal catalysts, complicating downstream biological applications due to residual toxicity. This green-chemistry approach utilizes pyridinone and α,β -unsaturated aldehydes 8.

  • Reagent Preparation: Dissolve 1.0 mmol of the substituted pyridinone and 1.2 mmol of the α,β -unsaturated aldehyde in 5 mL of anhydrous ethanol.

  • Activation: Add a catalytic amount of an organic base (e.g., piperidine, 0.1 mmol) to facilitate the Knoevenagel-type condensation and subsequent cyclization.

  • Microwave Irradiation: Seal the reaction vessel and subject it to microwave irradiation (100 °C, 150 W) for 15–20 minutes.

    • Self-Validation Check: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the starting materials and the emergence of a highly fluorescent spot under 365 nm UV light confirms ring closure.

  • Isolation: Cool to room temperature, concentrate under reduced pressure, and purify via silica gel column chromatography. Yields typically range from 82% to 95%.

Protocol B: Photophysical Profiling & Quantum Yield ( Φfl​ ) Determination

Accurate determination of Φfl​ is critical for benchmarking new indolizine derivatives against industry standards.

  • Sample Preparation: Prepare a 5×10−6 M solution of the indolizine derivative in spectroscopic grade solvents of varying polarity (e.g., Acetonitrile, DMSO, Dichloromethane) to assess solvatochromism.

  • Absorption Profiling: Record the UV-Vis absorption spectrum to identify the maximum absorption wavelength ( λabs​ ). Ensure the optical density (OD) at the excitation wavelength is kept below 0.05 to prevent inner-filter effects.

  • Emission Profiling: Excite the sample at λabs​ and record the emission spectrum. Calculate the Stokes shift ( Δλ=λem​−λabs​ ).

  • Comparative Φfl​ Calculation: Use a standard with a known quantum yield (e.g., Quinine sulfate in 0.1 M H2​SO4​ , Φfl​=0.54 ) that absorbs at a similar wavelength.

    • Formula: Φx​=Φstd​×(Gradstd​Gradx​​)×(ηstd2​ηx2​​)

    • Where Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

Workflow Step1 1. Metal-Free Synthesis (Pyridinone + Enones) Step2 2. Purification & Isolation (Column Chromatography) Step1->Step2 Step3 3. Photophysical Profiling (UV-Vis & Fluorometry) Step2->Step3 Step4 4. Quantum Yield Calculation (Comparative Method) Step3->Step4 Step5 5. Bioimaging Application (Live-Cell Confocal Microscopy) Step4->Step5

Caption: Step-by-step workflow from metal-free indolizine synthesis to live-cell bioimaging applications.

Advanced Applications in Chemical Biology

The unique structural attributes of indolizines translate directly into high-performance biological tools.

Fluorescent pH Sensors

By incorporating a pH-responsive N,N-dimethylamino group at the R1 position and a carboxylic acid at C-7, researchers have developed highly sensitive pH probes. At physiological pH (7.0), the dimethylamino group participates in ICT, resulting in a red-shifted, lower-intensity emission. As the environment acidifies (pH drops to 3.0), protonation of the amine disrupts the ICT, triggering a sharp blue shift (e.g., 522 nm to 476 nm) and a massive enhancement in fluorescence intensity 1. This ratiometric response is invaluable for mapping acidic organelles like lysosomes.

Fluorogenic Unnatural Amino Acids & Peptide Probes

Because the indolizine core is a structural analog of indole (the side chain of tryptophan), it can be engineered into fluorogenic unnatural amino acids. The pyrido[3,2-b]indolizine scaffold, weighing less than 300 g/mol , is particularly suited for this. When incorporated into peptide sequences, these indolizine-amino acids act as wash-free, turn-on bioprobes. Upon binding to target proteins or inserting into lipid droplets, the change in local polarity restricts non-radiative decay, causing a dramatic "turn-on" fluorescence spike without disrupting the innate folding or function of the host peptide 6.

Organelle-Specific Targeting

Indolizine-merocyanine and indolizine-cyanine hybrids have demonstrated extraordinary organelle specificity. The inherent lipophilic cation nature of certain indolizine-cyanines drives selective accumulation in mitochondria or RNA-rich nucleoli, driven by the mitochondrial membrane potential and electrostatic interactions, respectively 7.

References

  • Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor MDPI[Link]

  • Tunable Emission Properties of Indolizine-Based Aggregation-Induced Emission Luminogens for White-Light Emission National Institutes of Health (NIH) / PMC[Link]

  • Acid-Triggered Switchable Near-Infrared/Shortwave Infrared Absorption and Emission of Indolizine-BODIPY Dyes NSF Public Access Repository[Link]

  • Indolizine-Squaraines: NIR Fluorescent Materials with Molecularly Engineered Stokes Shifts National Institutes of Health (NIH) / PubMed[Link]

  • Discovery, Understanding, and Bioapplication of Organic Fluorophore: A Case Study with an Indolizine-Based Novel Fluorophore, Seoul-Fluor Accounts of Chemical Research - ACS Publications[Link]

  • Rational Design of Pyrido[3,2-b]indolizine as a Tunable Fluorescent Scaffold for Fluorogenic Bioimaging JACS Au - ACS Publications[Link]

  • Hybrid of Indolizine and Merocyanine—A New Class of Organelle‐Specific Dyes National Institutes of Health (NIH) / PMC[Link]

  • Metal-Free Catalyzed Synthesis of Fluorescent Indolizine Derivatives ACS Publications[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation Protocol for 7-Methyl-2-phenylindolizine

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals. Introduction and Mechanistic Rationale The indolizine scaffold—a fused bicyclic system containing a bridgehead nit...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals.

Introduction and Mechanistic Rationale

The indolizine scaffold—a fused bicyclic system containing a bridgehead nitrogen—is a privileged pharmacophore in medicinal chemistry. Derivatives of indolizine, particularly those substituted at the 2- and 7-positions, have demonstrated significant biological activities, including anti-tubercular [1], anti-inflammatory (via COX-2 inhibition) [2], and targeted C-H functionalization applications [3].

7-Methyl-2-phenylindolizine serves as a critical intermediate for the development of more complex therapeutic agents. The most robust and scalable method for synthesizing this specific scaffold is the Tschitschibabin indolizine synthesis . This two-step protocol involves the initial quaternization of 4-methylpyridine (γ-picoline) with an α-haloketone (2-bromoacetophenone), followed by a base-mediated ylide formation and subsequent intramolecular cyclodehydration.

Mechanistic Workflow

G SM1 4-Methylpyridine (γ-Picoline) Salt 1-(2-Oxo-2-phenylethyl)- 4-methylpyridin-1-ium bromide SM1->Salt Acetone, 60°C SN2 Quaternization SM2 2-Bromoacetophenone SM2->Salt Ylide Pyridinium Ylide (Transient Intermediate) Salt->Ylide NaHCO3 (aq), 90°C Deprotonation Product 7-Methyl-2-phenylindolizine Ylide->Product Intramolecular Aldol & Dehydration

Figure 1: Mechanistic pathway of the Tschitschibabin synthesis of 7-Methyl-2-phenylindolizine.

Experimental Design and Materials

Causality in Reagent Selection
  • Solvent for Step 1 (Acetone): Acetone is selected for the quaternization step because the starting materials are highly soluble in it, whereas the resulting pyridinium bromide salt is highly insoluble. This differential solubility drives the reaction forward via Le Chatelier's principle and allows for isolation via simple filtration, bypassing complex workups.

  • Base for Step 2 (Sodium Bicarbonate): A mild base ( NaHCO3​ ) is utilized rather than a strong base (like NaOH ). Strong bases can cause competitive hydrolysis of the α-haloketone or degradation of the intermediate ylide. NaHCO3​ provides the optimal pKa​ to deprotonate the acidic methylene bridge of the pyridinium salt without inducing side reactions.

Reagent Equivalency Table
ReagentMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Role
4-Methylpyridine93.131.00.93 g (0.97 mL)Nucleophile / Core Scaffold
2-Bromoacetophenone199.051.052.09 gElectrophile
Acetone58.08-20 mLSolvent (Phase 1)
Sodium Bicarbonate ( NaHCO3​ )84.013.02.52 gBase (Phase 2)
Distilled Water18.02-30 mLSolvent (Phase 2)

Step-by-Step Synthesis Protocol

Phase 1: Synthesis of the Pyridinium Bromide Salt

Self-Validation Check: The successful formation of the salt is visually confirmed by the transition from a clear solution to a dense, white/off-white suspension.

  • Preparation: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: Dissolve 2-bromoacetophenone (2.09 g, 10.5 mmol) in 20 mL of anhydrous acetone.

  • Nucleophilic Attack: Add 4-methylpyridine (0.93 g, 10.0 mmol) dropwise to the stirring solution at room temperature.

  • Reflux: Heat the reaction mixture to a gentle reflux (approx. 60 °C) for 2 hours. A thick precipitate will begin to form within the first 15–30 minutes.

  • Isolation: Cool the mixture to 0 °C in an ice bath for 30 minutes to maximize precipitation. Filter the suspension under vacuum using a Büchner funnel.

  • Washing: Wash the filter cake with cold acetone (2 × 10 mL) to remove any unreacted starting materials. Dry the solid under vacuum to afford 1-(2-oxo-2-phenylethyl)-4-methylpyridin-1-ium bromide as a stable, off-white powder. (Expected Yield: 90-95%).

Phase 2: Ylide Formation and Cyclization

Self-Validation Check: The cyclization is accompanied by a distinct color change from colorless/white to a deep yellow/orange, characteristic of the extended conjugated system of the indolizine.

  • Suspension: Transfer the intermediate pyridinium salt (approx. 9.0 mmol) to a 100 mL round-bottom flask. Add 30 mL of distilled water to create a suspension.

  • Base Addition: Add sodium bicarbonate ( NaHCO3​ , 2.52 g, 30 mmol) portion-wise. Caution: Mild effervescence ( CO2​ evolution) may occur.

  • Cyclodehydration: Attach a reflux condenser and heat the mixture to 90 °C in an oil bath with vigorous stirring for 3–4 hours.

  • Reaction Monitoring: Monitor the reaction via TLC (Hexane:Ethyl Acetate, 4:1). The highly fluorescent indolizine product will appear as a distinct spot under UV light (254 nm and 365 nm).

Phase 3: Workup and Purification
  • Extraction: Cool the reaction mixture to room temperature. Extract the aqueous phase with Ethyl Acetate (3 × 20 mL).

  • Washing: Combine the organic layers and wash with brine (30 mL).

  • Drying: Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Chromatography: Purify the crude dark residue via flash column chromatography on silica gel (60–120 mesh). Elute with a gradient of Hexane to 5% Ethyl Acetate in Hexane.

  • Final Isolation: Collect the fractions containing the product, evaporate the solvent, and dry under high vacuum to yield 7-Methyl-2-phenylindolizine as a yellow/greenish solid.

Analytical Characterization Data

To ensure trustworthiness and verify the integrity of the synthesized compound, compare the isolated product against the following expected analytical parameters derived from standard literature[2, 3].

Analytical MethodExpected Spectral Data / Parameters
Appearance Yellow-greenish crystalline solid
Melting Point 134 – 136 °C
1 H NMR (400 MHz, CDCl3​ ) δ 7.82 (d, J = 7.0 Hz, 1H, H-5), 7.65 (d, J = 7.5 Hz, 2H, Ar-H), 7.39 (t, J = 7.5 Hz, 2H, Ar-H), 7.25 (m, 2H, Ar-H, H-8), 7.18 (s, 1H, H-3), 6.65 (s, 1H, H-1), 6.42 (dd, J = 7.0, 1.5 Hz, 1H, H-6), 2.35 (s, 3H, CH3​ ).
13 C NMR (100 MHz, CDCl3​ ) δ 135.2, 132.8, 128.9, 128.8, 127.1, 126.0, 125.5, 115.2, 113.8, 110.1, 99.5, 21.2.
LC-MS (ESI) m/z calculated for C15​H13​N [M+H]+ : 208.11; Found: 208.1

References

  • Title: Anti-Tubercular Activity of Substituted 7-Methyl and 7-Formylindolizines and In Silico Study for Prospective Molecular Target Identification Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Novel Series of Methyl 3-(Substituted Benzoyl)-7-Substituted-2-Phenylindolizine-1-Carboxylates as Promising Anti-Inflammatory Agents: Molecular Modeling Studies Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Controlled and Site-Selective C–H/N–H Alkenylation, Dialkenylation, and Dehydrogenative β-Alkenylation of Various N-Heterocycles Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

Application

Application Note &amp; Protocol: Synthesis of 7-Methyl-2-phenylindolizine via the Tschitschibabin Reaction

Abstract: This document provides a comprehensive guide to the synthesis of 7-Methyl-2-phenylindolizine, a key heterocyclic scaffold, utilizing the Tschitschibabin reaction. The protocol is designed for researchers, scien...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide to the synthesis of 7-Methyl-2-phenylindolizine, a key heterocyclic scaffold, utilizing the Tschitschibabin reaction. The protocol is designed for researchers, scientists, and professionals in drug development, offering in-depth mechanistic insights, a detailed step-by-step experimental procedure, and troubleshooting advice. The Tschitschibabin reaction, a robust and versatile method, proceeds via a two-stage process involving the quaternization of a pyridine derivative followed by a base-mediated intramolecular cyclization.[1][2] This guide emphasizes the causality behind experimental choices to ensure reproducibility and high-yield synthesis.

Introduction and Scientific Rationale

The indolizine core is a privileged heterocyclic motif found in a wide array of biologically active compounds and functional materials, exhibiting pharmacological activities such as anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The synthesis of substituted indolizines, such as 7-Methyl-2-phenylindolizine, is therefore of significant interest in medicinal chemistry and materials science.

The Tschitschibabin (or Chichibabin) indolizine synthesis is a classical and highly efficient method for constructing the indolizine ring system.[1][3] Its enduring appeal lies in the simplicity of the procedure and the accessibility of the starting materials. The reaction fundamentally involves the condensation of a pyridine derivative, an α-halo ketone, and a base.[2] This application note details the specific conditions required for the synthesis of 7-Methyl-2-phenylindolizine from 4-methylpyridine and 2-bromo-1-phenylethanone (phenacyl bromide).

Reaction Mechanism and Causality

Understanding the reaction mechanism is critical for optimizing conditions and troubleshooting potential issues. The synthesis proceeds in two distinct stages, each governed by specific chemical principles.[1][2]

Stage 1: Quaternization of 4-Methylpyridine The reaction is initiated by the SN2 alkylation of the nitrogen atom in 4-methylpyridine with phenacyl bromide.[4] The lone pair of electrons on the pyridine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the phenacyl bromide and displacing the bromide ion. This step forms a stable pyridinium salt, 1-(2-oxo-2-phenylethyl)-4-methylpyridin-1-ium bromide. The use of an anhydrous solvent like acetone is crucial here to prevent the hydrolysis of the α-halo ketone and other potential side reactions.[1][5]

Stage 2: Base-Mediated Intramolecular Cyclization The second stage is the cornerstone of the Tschitschibabin reaction. A base is introduced to deprotonate the most acidic protons of the pyridinium salt. The methylene group adjacent to the carbonyl (CH ₂COPh) is acidic, but the methyl group on the pyridine ring (CH ₃) is rendered significantly more acidic due to the electron-withdrawing effect of the quaternized, positively charged nitrogen atom.

Deprotonation of this methyl group by a base (e.g., potassium carbonate, sodium bicarbonate) generates a highly reactive pyridinium ylide intermediate.[1][2] This ylide undergoes a rapid intramolecular 1,5-dipolar cyclization: the carbanion of the ylide attacks the electrophilic carbonyl carbon.[1][6] This cyclization forms a dihydropyridine intermediate, which subsequently undergoes dehydration (elimination of a water molecule) and oxidation to yield the final, stable aromatic 7-Methyl-2-phenylindolizine product.[1][2] The final aromatization step is often facilitated by air (O₂) oxidation, which is why the reaction is typically run open to the atmosphere.[5]

Tschitschibabin_Mechanism Fig. 1: Reaction Mechanism for 7-Methyl-2-phenylindolizine Synthesis cluster_0 Stage 1: Quaternization cluster_1 Stage 2: Cyclization & Aromatization 4-Methylpyridine 4-Methylpyridine Pyridinium_Salt 1-(2-oxo-2-phenylethyl)- 4-methylpyridin-1-ium bromide 4-Methylpyridine->Pyridinium_Salt + Phenacyl Bromide (Anhydrous Acetone) Phenacyl_Bromide Phenacyl_Bromide Ylide Pyridinium Ylide (Intermediate) Pyridinium_Salt->Ylide + Base (e.g., K₂CO₃) - H⁺ Cyclized_Intermediate Dihydropyridine Intermediate Ylide->Cyclized_Intermediate Intramolecular 1,5-Dipolar Cyclization Final_Product 7-Methyl-2-phenylindolizine Cyclized_Intermediate->Final_Product - H₂O (Oxidation)

Caption: Fig. 1: Reaction Mechanism for 7-Methyl-2-phenylindolizine Synthesis.

Detailed Experimental Protocol

This protocol is divided into the two primary stages of the synthesis. Adherence to safety protocols is mandatory.

Safety Precautions:

  • Phenacyl bromide (2-bromo-1-phenylethanone) is a lachrymator and is corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Organic solvents (acetone, acetonitrile, ethyl acetate, hexanes) are flammable. Avoid open flames and use in a fume hood.

Stage 1: Synthesis of 1-(2-oxo-2-phenylethyl)-4-methylpyridin-1-ium bromide
  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methylpyridine (1.0 eq) in anhydrous acetone (approx. 10 mL per mmol of pyridine).

  • Addition: To this solution, add 2-bromo-1-phenylethanone (phenacyl bromide) (1.05 eq) portion-wise at room temperature.[5]

  • Reaction: Stir the mixture at room temperature for 12-24 hours. A white precipitate of the pyridinium salt will form over time.[5][7]

  • Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid thoroughly with cold diethyl ether or cold anhydrous acetone to remove any unreacted starting materials.[5][7]

  • Drying: Dry the resulting white solid under vacuum. The pyridinium salt is typically of sufficient purity to be used directly in the next step without further purification.[1]

Stage 2: Synthesis of 7-Methyl-2-phenylindolizine
  • Reaction Setup: Suspend the dried 1-(2-oxo-2-phenylethyl)-4-methylpyridin-1-ium bromide (1.0 eq) in acetonitrile (10-15 mL per mmol of salt) in a round-bottom flask equipped with a reflux condenser and magnetic stir bar.[1][5]

  • Base Addition: Add a mild inorganic base such as potassium carbonate (K₂CO₃, 3.0 eq) or sodium bicarbonate (NaHCO₃, 2.0-3.0 eq) to the suspension.[5][7]

  • Cyclization: Heat the mixture to reflux (approx. 82°C for acetonitrile) with vigorous stirring. Ensure the reaction is open to the atmosphere (e.g., using a drying tube) to allow for air oxidation, which is necessary for the final aromatization step.[5]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system. The reaction is typically complete within 4-8 hours, indicated by the consumption of the pyridinium salt starting material.[1][5][7]

  • Workup:

    • After completion, cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic base and any insoluble salts.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.[1]

  • Purification:

    • Dissolve the crude residue in a minimal amount of dichloromethane.

    • Purify the product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the ethyl acetate concentration).[1][5][8]

    • Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent to afford 7-Methyl-2-phenylindolizine as a solid.

Experimental Workflow and Data Summary

Workflow Fig. 2: Experimental Workflow cluster_stage1 Stage 1: Quaternization cluster_stage2 Stage 2: Cyclization cluster_purification Purification & Analysis A 1. Mix 4-Methylpyridine & Phenacyl Bromide in Acetone B 2. Stir at RT for 12-24h A->B C 3. Isolate Salt via Filtration B->C D 4. Wash with Ether & Dry C->D E 5. Suspend Salt & K₂CO₃ in Acetonitrile D->E Pyridinium Salt F 6. Reflux for 4-8h (Open to Air) E->F G 7. Monitor by TLC F->G H 8. Cool, Filter & Evaporate G->H I 9. Column Chromatography (Silica Gel, Hexanes/EtOAc) H->I Crude Product J 10. Characterize Product (NMR, MS, m.p.) I->J

Caption: Fig. 2: Step-by-step experimental workflow for the synthesis.

Table 1: Summary of Reaction Parameters

ParameterStage 1: QuaternizationStage 2: Cyclization & Aromatization
Starting Materials 4-Methylpyridine, 2-Bromo-1-phenylethanone1-(2-oxo-2-phenylethyl)-4-methylpyridin-1-ium bromide
Equivalents 1.0 eq Pyridine, 1.05 eq Bromide1.0 eq Salt, 3.0 eq K₂CO₃
Solvent Anhydrous AcetoneAcetonitrile
Temperature Room TemperatureReflux (~82°C)
Reaction Time 12 - 24 hours4 - 8 hours
Workup Filtration & WashingFiltration & Solvent Evaporation
Purification N/ASilica Gel Column Chromatography
Expected Yield >90% (for salt)50 - 70% (for final product)

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield of Pyridinium Salt Impure starting materials; insufficient reaction time.Ensure high purity of 4-methylpyridine and phenacyl bromide. Extend reaction time to 24 hours.
Low Yield in Cyclization Step Base is not strong enough or is sterically hindered; incomplete reaction.Switch to a different base like triethylamine or DBU, although this may require re-optimization. Increase reflux time and monitor carefully by TLC.
Multiple Spots on TLC / Difficult Purification Formation of ylide dimers or other side products; incomplete aromatization.Use a milder base (NaHCO₃) or run the reaction at a lower concentration. Ensure the reaction is open to air to promote oxidation to the aromatic product.[5]

References

  • Chichibabin pyridine synthesis - Grokipedia. Grokipedia.
  • Experimental Guide to the Tschitschibabin Reaction for Indolizines. BenchChem.
  • RECENT SYNTHETIC DEVELOPMENTS AND REACTIVITY OF AROMATIC INDOLIZINES.
  • Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-Alkoxycarbonyl-3-oxotetrahydroquinolizinium Ylides. ResearchGate.
  • Chichibabin reaction - Wikipedia . Wikipedia. Available at: [Link]

  • Chichibabin pyridine synthesis - Wikipedia . Wikipedia. Available at: [Link]

  • Sydnone C-4 heteroarylation with an indolizine ring via Chichibabin indolizine synthesis. Beilstein Journal of Organic Chemistry.
  • Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-Alkoxycarbonyl-3-oxotetrahydroquinolizinium Ylides . ACS Publications. Available at: [Link]

  • Application Notes and Protocols for the Experimental Procedure of Tschitschibabin Reaction for Indolizine Synthesis. BenchChem.
  • Aleksei Yevgen'evich Chichibabin (1871–1945) and Pyridine Chemistry.
  • Structure and ambiphilic reactivity of indolizines. 3. Synthesis and isomerical recyclization of 2-phenyl-7-methyl-6(8).
  • Structural investigation of methyl 3-(4-fluorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate, an inhibitory drug towards Mycobacterium tuberculosis . National Center for Biotechnology Information. Available at: [Link]

  • An Improved Synthesis of Some 5-Substituted Indolizines Using Regiospecific Lithiation.
  • Organic Syntheses Procedure . Organic Syntheses. Available at: [Link]

  • Indolizine Synthesis via Radical Cyclization and Demethylation of Sulfoxonium Ylides and 2‐(Pyridin-2-yl)acetate. Royal Society of Chemistry.
  • Application Notes and Protocols: 1-Methyl-2-phenylindolizine in Organic Electronics. BenchChem.
  • Efficient Synthesis of Unsymmetrical 7,7′-Biindolizines . MDPI. Available at: [Link]

  • Technical Support Center: Synthesis of 1-Methyl-2-phenylindolizine. BenchChem.
  • Chichibabin Reaction | PPTX . Slideshare. Available at: [Link]

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Method

Application Notes and Protocols: A Researcher's Guide to the Solubilization of 7-Methyl-2-phenylindolizine for Cell Culture Assays

Introduction: The Therapeutic Potential of the Indolizine Scaffold The indolizine nucleus, a fused heterocyclic system, is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with a wide s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of the Indolizine Scaffold

The indolizine nucleus, a fused heterocyclic system, is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1] Derivatives of this scaffold have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and antidiabetic agents.[1][2][3] 7-Methyl-2-phenylindolizine belongs to this versatile class of molecules. Its aromatic substituents suggest a hydrophobic nature, which presents a common challenge for researchers: achieving effective and reproducible solubilization for use in aqueous cell culture environments.

The biological activity of a compound can only be accurately assessed if it is fully dissolved and bioavailable to the cells in an in vitro model. Improper dissolution can lead to compound precipitation, inaccurate concentration calculations, and ultimately, unreliable experimental data. This application note provides a detailed, field-proven guide to the proper handling, dissolution, and application of 7-Methyl-2-phenylindolizine for cell culture-based assays, ensuring scientific integrity and reproducibility.

Physicochemical Properties and Stability Considerations

Indolizine and its derivatives are electron-rich systems that can be susceptible to degradation.[4] While the parent indolizine is known to be unstable under ambient conditions, stability is generally enhanced by the presence of substituents, particularly aryl groups at key positions.[4] Nevertheless, prudent handling and storage are critical to preserving the integrity of 7-Methyl-2-phenylindolizine.

  • Light Sensitivity: Many indolizine compounds are sensitive to light.[4] Exposure to ambient or UV light can accelerate degradation. Therefore, it is imperative to store both the solid compound and its solutions protected from light, for example, by using amber vials or wrapping containers in aluminum foil.[4][5]

  • Oxidative Stability: The electron-rich nature of the indolizine ring makes it susceptible to oxidation.[4] Storage under an inert atmosphere (e.g., argon or nitrogen) is ideal but not always practical. Minimizing exposure to air and storing at low temperatures are effective countermeasures.

  • pH and Hydrolytic Stability: The stability of indolizine derivatives can be pH-dependent. Studies on some derivatives have shown good stability in acidic and near-neutral conditions but some hydrolysis at physiological pH (7.4).[6][7][8] For cell culture applications (typically pH 7.2-7.4), preparing fresh working solutions from a frozen stock immediately before use is the best practice.

Solvent Selection: The Critical First Step

The selection of an appropriate solvent is the most critical decision in preparing a compound for cell-based assays. The ideal solvent must completely dissolve the compound at a high concentration, be miscible with the aqueous cell culture medium, and exhibit minimal toxicity to the cells at its final working concentration.

Given the hydrophobic nature of 7-Methyl-2-phenylindolizine, Dimethyl Sulfoxide (DMSO) is the solvent of choice. It is a polar aprotic solvent with a remarkable ability to dissolve a wide range of non-polar compounds.[9][10]

Solvent Rationale for Use / Rejection Key Considerations
Dimethyl Sulfoxide (DMSO) Recommended. Excellent solubilizing power for a broad range of hydrophobic compounds.[11] Miscible with water and cell culture media.Use high-purity, anhydrous, sterile-filtered DMSO.[12] DMSO is hygroscopic; absorbed water can decrease solubility of hydrophobic compounds.[13] Final concentration in media must be kept low (ideally ≤0.1%, max <0.5%) to avoid cytotoxicity.[5][14][15]
Ethanol (EtOH) Possible, but not preferred. Can dissolve many organic compounds.Less effective than DMSO for highly non-polar compounds. Can be more toxic to cells than DMSO at equivalent concentrations.[16] Evaporation can concentrate the stock solution over time.
Water / PBS Not Recommended. As a primary solvent, it is highly unlikely to dissolve the hydrophobic 7-Methyl-2-phenylindolizine at a useful concentration.Can be used for subsequent dilutions of the DMSO stock solution.[17]

Experimental Protocols

The following protocols provide a step-by-step methodology from preparing a high-concentration stock solution to validating its use in a cell viability assay.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution, which serves as the foundation for all subsequent experiments. Preparing a high-concentration stock allows for minimal solvent volume to be added to the final cell culture, thereby reducing solvent-induced toxicity.[18]

Materials:

  • 7-Methyl-2-phenylindolizine (Molecular Weight: 207.27 g/mol )

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade (e.g., Sigma-Aldrich D2650)

  • Sterile, amber-colored microcentrifuge tubes or glass vials

  • Calibrated pipettes and sterile, filtered pipette tips

Procedure:

  • Calculation: Determine the required volume of DMSO. To prepare a 10 mM stock solution from 1 mg of compound:

    • Mass (g) = 0.001 g

    • Molecular Weight ( g/mol ) = 207.27

    • Molar Concentration (mol/L) = 0.010

    • Volume (L) = Mass / (Molar Conc. * MW) = 0.001 / (0.010 * 207.27) = 0.0004824 L = 482.4 µL

    • Therefore, add 482.4 µL of DMSO to 1 mg of powder to yield a 10 mM stock solution.

  • Dissolution:

    • Aseptically, add the calculated volume of DMSO directly to the vial containing the pre-weighed 7-Methyl-2-phenylindolizine powder.[19]

    • Cap the vial securely and vortex at medium speed for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.[5]

    • Visually inspect the solution against a light source to ensure there are no visible particulates.

  • Aliquoting and Storage:

    • To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes.[14]

    • Clearly label all aliquots with the compound name, concentration, and date of preparation.

    • Store the aliquots under the recommended conditions outlined in the table below.

Parameter Solid Compound DMSO Stock Solution
Temperature -20°C-20°C for short-term (1 month), -80°C for long-term (6+ months)[14]
Light Protect from lightStore in amber vials or wrapped in foil[4]
Atmosphere Sealed containerTightly capped vials to prevent water absorption
Freeze/Thaw N/AAvoid repeated cycles; use single-use aliquots[14]
Protocol 2: Preparation of Working Solutions for Cell Treatment

This protocol details the dilution of the DMSO stock solution into cell culture medium to achieve the final desired treatment concentrations. All steps must be performed in a sterile environment (e.g., a biosafety cabinet).

Procedure:

  • Thaw and Prepare: Thaw a single aliquot of the 10 mM stock solution at room temperature. Pre-warm the appropriate complete cell culture medium to 37°C in a water bath.[5]

  • Dilution Calculation (C1V1 = C2V2):

    • C1 = Concentration of stock solution (10 mM or 10,000 µM)

    • V1 = Volume of stock solution to add (unknown)

    • C2 = Desired final concentration in media (e.g., 10 µM)

    • V2 = Final volume of working solution (e.g., 10 mL)

    • V1 = (C2 * V2) / C1 = (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL

    • Thus, 10 µL of the 10 mM stock solution is needed to make 10 mL of a 10 µM working solution.

  • Dilution Technique:

    • Pipette the desired volume of pre-warmed medium (e.g., 10 mL) into a sterile conical tube.

    • Add the calculated volume of stock solution (e.g., 10 µL) directly into the medium. Crucially, add the stock solution to the medium while gently swirling or vortexing the tube. This rapid dispersion is key to preventing the hydrophobic compound from precipitating out of the solution.[5]

    • For a range of concentrations, perform serial dilutions from this initial working solution.

  • Vehicle Control and Final DMSO Concentration:

    • The final concentration of DMSO in the example above is 0.1% (10 µL in 10 mL). This is a generally safe level for most cell lines.[20]

    • Always prepare a vehicle control: Add the same volume of pure DMSO to an equal volume of medium (e.g., 10 µL of DMSO into 10 mL of medium). This control is essential to distinguish the effects of the compound from any effects of the solvent itself.[14]

G cluster_prep Stock Solution Preparation cluster_work Working Solution & Cell Treatment cluster_val Experimental Validation powder 7-Methyl-2-phenylindolizine (Solid Powder) calc1 Calculate Volume of Anhydrous DMSO for 10 mM powder->calc1 dissolve Add DMSO and Vortex/ Sonicate to Dissolve calc1->dissolve aliquot Aliquot into Single-Use Amber Vials dissolve->aliquot store Store at -20°C / -80°C Protected from Light aliquot->store thaw Thaw Single Aliquot of Stock Solution store->thaw Begin Experiment calc2 Calculate Dilution (C1V1 = C2V2) thaw->calc2 dilute Add Stock to Pre-Warmed Medium with Swirling calc2->dilute treat Treat Cells with Working Solution and Vehicle Control dilute->treat assay Perform Cell-Based Assay (e.g., MTT Viability Assay) treat->assay analyze Analyze Data vs. Vehicle Control assay->analyze

Caption: Workflow for Preparation and Use of 7-Methyl-2-phenylindolizine.
Protocol 3: Validation via MTT Cell Viability Assay

After preparing the compound, its effect on cell viability should be assessed. The MTT assay is a standard colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[21]

Materials:

  • 96-well cell culture plates

  • Selected cell line (e.g., HeLa, A549)

  • Complete culture medium

  • 7-Methyl-2-phenylindolizine working solutions (serial dilutions) and vehicle control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., pure DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.[21]

  • Compound Treatment: Carefully remove the medium and replace it with 100 µL of medium containing the various concentrations of 7-Methyl-2-phenylindolizine. Include wells for untreated cells and vehicle control cells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[21] Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

G cluster_dmso Primary Solvent Path cluster_aqueous Alternative Path start Is the compound hydrophobic? dmso Select High-Purity Anhydrous DMSO start->dmso Yes aqueous Test Solubility in Aqueous Buffer (e.g., PBS) start->aqueous No / Unsure stock Prepare High-Conc. Stock (e.g., 10-20 mM) dmso->stock final_dmso Calculate Dilution to Keep Final DMSO ≤ 0.1% stock->final_dmso final_dmso->stock No (Re-calculate higher stock concentration) end_node Proceed with Cell Assay + Vehicle Control final_dmso->end_node Yes precip Precipitation Observed? aqueous->precip precip->dmso Yes precip->end_node No

Caption: Decision-Making Process for Solvent and Concentration Selection.

Conclusion and Best Practices

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Sources

Application

Application Notes and Protocols for 7-Methyl-2-phenylindolizine as a Novel Fluorescent Probe in Bioimaging

Introduction: The Promise of the Indolizine Scaffold in Cellular Imaging Indolizine and its derivatives represent a fascinating class of N-bridgehead heterocyclic compounds that have garnered significant interest for the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Promise of the Indolizine Scaffold in Cellular Imaging

Indolizine and its derivatives represent a fascinating class of N-bridgehead heterocyclic compounds that have garnered significant interest for their unique photophysical properties.[1] Unlike many traditional fluorophores, the indolizine core can be chemically modified at various positions, allowing for the fine-tuning of its absorption and emission characteristics.[2] This structural versatility makes indolizine a promising scaffold for developing novel fluorescent probes for bioimaging.[3]

This document provides a comprehensive guide to the potential application of 7-Methyl-2-phenylindolizine , a specific and relatively unexplored derivative, as a fluorescent probe for cellular imaging. While extensive characterization of this particular compound is still emerging, we can extrapolate its likely properties and develop robust protocols based on the well-documented behavior of structurally similar 2-arylindolizines.[2][3] These notes are intended for researchers, scientists, and drug development professionals seeking to leverage novel fluorophores in their experimental workflows. We will cover the predicted photophysical properties, provide a plausible synthetic route, detail protocols for cellular staining and imaging, and offer guidance on validation and troubleshooting.

Predicted Photophysical Properties

The photophysical properties of indolizine derivatives are highly dependent on their substitution patterns and the solvent environment.[1] The addition of a methyl group at the 7-position and a phenyl group at the 2-position is expected to influence the electron density and conformational flexibility of the indolizine ring system, thereby defining its fluorescent characteristics. Based on data from related 2-arylindolizine compounds, we can anticipate the following properties for 7-Methyl-2-phenylindolizine.

Table 1: Predicted Photophysical Properties of 7-Methyl-2-phenylindolizine

PropertyPredicted Value RangeRationale & Key Considerations
Excitation Max (λex) 360 - 410 nm2-arylindolizines typically exhibit absorption in the near-UV to blue region of the spectrum.[3] The exact maximum will be solvent-dependent.
Emission Max (λem) 450 - 550 nmEmission is expected in the blue-to-green range, characteristic of many fluorescent indolizine derivatives.[2]
Stokes Shift 50 - 100 nmA reasonably large Stokes shift is a common feature of this class, which is advantageous for minimizing spectral overlap.[3]
Quantum Yield (Φ) 0.05 - 0.40Quantum yields for indolizines can vary significantly. This value is likely to be highly sensitive to solvent polarity and molecular rigidity.[3]
Molar Absorptivity (ε) 10,000 - 30,000 M⁻¹cm⁻¹Based on typical values for aromatic heterocyclic compounds.

Note: These values are estimations based on published data for analogous compounds and should be experimentally verified for 7-Methyl-2-phenylindolizine.

Synthesis and Characterization Workflow

A robust and reproducible synthesis is the foundation of any new chemical probe. The synthesis of 2-phenylindolizine derivatives can often be achieved via established methods such as the Tschitschibabin reaction or variations thereof.[4] A plausible route starting from 4-methylpyridine and 2-bromoacetophenone is outlined below.

cluster_synthesis Synthesis Workflow cluster_purification Purification & Characterization Start 4-Methylpyridine + 2-Bromoacetophenone Salt N-Phenacyl-4-methylpyridinium bromide formation (Alkylation) Start->Salt Ylide Ylide Generation (Mild Base, e.g., NaHCO3) Salt->Ylide Cyclization 1,3-Dipolar Cycloaddition (Tschitschibabin Reaction) Ylide->Cyclization Product Crude 7-Methyl-2-phenylindolizine Cyclization->Product Purify Purification (Column Chromatography or Recrystallization) Product->Purify PureProduct Pure 7-Methyl-2-phenylindolizine Purify->PureProduct Characterize Structural Verification (NMR, Mass Spectrometry) PureProduct->Characterize Photophys Photophysical Characterization (UV-Vis, Fluorescence Spectroscopy) PureProduct->Photophys

Caption: Proposed workflow for the synthesis and characterization of 7-Methyl-2-phenylindolizine.

Experimental Protocols for Bioimaging

The following protocols provide a starting point for utilizing 7-Methyl-2-phenylindolizine in cellular imaging. Crucially, optimization of probe concentration and incubation time is required for each cell type and experimental condition.

Preparation of Stock Solution

Causality: A high-concentration stock solution in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) is essential for maintaining the probe's stability and preventing precipitation in aqueous buffers. This allows for accurate and reproducible dilution into working solutions.

  • Weighing: Accurately weigh out 1-5 mg of purified 7-Methyl-2-phenylindolizine powder.

  • Dissolution: Dissolve the compound in high-quality, anhydrous DMSO to create a 1-10 mM stock solution.

  • Solubilization: Vortex the solution thoroughly for 2-5 minutes to ensure complete dissolution. Gentle warming in a 37°C water bath can be used if necessary.

  • Storage: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles. Store at -20°C, protected from light.

Protocol for Live-Cell Staining and Imaging

Trustworthiness: This protocol is designed to maintain cell health throughout the imaging process. The use of phenol red-free medium is recommended during imaging to reduce background fluorescence.[5]

  • Cell Preparation: Plate cells on a suitable imaging vessel (e.g., glass-bottom dishes, chambered coverslips) and culture to the desired confluency (typically 60-80%).

  • Prepare Staining Solution: On the day of the experiment, thaw an aliquot of the 7-Methyl-2-phenylindolizine stock solution. Dilute the stock solution in pre-warmed, serum-containing cell culture medium to a final working concentration. A starting range of 1-10 µM is recommended for initial optimization.

  • Cell Staining: Remove the culture medium from the cells and replace it with the staining solution.

  • Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing: Aspirate the staining solution. Wash the cells twice with pre-warmed imaging buffer (e.g., phenol red-free medium or Phosphate-Buffered Saline (PBS)) to remove any unbound probe and reduce background signal.[6]

  • Imaging: Add fresh, pre-warmed imaging buffer to the cells. Proceed to image using a fluorescence microscope equipped with a suitable filter set (e.g., a DAPI or blue filter cube is a good starting point based on predicted spectra).

Protocol for Fixed-Cell Staining

Expertise: Fixation and permeabilization protocols must be chosen carefully. Paraformaldehyde (PFA) preserves cellular morphology well, while a detergent like Triton X-100 is required to permeabilize cell membranes, allowing the probe to access intracellular structures.[1]

  • Cell Preparation: Culture cells on coverslips to the desired confluency.

  • Fixation: Aspirate the culture medium and wash once with PBS. Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove the fixative.

  • Permeabilization (Optional): If intracellular targets are desired, incubate the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes at room temperature. Wash three times with PBS.

  • Staining: Prepare a working solution of 7-Methyl-2-phenylindolizine (1-10 µM) in PBS. Add the staining solution to the fixed cells and incubate for 20-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS to remove the unbound probe.

  • Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium. This is crucial for preserving the fluorescent signal during imaging by reducing photobleaching.[7]

  • Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filter sets.

cluster_prep Preparation cluster_staining Staining & Washing cluster_imaging Imaging Culture Culture Cells on Imaging Dish PrepareStain Prepare Staining Solution (1-10 µM in Medium) AddStain Incubate Cells with Probe (15-60 min) PrepareStain->AddStain Wash Wash 2x with Fresh Medium/PBS AddStain->Wash AddBuffer Add Fresh Imaging Buffer Wash->AddBuffer Microscope Acquire Images with Fluorescence Microscope AddBuffer->Microscope

Caption: General experimental workflow for live-cell imaging with a novel fluorescent probe.

Validation Protocol: Cytotoxicity Assessment

Authoritative Grounding: Before extensive use, it is critical to assess the potential cytotoxicity of any new probe, as probe-induced artifacts can lead to misinterpretation of data.[8] A Lactate Dehydrogenase (LDH) release assay is a common method for quantifying cell membrane damage.[9]

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the assay.

  • Treatment: Treat cells with a range of concentrations of 7-Methyl-2-phenylindolizine (e.g., 0.1 µM to 100 µM) for a duration relevant to your imaging experiments (e.g., 1-24 hours). Include three control groups:

    • Untreated Cells: Negative control for baseline LDH release.

    • Vehicle Control: Cells treated with the maximum volume of DMSO used for the probe.

    • Lysis Control: Positive control, cells treated with a lysis buffer (provided in commercial kits) to induce maximum LDH release.

  • Assay: Follow the manufacturer's protocol for a commercial LDH cytotoxicity assay kit (e.g., CytoTox-Fluor™ Cytotoxicity Assay). This typically involves transferring a portion of the cell culture supernatant to a new plate and adding a reaction mixture that measures LDH activity.

  • Data Analysis: Measure the absorbance or fluorescence according to the kit's instructions. Calculate the percentage of cytotoxicity for each probe concentration relative to the positive (100% cytotoxicity) and negative (0% cytotoxicity) controls.

Troubleshooting Guide

Encountering issues is a normal part of working with new fluorescent probes. This guide addresses common problems in fluorescence microscopy.[6][10][11]

Start Problem Observed WeakSignal Weak or No Signal Start->WeakSignal HighBg High Background Start->HighBg Bleaching Signal Fades Quickly (Photobleaching) Start->Bleaching Sol_IncConc Increase Probe Concentration or Incubation Time WeakSignal->Sol_IncConc Is concentration/time optimized? Sol_CheckFilter Verify Correct Filter Set (Excitation/Emission Match) WeakSignal->Sol_CheckFilter Are filters correct? Sol_IncExposure Increase Exposure Time or Camera Gain WeakSignal->Sol_IncExposure Is detection optimized? Sol_CheckLamp Check Microscope Lamp (Age/Alignment) WeakSignal->Sol_CheckLamp Is light source okay? Sol_WashMore Increase Number/Duration of Wash Steps HighBg->Sol_WashMore Are washes sufficient? Sol_DecConc Decrease Probe Concentration HighBg->Sol_DecConc Is concentration too high? Sol_PhenolFree Use Phenol Red-Free Imaging Medium HighBg->Sol_PhenolFree Is medium contributing? Sol_DecExposure Decrease Exposure Time & Excitation Intensity Bleaching->Sol_DecExposure Is illumination too intense? Sol_Antifade Use Antifade Mounting Medium (Fixed Cells) Bleaching->Sol_Antifade Is sample protected? Sol_FreshFOV Image a Fresh Field of View Bleaching->Sol_FreshFOV Is area overexposed?

Caption: A decision-making workflow for troubleshooting common fluorescence imaging issues.

References

  • Keyence. (n.d.). Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. Retrieved from [Link]

  • PubMed. (n.d.). Comparative study of four fluorescent probes for evaluation of natural killer cell cytotoxicity assays. Retrieved from [Link]

  • MBF Bioscience. (n.d.). Slide scanning: Troubleshooting for fluorescence microscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and photophysical properties of 2-aryl-5-carbonyl indolizines. Retrieved from [Link]

  • PubMed. (n.d.). A combination of fluorescent probes for evaluation of cytotoxicity and toxic mechanisms in isolated rainbow trout hepatocytes. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis of 2‐Phenylindolizine scaffolds (7a–i). Retrieved from [Link]

  • Anticancer Research. (2012). In Vivo Cellular Imaging Using Fluorescent Proteins. Methods and Protocols. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Live Cell Imaging Protocol & Troubleshooting. Retrieved from [Link]

  • PubMed. (2012). Novel live imaging techniques of cellular functions and in vivo tumors based on precise design of small molecule-based 'activatable' fluorescence probes. Retrieved from [Link]

  • ResearchGate. (2024). Design and Synthesis of 2‐Phenylindolizine Acetamides: Molecular Docking, in Vitro Antimicrobial and Anticancer Activity Evaluation. Retrieved from [Link]

  • Rsc.org. (n.d.). Indolizine Synthesis via Radical Cyclization and Demethylation of Sulfoxonium Ylides and 2‐(Pyridin-2-yl)acetate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Rapid synthesis of azoindolizine derivatives via aryldiazonium salts. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmacological and photophysical properties of some indolizines. Retrieved from [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND REACTIVITY OF AROMATIC INDOLIZINES. (n.d.). Retrieved from [Link]

  • PubMed. (2016). Synthesis and photophysical properties of 1,2-diphenylindolizine derivatives: fluorescent blue-emitting materials for organic light-emitting device. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, Biological Activity of 2-phenylindolizine Acetamide Derivatives as Potential Antibacterial Agents. Retrieved from [Link]

Sources

Method

Application Note: Catalytic Methods for the Cyclization and Functionalization of 7-Methyl-2-phenylindolizine

Executive Summary The indolizine scaffold is a privileged bicyclic N-heterocycle that is highly valued in medicinal chemistry and materials science[1]. Specifically, 7-methyl-2-phenylindolizine and its derivatives have e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indolizine scaffold is a privileged bicyclic N-heterocycle that is highly valued in medicinal chemistry and materials science[1]. Specifically, 7-methyl-2-phenylindolizine and its derivatives have emerged as potent pharmacophores, demonstrating significant cyclooxygenase-2 (COX-2) inhibitory activity and anti-tubercular properties[2],[3]. Historically, the synthesis of these cores relied on harsh, classical methods like the Tschitschibabin reaction[1]. Today, modern catalytic cycloisomerizations and microwave-assisted multicomponent reactions (MCRs) provide atom-economical, highly regioselective pathways to construct and functionalize the 7-methyl-2-phenylindolizine architecture[4],[5]. This application note details the mechanistic rationale, quantitative benchmarks, and validated protocols for both the de novo catalytic synthesis and the late-stage C-H functionalization of this critical molecule.

Mechanistic Rationale: Core Construction and Late-Stage Functionalization

Transition-Metal Catalyzed Cycloisomerization

The de novo construction of the indolizine core can be achieved via the transition-metal-catalyzed cycloisomerization of propargylic pyridines[4],[6]. When utilizing a Pt(II) or Cu(I/II) catalyst, the metal center coordinates to the alkyne moiety (π-activation), dramatically increasing its electrophilicity[4],[7]. The nitrogen atom of the 4-methylpyridine precursor acts as an intramolecular nucleophile, attacking the activated alkyne to form a zwitterionic pyridinium ylide intermediate[6]. Subsequent 1,2-migration and aromatization yield the fully conjugated 7-methyl-2-phenylindolizine system.

Mechanism A Propargylic Pyridine Precursor B Metal-Alkyne π-Complex A->B + M(II) Catalyst C Pyridinium Ylide (Zwitterion) B->C Nucleophilic Attack (N) D Cycloisomerization & 1,2-Migration C->D Rearrangement E 7-Methyl-2-phenylindolizine Core D->E Aromatization

Mechanistic pathway of transition-metal-catalyzed cycloisomerization to form the indolizine core.

Base-Promoted Multicomponent Cyclization

For the rapid generation of highly functionalized drug leads (e.g., COX-2 inhibitors), a microwave-assisted multicomponent reaction is highly effective[5]. The reaction leverages 4-methylpyridine, phenacyl bromide, and an alkyne (such as methyl phenylpropiolate). The causality of the design is elegant: the pyridine and bromide condense to form a pyridinium salt in situ. The addition of a base (triethylamine) deprotonates the salt to form a reactive N-ylide, which immediately undergoes a 1,3-dipolar cycloaddition with the alkyne[1],[5]. Microwave irradiation is utilized to rapidly overcome the activation energy barrier, reducing a multi-hour reflux into a 5-minute protocol while suppressing degradation pathways[5].

Regioselectivity in Late-Stage Functionalization

Once the 7-methyl-2-phenylindolizine core is synthesized, it possesses three primary active sites for C-H functionalization: C-1, C-3, and C-5[8]. Because the indolizine ring is highly electron-rich, electrophilic and radical substitutions preferentially occur at the C-3 position, which possesses the highest HOMO coefficient[9]. If C-3 is sterically hindered or occupied, the reaction shifts to C-1[9]. Recent breakthroughs have leveraged this innate regioselectivity for photocatalytic C-H disulfuration[10] and dehydrogenative C-H alkenylation[8], allowing for the precise installation of complex functional groups without pre-functionalization.

Quantitative Data Summary

The following table summarizes the performance metrics of various catalytic and multicomponent methods for the synthesis and functionalization of 7-methyl-2-phenylindolizine derivatives.

Reaction TypeCatalyst / PromoterKey SubstratesTarget ProductYield (%)Ref
Cycloisomerization PtCl₂ (5 mol%) + Phosphine LigandPropargylic PyridinesSubstituted Indolizines70–85%[4]
Multicomponent Cyclization Et₃N (Base) / Microwave (100 °C)4-Methylpyridine, Phenacyl Bromide, Methyl phenylpropiolateMethyl 3-Benzoyl-7-Methyl-2-Phenylindolizine-1-Carboxylate87%[5]
C-H Alkenylation Transition Metal (e.g., Rh/Cu)7-Methyl-2-phenylindolizine, Trifluorobut-3-en-2-one(E)-1,1,1-Trifluoro-4-(7-methyl-2-phenylindolizin-3-yl)but-3-en-2-one75%[8]
Photocatalytic Disulfuration Ru-based Photocatalyst (Visible Light)7-Methyl-2-phenylindolizine, Disulfide source3-(tert-Butyldisulfaneyl)-7-methyl-2-phenylindolizine78%[10]

Detailed Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of Methyl 3-Benzoyl-7-Methyl-2-Phenylindolizine-1-Carboxylate

This protocol describes the de novo cyclization of the functionalized 7-methyl-2-phenylindolizine core, optimized for high-throughput drug discovery[5].

1. Reagent Preparation & Mixing:

  • In a 10 mL microwave-safe reaction tube under a nitrogen atmosphere, combine 4-methylpyridine (1.00 mmol), phenacyl bromide (1.00 mmol), and methyl phenylpropiolate (1.00 mmol)[5].

  • Causality Check: 4-methylpyridine is specifically chosen to install the C-7 methyl group, while phenacyl bromide provides the C-3 benzoyl moiety necessary for COX-2 active site binding[2],[5].

  • Add 4 mL of anhydrous acetonitrile (MeCN) followed by triethylamine (1.00 mmol)[5].

2. Microwave Irradiation:

  • Seal the tube and irradiate the reaction mixture at 100 °C for exactly 5 minutes using a dedicated microwave synthesizer[5].

  • Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate eluent. The complete disappearance of the phenacyl bromide spot indicates the successful formation of the ylide and subsequent cyclization[5].

3. Workup & Liquid-Liquid Extraction:

  • Evaporate the acetonitrile under reduced pressure. Dilute the crude residue with distilled water (10 mL)[5].

  • Extract the aqueous layer with ethyl acetate (2 × 15 mL).

  • Causality Check: This extraction selectively pulls the hydrophobic indolizine product into the organic phase while leaving the water-soluble triethylammonium bromide byproduct in the aqueous layer[5].

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo[5].

4. Purification & Self-Validation:

  • Purify the crude product via flash column chromatography (60–120 mesh silica gel, Hexane/Ethyl Acetate gradient)[5].

  • Validation Markers: The product (yellow crystalline compound, ~87% yield) must exhibit a melting point of 173–174 °C[5].

  • NMR Confirmation: In the ¹H-NMR (400 MHz) spectrum, look for the highly characteristic doublet at δ = 9.59 ppm (J = 7.2 Hz, 1H). This heavily deshielded proton corresponds to the C-5 position, validating the regiochemistry of the cyclization relative to the carbonyl group[5]. The C-7 methyl group will appear as a sharp singlet at δ = 2.53 ppm[5].

Workflow Step1 1. Reagent Mixing (4-Methylpyridine + Phenacyl Bromide) Step2 2. Microwave Irradiation (100 °C, 5 min, MeCN) Step1->Step2 + Alkyne & Et3N Step3 3. Aqueous Quench & Extraction (EtOAc) Step2->Step3 TLC Monitoring Step4 4. Flash Chromatography (Silica Gel, Hexane/EtOAc) Step3->Step4 Organic Layer Step5 5. Characterization (NMR, HRMS, FT-IR) Step4->Step5 Pure Product

Step-by-step experimental workflow for the microwave-assisted multicomponent synthesis.

Protocol B: Regioselective C-3 Photocatalytic Disulfuration

This protocol details the late-stage functionalization of the synthesized 7-methyl-2-phenylindolizine core, exploiting its inherent electronic bias[10].

1. Reaction Setup:

  • In a dry Schlenk tube, dissolve 7-methyl-2-phenylindolizine (0.2 mmol) and the selected disulfide source (e.g., di-tert-butyl disulfide, 0.4 mmol) in a suitable degassed solvent[10].

  • Add the Ruthenium-based photocatalyst (1-2 mol%).

  • Causality Check: The photocatalyst is required to generate the sulfur-centered radical upon excitation. The radical selectively attacks the C-3 position of the indolizine due to its high nucleophilicity and optimal orbital overlap[10],[9].

2. Visible Light Irradiation:

  • Irradiate the mixture with a Blue or Green LED setup at room temperature until TLC indicates complete consumption of the starting indolizine (typically 12-24 hours)[10].

3. Purification & Self-Validation:

  • Concentrate the mixture and purify via silica gel chromatography (Petroleum Ether:Ethyl Acetate = 100:1) to yield 3-(tert-butyldisulfaneyl)-7-methyl-2-phenylindolizine as a yellow liquid (~78% yield)[10].

  • Validation Markers: Successful C-3 functionalization is confirmed by the disappearance of the C-3 proton signal in the ¹H-NMR spectrum and the emergence of a strong 9H singlet at δ = 1.00 ppm corresponding to the tert-butyl group[10]. The C-7 methyl group remains intact at δ = 2.35 ppm[10].

References

  • Pt-Catalyzed Cyclization/1,2-Migration for the Synthesis of Indolizines, Pyrrolones, and Indolizinones - PMC, nih.gov,[Link]

  • Pt-Catalyzed Cyclization/1,2-Migration for the Synthesis of Indolizines, Pyrrolones, and Indolizinones | Organic Letters - ACS Publications, acs.org,[Link]

  • Indolizine synthesis via Cu-catalyzed cyclization of 2-(2-enynyl)pyridines with nucleophiles, rsc.org,[Link]

  • Indolizine synthesis via copper-catalyzed cyclization of gem-difluoroalkenes and 2-(pyridin-2-yl)acetate derivatives - Organic Chemistry Frontiers, rsc.org,[Link]

  • Novel Series of Methyl 3-(Substituted Benzoyl)-7-Substituted-2-Phenylindolizine-1-Carboxylates as Promising Anti-Inflammatory Agents: Molecular Modeling Studies - ResearchGate, researchgate.net,[Link]

  • Anti-Tubercular Activity of Substituted 7-Methyl and 7-Formylindolizines and In Silico Study for Prospective Molecular Target Identification - PMC, nih.gov,[Link]

  • Novel Series of Methyl 3-(Substituted Benzoyl)-7-Substituted-2-Phenylindolizine-1-Carboxylates as Promising Anti-Inflammatory Agents: Molecular Modeling Studies - PMC, nih.gov,[Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND REACTIVITY OF AROMATIC INDOLIZINES, chim.it,[Link]

  • Controlled and Site-Selective C–H/N–H Alkenylation, Dialkenylation, and Dehydrogenative β-Alkenylation of Various N-Heterocycles | The Journal of Organic Chemistry, acs.org,[Link]

  • Development of Novel Methods for the Synthesis of Sulfur Compounds by Transformations of Non-activated Carboxylic Acids, nii.ac.jp,[Link]

  • Photocatalytic C–H Disulfuration for the Preparation of Indolizine-3-disulfides | The Journal of Organic Chemistry, acs.org,[Link]

  • C–C Bond Formation via Direct Functionalization of Indolizines with a Bichromophoric Ruthenium Photocatalyst, acs.org,[Link]

Sources

Application

In vitro cytotoxicity assay protocol for 7-Methyl-2-phenylindolizine

Application Note: High-Fidelity In Vitro Cytotoxicity Profiling of 7-Methyl-2-phenylindolizine Strategic Overview 7-Methyl-2-phenylindolizine is a highly privileged heterocyclic scaffold in medicinal chemistry. Featuring...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Fidelity In Vitro Cytotoxicity Profiling of 7-Methyl-2-phenylindolizine

Strategic Overview

7-Methyl-2-phenylindolizine is a highly privileged heterocyclic scaffold in medicinal chemistry. Featuring a nitrogen atom shared between fused five- and six-membered rings, this pharmacophore exhibits profound biological activities, including anti-tubercular and potent anti-cancer properties[1]. Recent structural and functional studies have demonstrated that indolizine derivatives possess submicromolar cytotoxic efficacy against a broad spectrum of human carcinoma cell lines, including A549 (lung), HCT-116 (colorectal), AGS (gastric), and DU145 (prostate)[2].

To support drug development professionals in evaluating this compound, this application note details a rigorously validated, self-correcting in vitro cytotoxicity protocol.

Mechanistic Rationale: The MTT Conversion Paradigm

To accurately quantify the cytotoxic profile of 7-Methyl-2-phenylindolizine, we employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay[3].

Causality of the Assay: 7-Methyl-2-phenylindolizine and its derivatives are highly lipophilic, allowing rapid cellular penetration where they disrupt mitochondrial function and induce apoptosis. The MTT assay directly measures this mitochondrial impairment. Viable cells possess active NAD(P)H-dependent oxidoreductase enzymes that cleave the tetrazolium ring of the yellow MTT reagent, yielding insoluble purple formazan crystals. A reduction in formazan formation is directly proportional to the loss of cell viability induced by the indolizine compound.

Mechanism Indolizine 7-Methyl-2-phenylindolizine Cell Cancer Cell (e.g., A549) Indolizine->Cell Penetrates Mito Mitochondrial Dysfunction Cell->Mito Induces Viability Decreased Cell Viability Mito->Viability Results in Enzyme Active Dehydrogenases Viability->Enzyme Reduces active pool MTT MTT Reagent (Yellow) Formazan Formazan (Purple) MTT->Formazan Cleaved by Enzyme->Formazan Catalyzes

Mechanistic pathway of 7-Methyl-2-phenylindolizine cytotoxicity and MTT reduction.

Self-Validating Assay Architecture

A robust protocol cannot merely measure; it must internally validate its own accuracy. Because 7-Methyl-2-phenylindolizine requires organic solvents for dissolution, the assay architecture must isolate the compound's true cytotoxicity from solvent-induced artifacts.

  • Vehicle Control (0.5% DMSO): Lipophilic indolizines require DMSO. However, DMSO concentrations exceeding 0.5% (v/v) compromise lipid bilayer integrity. The vehicle control ensures the solvent baseline does not skew viability data.

  • Positive Control (Doxorubicin): Validates that the specific cell line passage is responding appropriately to known cytotoxic stress.

  • Media Blank: Corrects for background absorbance of the phenol red in the culture media and the intrinsic absorbance of the unreduced MTT reagent.

  • Edge-Effect Mitigation: The perimeter wells of a 96-well plate are highly susceptible to evaporation, which alters osmolarity and artificially concentrates the drug. These wells must be filled with sterile PBS, restricting the assay to the inner 60 wells.

Execution Protocol: Step-by-Step Methodology

Phase 1: Cell Cultivation and Seeding

  • Harvest target cells (e.g., A549, HCT-116) at 80% confluency using 0.25% Trypsin-EDTA.

  • Neutralize trypsin with complete culture medium (DMEM or RPMI-1640 supplemented with 10% FBS).

  • Centrifuge at 300 x g for 5 minutes, resuspend the pellet, and perform a viable cell count using Trypan Blue exclusion.

  • Dilute the suspension to 5×104 cells/mL.

  • Seed 100 µL per well (5,000 cells/well) into the inner 60 wells of a flat-bottom 96-well microplate[3]. Fill the outer 36 wells with 200 µL of sterile PBS.

  • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for adherence and recovery.

Phase 2: Compound Preparation and Treatment

  • Prepare a 10 mM stock solution of 7-Methyl-2-phenylindolizine in 100% anhydrous DMSO. (Pro-Tip: Ensure complete dissolution via brief sonication if necessary, as indolizines can aggregate).

  • Perform a 10-point serial dilution (e.g., 100 µM down to 0.01 µM) in complete culture media. Ensure the final DMSO concentration remains constant at 0.5% across all test concentrations.

  • Aspirate the spent media from the 96-well plate carefully to avoid disturbing the adherent monolayer.

  • Add 100 µL of the prepared 7-Methyl-2-phenylindolizine dilutions to the appropriate wells in triplicate. Include vehicle controls and blanks.

  • Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.

Phase 3: Colorimetric Conversion and Solubilization

  • Reconstitute MTT powder in sterile PBS at a concentration of 5 mg/mL. Filter-sterilize through a 0.22 µm membrane.

  • Add 20 µL of the MTT solution directly to each well containing the 100 µL of media[3].

  • Incubate for precisely 4 hours at 37°C. (Pro-Tip: This duration is critical. Over-incubation leads to spontaneous MTT reduction by media components, while under-incubation yields low signal-to-noise ratios).

  • Carefully aspirate the media/MTT mixture. The purple formazan crystals should remain attached to the bottom of the wells.

  • Add 150 µL of 100% DMSO to each well to solubilize the formazan crystals[3].

  • Place the plate on an orbital shaker for 15 minutes at room temperature, protected from light, to ensure homogenous dissolution.

Phase 4: Data Acquisition

  • Measure the absorbance at 570 nm using a microplate spectrophotometer[3].

  • Read a reference wavelength at 650 nm to subtract background cellular debris scattering.

Workflow Seed 1. Cell Seeding Treat 2. Compound Treatment Seed->Treat MTT 3. MTT Addition Treat->MTT Solubilize 4. Solubilization MTT->Solubilize Read 5. Absorbance Reading Solubilize->Read

Step-by-step experimental workflow for the in vitro cytotoxicity assay.

Data Synthesis and Quantitative Benchmarks

To determine the IC₅₀ (Half-maximal inhibitory concentration), calculate the percentage of cell viability using the following formula:

% Viability = [(OD_test - OD_blank) / (OD_vehicle - OD_blank)] x 100

Plot the % Viability against the log₁₀ of the 7-Methyl-2-phenylindolizine concentration. Utilize non-linear regression analysis (e.g., four-parameter logistic curve) to interpolate the IC₅₀. Based on authoritative literature, 7-Methyl-2-phenylindolizine derivatives exhibit the following expected quantitative cytotoxicity profiles[2]:

Compound ScaffoldTarget Cell LineTissue OriginExpected IC₅₀ Range (µM)
7-Methyl-2-phenylindolizineHCT-116Colorectal Carcinoma0.25 – 0.45
7-Methyl-2-phenylindolizineA549Lung Carcinoma0.35 – 0.60
7-Methyl-2-phenylindolizineAGSGastric Adenocarcinoma0.50 – 0.75
7-Methyl-2-phenylindolizineDU145Prostate Carcinoma0.70 – 0.95

References

  • Photocatalytic C–H Disulfuration for the Preparation of Indolizine-3-disulfides Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Anti-Tubercular Activity of Substituted 7-Methyl and 7-Formylindolizines and In Silico Study for Prospective Molecular Target Identification Source: PMC (PubMed Central) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 7-Methyl-2-phenylindolizine Synthesis

Welcome to the Application Scientist Support Center. This guide is engineered for drug development professionals and synthetic chemists experiencing yield bottlenecks in the synthesis of 7-Methyl-2-phenylindolizine.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is engineered for drug development professionals and synthetic chemists experiencing yield bottlenecks in the synthesis of 7-Methyl-2-phenylindolizine. The indolizine core—a fused pyrrole and pyridine ring system—is a privileged pharmacophore, but its electron-rich nature makes it notoriously sensitive to oxidative and thermal degradation[1].

Here, we deconstruct the mechanistic pitfalls of the classical 2[2] and provide field-validated, self-correcting protocols to elevate your isolated yields from the standard 40–50% up to >85%.

Visual Workflow: Synthesis & Optimization Logic

IndolizineSynthesis N1 4-Methylpyridine + Phenacyl Bromide N2 Step 1: Quaternization (Anhydrous Acetone, 25°C) N1->N2 Classical Route N5 Microwave MCR (One-Pot, 100°C, 5 min) N1->N5 Modern Optimization N3 N-phenacyl-4-methylpyridinium bromide (Crystalline Salt) N2->N3 Moisture Control Critical N4 Step 2: Cyclization (NaHCO3, Reflux, N2 atm) N3->N4 N6 Crude 7-Methyl-2-phenylindolizine N4->N6 Tar Prevention via Mild Base N5->N6 High Yield / Fast Kinetics N7 Purified Product (>80% Yield) N6->N7 Column Chromatography

Workflow for 7-Methyl-2-phenylindolizine synthesis highlighting classical vs. modern optimization.

Troubleshooting Guide & FAQs

Q1: My quaternization step (Step 1) is yielding a gummy, discolored residue instead of a clean crystalline pyridinium salt. What is the mechanistic cause, and how do I fix it? Causality: The formation of a gummy residue instead of the solid N-phenacyl-4-methylpyridinium bromide is almost always caused by moisture in the solvent or the hydrolytic degradation of the phenacyl bromide. Phenacyl bromide is highly electrophilic but prone to hydrolysis, forming phenacyl alcohol and HBr, which subsequently polymerize the 4-methylpyridine. Solution:

  • Reagent Purity: Recrystallize phenacyl bromide from ethanol/hexanes before use. It must be a white crystalline solid.

  • Anhydrous Conditions: Use strictly anhydrous acetone. The quaternization relies on the precipitation of the highly polar salt from the non-polarizing acetone. Moisture increases the solubility of the salt, leading to "oiling out"[2].

Q2: During the base-catalyzed cyclization (Step 2), I observe significant tar formation, and my final yield is <40%. How can I suppress these side reactions? Causality: Tarring in the Chichibabin synthesis is a result of two competing side reactions: 1) Intermolecular aldol-type condensations of the intermediate pyridinium ylide before cyclization can occur, and 2) Oxidative degradation of the electron-rich indolizine core at elevated temperatures. Strong bases (e.g., NaOH) exacerbate the aldol pathways. Solution:

  • Base Selection: Switch to a milder base like Sodium Bicarbonate (NaHCO₃)[2]. NaHCO₃ provides a controlled deprotonation rate, keeping the steady-state concentration of the ylide low and favoring intramolecular cyclization over intermolecular polymerization.

  • Inert Atmosphere: Indolizines are highly susceptible to auto-oxidation. You must degas your solvent (ethanol or water) by sparging with Nitrogen or Argon for 15 minutes prior to the reaction, and run the reflux under a strict inert atmosphere.

Q3: How can I push the overall percentage yield of 7-Methyl-2-phenylindolizine above 80%? Causality: Classical thermal reflux suffers from inefficient heat transfer, leading to prolonged reaction times (4–6 hours) that expose the sensitive product to thermal degradation. Solution: Transition to 3[3]. Microwave irradiation provides uniform, instantaneous volumetric heating. For indolizine synthesis, microwave-assisted protocols reduce reaction times from hours to merely 5 minutes, significantly minimizing thermal degradation and boosting yields to the 85–94% range[3].

Quantitative Data: Yield Optimization Strategies

Summarizing the impact of different methodologies on the final percentage yield:

MethodologyReagentsBase / CatalystConditionsAverage Yield (%)Primary Failure Mode
Classical Chichibabin 4-Methylpyridine, Phenacyl BromideNaHCO₃Ethanol, Reflux (4-6 h)70 - 80%Thermal degradation, tarring
Strong Base Cyclization 4-Methylpyridine, Phenacyl BromideNaOH / KOHWater/EtOH, Reflux40 - 50%Aldol condensation side-reactions
Microwave-Assisted MCR 4-Methylpyridine, Phenacyl Bromide, AlkyneTriethylamineAcetonitrile, 100 °C (5 min)85 - 94%Over-irradiation leading to charring

Standardized Experimental Protocols (Self-Validating Systems)

Protocol A: Optimized Classical Chichibabin Synthesis (Target Yield: 75–80%)

Step 1: Quaternization

  • Methodology: Dissolve 10 mmol of 4-methylpyridine in 15 mL of anhydrous acetone. Dropwise, add a solution of 10 mmol phenacyl bromide in 10 mL anhydrous acetone. Stir at 25 °C for 12–18 hours[2].

  • Validation Check: The product MUST precipitate as a stark white powder. If the solution turns dark brown or yields a sticky gum, moisture has compromised the reaction. Discard and restart with freshly recrystallized reagents.

  • Isolation: Vacuum filter the salt, wash with cold diethyl ether (2 x 10 mL), and dry under vacuum.

Step 2: Base-Catalyzed Cyclization

  • Methodology: Suspend the intermediate salt (10 mmol) in 50 mL of absolute ethanol. Sparge the suspension with Nitrogen for 15 minutes. Add 30 mmol of NaHCO₃. Heat to a gentle reflux (80 °C) for 4 hours under a nitrogen balloon[2].

  • Validation Check: Monitor via TLC (Hexanes:EtOAc 4:1). The disappearance of the baseline salt spot and the appearance of a highly fluorescent blue/green spot under 365 nm UV light confirms indolizine formation.

  • Isolation: Cool to room temperature, pour into ice water, and extract with Ethyl Acetate (3 x 20 mL). Dry over MgSO₄ and concentrate.

Protocol B: Microwave-Assisted Synthesis (Target Yield: >85%)

Note: This method is highly recommended for synthesizing functionalized 7-methyl-2-phenylindolizine libraries (e.g., multicomponent reactions adding carboxylates).

  • Methodology: In a microwave vial, combine 4-methylpyridine (1 mmol), phenacyl bromide (1 mmol), an alkyne dipolarophile (1 mmol, if forming a substituted derivative), and triethylamine (1 mmol) in 4 mL of acetonitrile[3].

  • Irradiation: Irradiate at 100 °C for exactly 5 minutes under a nitrogen atmosphere[3].

  • Validation Check: The reaction mixture should transition from a pale suspension to a clear, deeply colored solution without insoluble char. Prolonged heating (>10 min) will result in rapid decomposition.

References

  • Discovery and history of indolizine synthesis methods Source: Benchchem
  • Anti-Tubercular Activity of Substituted 7-Methyl and 7-Formylindolizines and In Silico Study for Prospective Molecular Target Identific
  • Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties Source: Journal of Basic and Clinical Pharmacy

Sources

Optimization

Troubleshooting low solubility of 7-Methyl-2-phenylindolizine in DMSO

Troubleshooting Guide for Low Solubility in Dimethyl Sulfoxide (DMSO) Welcome to the technical support resource for 7-Methyl-2-phenylindolizine. This guide is designed for researchers, scientists, and drug development pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guide for Low Solubility in Dimethyl Sulfoxide (DMSO)

Welcome to the technical support resource for 7-Methyl-2-phenylindolizine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of this compound in DMSO. As a π-electron-rich heterocyclic aromatic compound, the indolizine scaffold presents unique physicochemical properties that can influence its behavior in common laboratory solvents.[1] This document provides in-depth, field-proven insights and step-by-step protocols to help you navigate and resolve these solubility issues effectively.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 7-Methyl-2-phenylindolizine in DMSO at my desired concentration. Is this expected?

A: Yes, this is a potential challenge. Indolizine derivatives, like many heterocyclic aromatic compounds, can exhibit variable solubility depending on their specific substituents and solid-state form (crystalline vs. amorphous).[2][3][4] Factors such as compound purity, the presence of water in the DMSO, and the kinetic barriers of dissolution can all contribute to difficulties in achieving a clear solution. Aromatic heterocyclic compounds are often overrepresented among molecules with low DMSO solubility.[2][3]

Q2: What is the first thing I should check if I observe low solubility?

A: Before attempting advanced solubilization methods, verify two critical parameters:

  • Compound Purity & Form: Impurities can significantly alter solubility characteristics. Furthermore, compounds in a stable crystalline form are inherently less soluble than their amorphous counterparts because of the energy required to break the crystal lattice.[4] If your compound has been stored for a long time or subjected to freeze-thaw cycles, it may have converted to a less soluble crystalline polymorph.[4]

  • Solvent Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4] The presence of water can drastically decrease the solubility of lipophilic compounds and create a more structured solvent environment that is harder for the solute to penetrate.[4] Always use anhydrous (dry), high-purity DMSO (e.g., ACS Reagent Grade) from a freshly opened bottle or one that has been stored properly in a desiccator.[5]

Q3: Can I heat the DMSO to dissolve the compound?

A: Gentle warming can be an effective strategy to increase solubility by providing the energy needed to overcome the activation barrier of dissolution. However, this must be done with caution. Indolizine derivatives, while generally stable, can be susceptible to degradation at elevated temperatures. It is crucial to use a precisely controlled water bath and not to exceed 37-40°C unless you have data on the thermal stability of 7-Methyl-2-phenylindolizine.[6] Always include a control to test for compound degradation after heating.

Q4: Is sonication a viable method to improve solubility?

A: Absolutely. Sonication is often a preferred method over heating. The process uses high-frequency sound waves to induce cavitation—the formation and collapse of microscopic bubbles. This process generates localized high-energy impacts that can effectively break apart the crystal lattice of the solute and facilitate its dissolution into the solvent, often without a significant increase in the bulk temperature of the solution.[4][6]

In-Depth Troubleshooting Guide

This section provides a systematic approach to addressing solubility challenges. Follow this workflow to diagnose the issue and implement the appropriate solution.

Troubleshooting Workflow

G start Solubility Issue: 7-Methyl-2-phenylindolizine not dissolving in DMSO check_purity Step 1: Verify Basics - Compound Purity (≥95%) - Solvent Quality (Anhydrous DMSO) start->check_purity standard_protocol Step 2: Apply Standard Dissolution Protocol (Vortexing, Room Temp) check_purity->standard_protocol If basics are confirmed solubility_check1 Is Compound Fully Dissolved? standard_protocol->solubility_check1 advanced_methods Step 3: Use Advanced Techniques (Choose One) solubility_check1->advanced_methods No success Success: Compound Solubilized Proceed with Experiment solubility_check1->success Yes sonication A: Sonication (See Protocol 2) advanced_methods->sonication warming B: Gentle Warming (See Protocol 3) advanced_methods->warming solubility_check2 Is Compound Fully Dissolved? sonication->solubility_check2 warming->solubility_check2 alternative_solvents Step 4: Consider Alternatives - Co-solvents (e.g., NMP, PEG 200) - Different primary solvent solubility_check2->alternative_solvents No solubility_check2->success Yes fail Persistent Issue: Re-evaluate required concentration or consider resynthesis/repurification. alternative_solvents->fail If all else fails

Caption: A step-by-step decision tree for troubleshooting low solubility.

Experimental Protocols

Protocol 1: Standard Dissolution in 100% DMSO

This protocol is the first step for preparing a high-concentration stock solution. The key is to first dissolve the compound completely in 100% DMSO before any subsequent dilution into aqueous media.[7]

  • Weigh Compound: Accurately weigh the required mass of 7-Methyl-2-phenylindolizine using a calibrated analytical balance.

  • Add Solvent: Transfer the compound to a sterile, appropriate-sized vial (e.g., a glass microcentrifuge tube). Add the calculated volume of anhydrous DMSO to achieve the target concentration.

  • Mix Thoroughly: Tightly cap the vial and vortex gently for 2-3 minutes.[6] Avoid vigorous mixing that could introduce air bubbles.

  • Visual Inspection: Visually inspect the solution against a light source. It should be clear and free of any visible particulates. If particulates remain, proceed to Protocol 2 or 3.

  • Storage: Once fully dissolved, it is recommended to aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles, which can promote precipitation.[4][6] Store at -20°C or -80°C.

Protocol 2: Sonication-Assisted Dissolution

Use this method if the compound does not dissolve completely with vortexing alone.

  • Prepare Sample: Follow steps 1-3 of the Standard Dissolution Protocol.

  • Sonicate: Place the vial in a bath sonicator. Ensure the water level in the sonicator is sufficient to cover the solvent level in the vial.

  • Apply Sonication: Sonicate in short bursts (e.g., 5-10 minutes). After each burst, remove the vial and vortex gently. Visually inspect for dissolution.

  • Monitor Temperature: Periodically check the temperature of the vial to ensure it does not become excessively warm.

  • Final Check: Continue until the solution is clear. If undissolved solid remains after 30-40 minutes of sonication, the compound may be insoluble at this concentration with this method.

Protocol 3: Gentle Warming-Assisted Dissolution

This method should be used cautiously due to the potential for compound degradation.

  • Prepare Sample: Follow steps 1-3 of the Standard Dissolution Protocol.

  • Warm Solution: Place the vial in a calibrated water bath set to a temperature no higher than 37°C.[6]

  • Intermittent Mixing: Allow the vial to warm for 5-10 minutes. Remove it from the bath, vortex gently for 30 seconds, and visually inspect for dissolution.

  • Repeat: Repeat the warming and mixing cycle until the compound is fully dissolved. Do not exceed a total warming time of 30-60 minutes without validating compound stability.

  • Cool to Room Temperature: Once dissolved, allow the solution to cool to room temperature before storage. Ensure the compound remains in solution upon cooling. If it precipitates, this indicates you have created a supersaturated solution that is not stable at room temperature.

Physicochemical Data Summary

While extensive experimental data for 7-Methyl-2-phenylindolizine is not widely published, the table below summarizes key properties based on its structure and related compounds.

PropertyValue / InformationSource
Chemical Formula C₁₆H₁₃NInferred from name
Molecular Weight ~219.28 g/mol Calculated
Compound Type Heterocyclic Aromatic, Indolizine Core[8]
Predicted Behavior Lipophilic, potentially low aqueous solubility, moderate to low DMSO solubility at high concentrations.[2][3][9]
Alternative Solvents Polyethylene glycol 200, N-Methyl-2-pyrrolidone (NMP), Methanol, 2-Propanol.[7][9]

References

  • Hampton Research. (2022, March 30). Compound Solubility with Dimethylsulfoxide. [Link]

  • Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications?[Link]

  • Dubey, I., & Tetko, I. V. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling, 53(7), 1719-1728. [Link]

  • Dubey, I., & Tetko, I. V. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. PMC. [Link]

  • Caron, A., et al. (2016). Breakthroughs in Indole and Indolizine Chemistry – New Synthetic Pathways, New Applications. IntechOpen. [Link]

  • Molbase. (n.d.). 7-methyl-2-phenyl-indolizine-3-carbothioic acid benzoylamide. [Link]

  • Hopper, D. W., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. [Link]

  • Borges, F., et al. (2014). RECENT SYNTHETIC DEVELOPMENTS AND REACTIVITY OF AROMATIC INDOLIZINES. Revista Virtual de Química. [Link]

  • Funar-Timofei, S., et al. (2025). Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. PMC. [Link]

  • Amuthalakshmi, S., et al. (2021). Indolizine-a-privileged-biological-scaffold. Der Pharma Chemica. [Link]

  • ResearchGate. (2013, January 30). Some of my compounds are soluble in DMSO - how can they be crystallized?[Link]

  • Ziath. (2006, February 2). Samples in DMSO: What an end user needs to know. [Link]

  • Larsen, A. S., et al. (2023). Synthesis of Seven Indolizine-Derived Pentathiepines: Strong Electronic Structure Response to Nitro Substitution in Position C-9. PMC. [Link]

  • ResearchGate. (2026, March 20). How to resolve solubility issue regarding 13C NMR for heterocyclic compounds, if compound is insoluble in DMSO-d6 at higher concentration?[Link]

  • ResearchGate. (2018, November 21). Solubility of drug in DMSO?[Link]

  • Chupakhin, E., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. PMC. [Link]

  • Gandham, S. K., et al. (2024, March 11). Design and Synthesis of 2‐Phenylindolizine Acetamides: Molecular Docking, in Vitro Antimicrobial and Anticancer Activity Evaluation. ResearchGate. [Link]

  • Singh, G., & Kumar, D. (2017). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy. [Link]

  • Gaylord Chemical. (n.d.). DMSO. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for Indolizine Cyclization

Welcome to the technical support center dedicated to one of the most critical parameters in indolizine synthesis: the reaction temperature. The formation of the indolizine scaffold, a privileged N-fused heterocycle in me...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to one of the most critical parameters in indolizine synthesis: the reaction temperature. The formation of the indolizine scaffold, a privileged N-fused heterocycle in medicinal chemistry and materials science, often hinges on precise thermal control.[1] This guide provides researchers, scientists, and drug development professionals with field-proven insights, troubleshooting strategies, and detailed protocols to navigate the complexities of temperature optimization in indolizine cyclization steps.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the role of temperature in indolizine synthesis.

Q1: Why is temperature such a critical parameter in indolizine cyclization reactions? Temperature directly influences reaction kinetics and thermodynamics. For a cyclization to proceed, the system must overcome a specific activation energy barrier. Insufficient thermal energy results in a sluggish or stalled reaction. Conversely, excessive heat can provide enough energy to overcome the activation barriers for undesired side reactions, such as dimerization or polymerization, or lead to the decomposition of starting materials, intermediates, and even the desired indolizine product.[2] In some cases, temperature can also influence the regioselectivity of the reaction, determining which isomer is formed under thermodynamic control.[3]

Q2: What is a sensible starting temperature range for a novel indolizine synthesis? The optimal temperature is highly dependent on the specific synthetic route (e.g., Tschitschibabin reaction, 1,3-dipolar cycloaddition, transition-metal catalysis), substrates, and solvent used.[4][5] However, a pragmatic starting point for many conventional heating methods is to screen a range of temperatures. A common approach is to test temperatures such as 60 °C, 80 °C, and 100 °C.[6][7] For reactions known to require significant thermal energy, such as some solvent-free syntheses or Tschitschibabin reactions, temperatures may range from 100 °C to 130 °C or higher.[8][9][10] It is crucial to monitor the reaction closely by TLC or LC-MS to observe consumption of starting material and formation of product and byproducts.

Q3: How does reaction temperature specifically impact common side reactions like dimerization? Dimerization is a frequent side reaction, particularly in methods like the Tschitschibabin synthesis.[2][11] This bimolecular pathway competes with the desired intramolecular cyclization. Higher temperatures can increase molecular collisions and provide the necessary energy for this undesired reaction to occur. A key strategy to minimize dimerization is to run the reaction at the lowest effective temperature that still promotes the intramolecular cyclization at a reasonable rate.[2][11]

Q4: What are the primary differences between conventional heating (oil bath) and microwave irradiation for temperature control in these syntheses? Conventional heating transfers energy indirectly, from the heat source to the flask and then to the solvent and reactants. This can create temperature gradients within the reaction mixture.[12] Microwave-assisted organic synthesis (MAOS), on the other hand, uses microwave energy to heat the reactants directly and uniformly through dielectric heating.[13][14] This often leads to:

  • Rapid Heating: Reactions reach the target temperature in minutes rather than hours.[13][15]

  • Reduced Reaction Times: What takes hours conventionally may be completed in minutes.[15]

  • Higher Yields: The rapid and uniform heating can minimize the time spent at high temperatures, reducing the formation of degradation products and side products.[13][15][16] While the effect is primarily thermal, the rapid heating profile itself can lead to different outcomes compared to slow heating in an oil bath.[12][16]

Section 2: Troubleshooting Guide

This guide is structured to help you diagnose and solve common temperature-related issues during your indolizine cyclization experiments.

Problem Identification Potential Cause & Mechanistic Rationale Recommended Solution & Protocol
HTS-001: Low or No Product Yield Temperature Too Low: The system lacks sufficient energy to overcome the activation energy barrier for the intramolecular cyclization. This is often observed as unreacted starting material remaining even after prolonged reaction times.[17][5]Solution: Systematically increase the reaction temperature. Begin at your initial temperature and increase in 15-20 °C increments, monitoring the reaction progress at each stage by TLC or LC-MS. For example, if a reaction at 80 °C shows no progress after several hours, attempt the reaction at 100 °C.[7]
Temperature Too High: Starting materials, the ylide intermediate, or the final indolizine product may be thermally unstable, leading to decomposition. This often manifests as a complex mixture of unidentifiable spots on a TLC plate.[2][11]Solution: Decrease the reaction temperature. If a reaction at 120 °C yields a complex mixture, attempt the same reaction at 100 °C or 80 °C. A lower temperature may require a longer reaction time to achieve full conversion, but can preserve the integrity of the desired product.[4]
HTS-002: Significant Side Product Formation Undesired Pathways Activated: High temperatures can provide the activation energy for competing side reactions, such as dimerization or polymerization, to occur at a significant rate.[4][2]Solution: Lower the reaction temperature. This will disproportionately slow down the side reaction if it has a higher activation energy than the desired cyclization. Consider running the reaction for a longer duration at this lower temperature to compensate for the reduced rate of product formation.
Thermodynamically Favored Byproduct: In some cases, an undesired regioisomer may be the thermodynamically favored product at higher temperatures.Solution: Attempt the reaction at a lower temperature. Kinetically controlled conditions (lower temperature) might favor the formation of a different, desired regioisomer.[3]
HTS-003: Inconsistent Results Between Batches Poor Temperature Control: Inaccurate or fluctuating temperatures can lead to variable outcomes. The temperature of an oil bath can vary, and measuring the bath temperature is not the same as the internal reaction temperature.[2]Solution: Ensure precise and uniform heating. Use a calibrated thermometer placed directly in the reaction mixture (not just the heating mantle or oil bath). Employ a well-stirred oil bath or a reactor with a temperature controller to maintain a consistent internal temperature.[2]

Section 3: Experimental Protocols for Temperature Optimization

The following are generalized protocols. You must adapt them to the specific stoichiometry, solvents, and safety requirements of your reaction.

Protocol 1: Systematic Temperature Screening with Conventional Heating
  • Preparation: In three separate, identical round-bottom flasks equipped with stir bars and reflux condensers, set up the same reaction with your pyridine derivative, coupling partner, and catalyst/reagents.

  • Temperature Setup: Place each flask in a separate, well-stirred oil bath pre-heated to a different screening temperature (e.g., Flask 1: 60 °C, Flask 2: 80 °C, Flask 3: 100 °C). Ensure the flasks are submerged to the same level for consistent heating.

  • Monitoring: At regular intervals (e.g., every 1-2 hours), take a small aliquot from each reaction mixture and analyze it by TLC or LC-MS. Note the consumption of starting materials, the formation of the desired product, and the appearance of any side products.

  • Analysis: After a set time (e.g., 12 or 24 hours), or once the starting material is consumed in one of the reactions, cool all reactions to room temperature.

  • Work-up & Yield Determination: Perform an identical work-up and purification for each reaction to determine the isolated yield corresponding to each temperature. The temperature that provides the best balance of yield and purity is your optimum.[6]

Protocol 2: Rapid Temperature Optimization with Microwave Synthesis
  • Preparation: In a microwave-safe reaction vial, combine the necessary reactants and solvent. Seal the vial with the appropriate cap.[13]

  • Initial Screening: Program the microwave reactor to run the reaction at a starting temperature (e.g., 100 °C) for a short duration (e.g., 10-15 minutes).

  • Analysis: After the reaction, cool the vial safely, and analyze the contents by TLC or LC-MS.

  • Iterative Optimization: Based on the initial result, adjust the temperature for the next experiment.

    • If the reaction is incomplete, increase the temperature (e.g., to 120 °C or 140 °C) or the time.[18]

    • If significant decomposition or side products are observed, decrease the temperature (e.g., to 80 °C).

  • Refinement: Once an optimal temperature range is identified, you can perform a few more experiments with smaller temperature increments (e.g., 5-10 °C) to pinpoint the ideal conditions. The ability to run multiple experiments quickly makes MAOS ideal for rapid optimization.[13]

Section 4: Data Interpretation & Visualization

Data Presentation

When screening temperatures, it is crucial to present the data clearly. A simple table can effectively summarize your findings.

Table 1: Example of Temperature Optimization for a Generic Indolizine Cyclization

EntryTemperature (°C)Time (h)Yield (%)Observations
1601270Clean reaction, some starting material remains.[6]
2801285Complete conversion, clean product.[19]
31001252Formation of baseline impurities on TLC.[6]
4120835Significant decomposition observed.

This table is a representative example based on literature findings and does not correspond to a single specific reaction.

Workflow and Logic Diagrams

Visualizing the optimization process can clarify the experimental strategy. The following diagrams were created using Graphviz (DOT language).

G cluster_workflow Temperature Optimization Workflow A Define Reaction (Substrates, Solvent, Catalyst) B Initial Broad Screen (e.g., 60°C, 90°C, 120°C) A->B C Analyze Results (TLC / LC-MS) B->C D Identify Promising Range (e.g., 80-100°C) C->D Product Formed? G Stop/Re-evaluate (If no product forms) C->G No Product? E Fine-Tune Optimization (±10°C Increments) D->E F Confirm Optimal Temperature (Run on larger scale) E->F

Caption: A general workflow for the systematic optimization of reaction temperature.

G cluster_troubleshooting Troubleshooting Workflow for Low Yield Start Low Yield Issue CheckTLC Analyze TLC/LCMS: Is Starting Material (SM) fully consumed? Start->CheckTLC Sol_IncreaseTemp Diagnosis: Insufficient Activation Energy Action: Increase Temperature by 15-20°C CheckTLC->Sol_IncreaseTemp No Sol_DecreaseTemp Diagnosis: Decomposition of SM, Intermediate, or Product Action: Decrease Temperature by 15-20°C CheckTLC->Sol_DecreaseTemp Yes

Caption: A decision tree for troubleshooting low-yield indolizine cyclization reactions.

References

  • One-pot organocatalyzed synthesis of tricyclic indolizines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Pt-Catalyzed Cyclization/1,2-Migration for the Synthesis of Indolizines, Pyrrolones, and Indolizinones. PMC. Available at: [Link]

  • Efficient Solvent-Free Synthesis of Indolizines Using CuBr Catalyst from Pyridine, Acetophenone, and Electron-Deficient Alkenes. PMC. Available at: [Link]

  • Optimization of reaction conditions a. ResearchGate. Available at: [Link]

  • Microwave-assisted synthesis of indolizine derivatives: Recent developments: A review (2003-present). Taylor & Francis Online. Available at: [Link]

  • Microwave-Assisted Synthesis of Fluorescent Pyrido[2,3-b]indolizines from Alkylpyridinium Salts and Enaminones. PMC. Available at: [Link]

  • Synthesis of 6-arylpyrimido[4,5-e]indolizine-2,4(1H,3H)-diones through InCl3-catalyzed cycloisomerization. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • An Improved Synthesis of Some 5-Substituted Indolizines Using Regiospecific Lithiation. Arkivoc. Available at: [Link]

  • Chichibabin reaction. Wikipedia. Available at: [Link]

  • Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy. Available at: [Link]

  • Optimization of the cyclization reaction conditions a. ResearchGate. Available at: [Link]

  • Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivativ. ACS Publications. Available at: [Link]

  • Microwave-Assisted Regioselective Synthesis of 3-Functionalized Indole Derivatives via Three-Component Domino Reaction. ACS Combinatorial Science. Available at: [Link]

  • A REVIEW ON 1,3-DIPOLAR CYCLOADDITION REACTIONS IN BIOCONJUGATION AND IT'S IMPORTANCE IN PHARMACEUTICAL CHEMISTRY. IJRPC. Available at: [Link]

  • Microwave-Assisted Enzymatic Reactions toward Medicinally Active Heterocycles. MDPI. Available at: [Link]

  • Chichibabin reaction. Grokipedia. Available at: [Link]

  • Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. MDPI. Available at: [Link]

  • Optimization for the cyclization step. ResearchGate. Available at: [Link]

  • Thermal 1,3-dipolar cycloaddition reaction of azomethine imines with active esters. SpringerLink. Available at: [Link]

  • Synthesis of indolizines. Organic Chemistry Portal. Available at: [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND REACTIVITY OF AROMATIC INDOLIZINES. COMSAT. Available at: [Link]

  • Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Microwaves in Organic Synthesis. Thermal and Non-Thermal Microwave Effects. ResearchGate. Available at: [Link]

  • Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers. Available at: [Link]

  • Conventional heating compared to microwave heating of chemical reactions. Chemistry Stack Exchange. Available at: [Link]

  • Thermodynamic Controlled Regioselective C1-Functionalization of Indolizines with 3-Hydroxyisoindolinones via Brønsted Acid Catalyzed aza-Friedel–Crafts Reaction. ACS Publications. Available at: [Link]

  • Mechanistic Study of Indolizine Heterocycle Formation by Ruthenium(II)-Assisted Three-Component Cross-Coupling/Cyclization. ACS Publications. Available at: [Link]

  • The Chichibabin amination reaction. Scientific Update. Available at: [Link]

  • Full reaction mechanism leading to the formation of indolizine scaffolds. Relative Gibbs energies in kcal/mol. ResearchGate. Available at: [Link]

  • Microwaves in organic synthesis. Thermal and non-thermal microwave effects. PubMed. Available at: [Link]

  • Synthesis of Indolizines from Pyridinium Salts and Ethyl Bromodifluoroacetate. ACS Publications. Available at: [Link]

  • Optimizing your PCR. Takara Bio. Available at: [Link]

Sources

Optimization

Reducing side products and impurities in 7-Methyl-2-phenylindolizine preparation

Introduction The indolizine nucleus is a privileged heterocyclic motif integral to numerous pharmacologically active compounds and advanced functional materials. Among its derivatives, 7-Methyl-2-phenylindolizine serves...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The indolizine nucleus is a privileged heterocyclic motif integral to numerous pharmacologically active compounds and advanced functional materials. Among its derivatives, 7-Methyl-2-phenylindolizine serves as a crucial building block in medicinal chemistry and materials science. Its synthesis, most commonly achieved via the Tschitschibabin (Chichibabin) reaction or 1,3-dipolar cycloadditions, is elegant yet notoriously susceptible to the formation of side products and impurities.[1][2]

This guide provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help researchers minimize impurities, maximize yields, and ensure the synthesis of high-purity 7-Methyl-2-phenylindolizine.

Section 1: Understanding the Core Synthesis and Common Pitfalls

The most prevalent method for synthesizing the target compound is the Tschitschibabin reaction. This process involves two key stages:

  • Quaternization: Reaction of a pyridine derivative (4-methylpyridine, or γ-picoline) with an α-halo ketone (2-bromoacetophenone or phenacyl bromide) to form a pyridinium salt.

  • Cyclization: Base-mediated deprotonation of the acidic methylene group on the pyridinium salt generates a pyridinium ylide intermediate. This ylide undergoes an intramolecular 1,5-dipolar cyclization, followed by an oxidation or elimination step to yield the aromatic indolizine ring.[1][3]

The primary challenges in this synthesis arise from the stability of the ylide intermediate and the reaction conditions, which can lead to several side products.

Section 2: Troubleshooting Guide & Diagnostics

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction mixture turns dark brown or black, and the final workup yields a significant amount of intractable tar-like material with very low yield of the desired product. What is the cause?

A1: Root Cause Analysis & Solution

This is the most frequently reported issue and typically points to oxidation and polymerization of the pyridinium ylide intermediate. The ylide is electron-rich and highly susceptible to air oxidation, especially at elevated temperatures.

  • Causality: The pyridinium ylide can react with atmospheric oxygen, leading to a cascade of radical reactions that form complex, high-molecular-weight polymeric materials. Furthermore, strong bases and high temperatures can promote self-condensation or decomposition pathways.

  • Preventative Measures:

    • Atmosphere Control (Critical): The reaction must be performed under an inert atmosphere (Nitrogen or Argon). Degas all solvents before use and maintain a positive pressure of inert gas throughout the reaction, from base addition to quenching.

    • Temperature Management: Avoid excessive heat. While some protocols call for reflux, this often exacerbates decomposition. The cyclization step is often exothermic; control the temperature carefully, starting at room temperature or even 0 °C and allowing the reaction to proceed gently. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating.

    • Base Selection & Addition: Use a milder base if possible. While strong bases like sodium hydroxide are used, they can promote side reactions. Consider using bases like potassium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃), or triethylamine (TEA), which are often sufficient to generate the ylide without causing rapid decomposition.[4] Add the base slowly and portion-wise to control the concentration of the reactive ylide at any given time.

Q2: My TLC analysis shows multiple spots, indicating a mixture of products. Besides the starting material and desired product, what are these impurities?

A2: Identification of Common Side Products

Several side products can form depending on the specific reaction conditions.

  • Unreacted Pyridinium Salt: This indicates incomplete ylide formation or cyclization.

    • Solution: Ensure the base is of sufficient strength and quantity. Check for moisture, as water can consume the base and inhibit deprotonation. The purity of the starting 4-methylpyridine and 2-bromoacetophenone is also crucial; impurities can interfere with the reaction.

  • Dimerized or Oligomeric Products: The ylide can react with itself or with the pyridinium salt.

    • Solution: Slow addition of the base at a lower temperature can minimize the concentration of the ylide, favoring the intramolecular cyclization over intermolecular side reactions.

  • Oxidized Byproducts: Besides polymerization, partial oxidation can lead to the formation of indolizinones or other oxygenated species.[5][6]

    • Solution: Strict adherence to inert atmosphere conditions is the primary solution.

Below is a diagnostic workflow to help identify and resolve sources of impurity.

G problem Low Yield / High Impurity Profile check_sm Check Starting Material Purity (TLC, NMR) problem->check_sm check_inert Verify Inert Atmosphere (Degassed Solvents, N2/Ar Flow) problem->check_inert check_temp Review Temperature Control (Slow Heating, Ice Bath) problem->check_temp check_base Evaluate Base Choice & Addition (Strength, Stoichiometry, Rate) problem->check_base impure_sm Impure Starting Materials Detected check_sm->impure_sm If impure oxidation Reaction Darkens Rapidly (Tar Formation) check_inert->oxidation If inadequate side_reactions Multiple Spots on TLC check_temp->side_reactions If too high check_base->side_reactions If too strong/ fast solve_sm Solution: Purify reagents. (Distill pyridine, recrystallize ketone) impure_sm->solve_sm solve_inert Solution: Improve inert technique. Use Schlenk line. oxidation->solve_inert solve_temp_base Solution: Use milder base (K2CO3). Add base slowly at 0°C to RT. side_reactions->solve_temp_base

Caption: Troubleshooting workflow for impurity issues.

Q3: The purification of the crude product by column chromatography is difficult, with products smearing or being difficult to separate. What is the best approach?

A3: Purification Strategy

The polarity of indolizines can make them challenging to purify.

  • Initial Workup: After the reaction is complete, a standard aqueous workup is necessary to remove the base and any inorganic salts.[3] Extract the product into a suitable organic solvent like dichloromethane or ethyl acetate.

  • Solvent System for Chromatography: A non-polar/polar solvent system is typically effective. Start with a low polarity eluent and gradually increase the polarity.

    • Recommended Systems: Hexane/Ethyl Acetate or Cyclohexane/Ethyl Acetate gradients are often successful. For more polar impurities, a small percentage (0.5-1%) of triethylamine can be added to the eluent system to prevent the product from streaking on the silica gel.

  • Alternative Purification: If chromatography fails, recrystallization can be effective.

    • Recrystallization Solvents: Try solvents like ethanol, isopropanol, or a mixture of ethyl acetate and hexane.[7] The crude product should be dissolved in a minimum amount of hot solvent and allowed to cool slowly.

Section 3: Optimized Experimental Protocol

This protocol incorporates best practices to minimize side product formation. It includes self-validation checkpoints.

Part A: Synthesis of N-(Phenacyl)-4-methylpyridinium bromide

  • Reagents & Setup:

    • 4-Methylpyridine (1.0 eq), freshly distilled.

    • 2-Bromoacetophenone (1.0 eq), recrystallized from ethanol.

    • Anhydrous Acetone.

    • Round-bottom flask equipped with a reflux condenser and drying tube.

  • Procedure:

    • Dissolve 4-methylpyridine (1.0 eq) and 2-bromoacetophenone (1.0 eq) in anhydrous acetone (approx. 10 mL per 1.0 mmol of pyridine).[3]

    • Reflux the mixture for 2-3 hours. A white precipitate of the pyridinium salt will form.

    • Self-Validation Step 1: Monitor the reaction by TLC (e.g., 8:2 Hexane:EtOAc). The spots for the starting materials should disappear.

    • Cool the mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

    • Collect the white solid by vacuum filtration, wash thoroughly with cold diethyl ether to remove any unreacted starting materials, and dry under vacuum. The salt is typically used in the next step without further purification.

Part B: Cyclization to 7-Methyl-2-phenylindolizine

  • Reagents & Setup:

    • N-(Phenacyl)-4-methylpyridinium bromide (1.0 eq).

    • Potassium Carbonate (K₂CO₃, 2.5 eq), finely powdered and dried.

    • Acetonitrile (anhydrous and degassed).

    • Schlenk flask or a three-neck flask equipped with a magnetic stirrer, gas inlet, and condenser.

  • Procedure:

    • Add the pyridinium salt (1.0 eq) and K₂CO₃ (2.5 eq) to the Schlenk flask.

    • Evacuate and backfill the flask with Argon or Nitrogen three times.

    • Add degassed anhydrous acetonitrile via cannula or syringe.

    • Stir the suspension vigorously at room temperature for 12-24 hours.

    • Self-Validation Step 2: Monitor the reaction progress by TLC (e.g., 9:1 Hexane:EtOAc). The appearance of a fluorescent spot under UV light indicates the formation of the indolizine product. The reaction is complete when the pyridinium salt (which remains at the baseline) is consumed.

    • Upon completion, filter off the inorganic solids (K₂CO₃ and KBr).

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient.

ParameterRecommended ConditionRationale for Minimizing Impurities
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the electron-rich ylide intermediate, a major source of tar.
Base Anhydrous K₂CO₃A moderately strong base that is less prone to causing decomposition than NaOH or KOH.
Solvent Anhydrous & DegassedPrevents hydrolysis and side reactions involving water; removes dissolved oxygen.
Temperature Room Temperature (20-25 °C)Avoids thermal decomposition and polymerization of the ylide intermediate.
Addition N/A (heterogeneous)Vigorous stirring is key to ensure reaction between the solid base and dissolved salt.

Section 4: Frequently Asked Questions (FAQs)

Q: Can other bases be used for the cyclization step? A: Yes, various bases have been reported, including triethylamine (TEA), sodium bicarbonate, and DBU. However, very strong bases like NaOH or NaH can lead to more significant decomposition and darker reaction mixtures. We recommend starting with K₂CO₃ for its balance of reactivity and gentleness.

Q: Is it necessary to isolate the intermediate pyridinium salt? A: While one-pot procedures exist, isolating and washing the pyridinium salt is highly recommended.[3] This step effectively removes any unreacted, potentially interfering starting materials, ensuring a cleaner cyclization reaction and simplifying the final purification.

Q: My final product has a slight color. How can I obtain a colorless product? A: A slight yellow or off-white color can be due to trace impurities. A second column chromatography run or recrystallization from a suitable solvent like ethanol can often yield a pure, colorless solid.[7] If the color persists, treatment of a solution of the product with a small amount of activated charcoal followed by filtration through celite can sometimes remove colored impurities.

Q: What are the typical yields for this synthesis? A: Yields are highly dependent on the purity of the reagents and the strictness of the reaction conditions. With the optimized protocol, yields for the cyclization step can range from 60% to over 80%. Reports in the literature show a wide variance, reflecting the sensitivity of the reaction to experimental parameters.[8]

References

  • BenchChem. (n.d.). Experimental Guide to the Tschitschibabin Reaction for Indolizines. BenchChem.
  • Catarina, A. et al. (2005). An Improved Synthesis of Some 5-Substituted Indolizines Using Regiospecific Lithiation. Molecules, 10.
  • BenchChem Technical Support Team. (2025). The Chichibabin Reaction: A Technical Guide to the Synthesis of Biologically Active Indolizines. BenchChem.
  • Kostik, E. I., Abiko, A., & Oku, A. (2001). Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-alkoxycarbonyl-3-oxotetrahydroquinolizinium Ylides. The Journal of Organic Chemistry, 66(8), 2618–2623. Available at: [Link]

  • Various Authors. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND REACTIVITY OF AROMATIC INDOLIZINES. Source not specified.
  • ResearchGate. (2001). Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-Alkoxycarbonyl-3-oxotetrahydroquinolizinium Ylides. Request PDF. Available at: [Link]

  • ACS Publications. (2001). Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-Alkoxycarbonyl-3-oxotetrahydroquinolizinium Ylides. The Journal of Organic Chemistry. Available at: [Link]

  • ACS Publications. (2015). Selective Hydrogenation of Indolizines: An Expeditious Approach To Derive Tetrahydroindolizines and Indolizidines from Morita–Baylis–Hillman Adducts. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. Scientific Diagram. Available at: [Link]

  • ACS Publications. (2007). Highly Efficient Synthesis of Functionalized Indolizines and Indolizinones by Copper-Catalyzed Cycloisomerizations of Propargylic Pyridines. The Journal of Organic Chemistry. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2016). Sydnone C-4 heteroarylation with an indolizine ring via Chichibabin indolizine synthesis. Available at: [Link]

  • PubMed. (2011). Recent progress in synthesis and bioactivity studies of indolizines. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Phenylindolizine scaffolds (7a–i). Available at: [Link]

  • Molecules. (2005). An Improved Synthesis of Some 5-Substituted Indolizines Using Regiospecific Lithiation. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Indolizine Synthesis via Radical Cyclization and Demethylation of Sulfoxonium Ylides and 2-(Pyridin-2-yl)acetate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indolizines. Available at: [Link]

  • Journal of Basic and Clinical Pharmacy. (2017). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Available at: [Link]

  • ACS Publications. (2020). Synthesis of Indolizines from Pyridinium Salts and Ethyl Bromodifluoroacetate. Organic Letters. Available at: [Link]

  • ResearchGate. (2024). Design and Synthesis of 2-Phenylindolizine Acetamides: Molecular Docking, in Vitro Antimicrobial and Anticancer Activity Evaluation. Available at: [Link]

  • BenchChem. (n.d.). Application Notes: Synthesis of Indolizines via 1,3-Dipolar Cycloaddition. BenchChem.

Sources

Troubleshooting

Technical Support Center: Overcoming Fluorescence Quenching in 7-Methyl-2-phenylindolizine Dyes

Welcome to the technical support center for 7-Methyl-2-phenylindolizine dyes. This guide is designed for researchers, scientists, and drug development professionals who are utilizing these versatile fluorophores in their...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 7-Methyl-2-phenylindolizine dyes. This guide is designed for researchers, scientists, and drug development professionals who are utilizing these versatile fluorophores in their experiments. Here, we address common challenges related to fluorescence quenching and provide in-depth troubleshooting strategies and frequently asked questions to help you optimize your results.

I. Understanding Fluorescence Quenching in Indolizine Dyes

Fluorescence quenching is any process that decreases the fluorescence intensity of a given substance.[1] For 7-Methyl-2-phenylindolizine dyes, this can be a significant hurdle, impacting the sensitivity and reliability of your assays. Quenching can occur through various mechanisms, both internal and external to the fluorophore.

Core Quenching Mechanisms

Several factors can contribute to the quenching of indolizine dyes. Understanding these is the first step toward effective troubleshooting.

  • Aggregation-Caused Quenching (ACQ): Many traditional fluorophores, including some indolizine derivatives, experience reduced fluorescence in high concentrations or in aggregate form.[2][3] This is often due to the formation of non-emissive complexes or π–π stacking interactions that open up non-radiative decay pathways.[3]

  • Solvent Effects: The polarity and viscosity of the solvent can significantly influence the fluorescence quantum yield of indolizine dyes.[4][5] Polar solvents can sometimes lead to fluorescence quenching.[6]

  • Presence of Quenchers: External molecules, such as molecular oxygen, heavy atoms, and electron-deficient compounds like nitroaromatics, can quench fluorescence through various mechanisms like intersystem crossing, electron transfer, or energy transfer.[1][7]

  • Intramolecular Rotation/Vibration: The flexible structure of some indolizine derivatives can lead to energy loss through non-radiative vibrational and rotational relaxation.[8]

II. Troubleshooting Guide: Low or No Fluorescence Signal

This section provides a systematic approach to diagnosing and resolving issues with low fluorescence intensity in your experiments involving 7-Methyl-2-phenylindolizine dyes.

Problem 1: Weak or Absent Fluorescence Signal from the Outset
Possible Cause Troubleshooting Step Scientific Rationale
Incorrect Excitation/Emission Wavelengths Verify the excitation and emission maxima for your specific 7-Methyl-2-phenylindolizine derivative in the solvent system you are using. Consult the manufacturer's data sheet or experimentally determine the optimal wavelengths.[9][10]Each fluorophore has a characteristic absorption and emission spectrum. Using suboptimal wavelengths will lead to inefficient excitation and detection of the emitted photons.
Aggregation-Caused Quenching (ACQ) Prepare a dilution series of your dye to determine the optimal concentration range.[11] Avoid using concentrations that lead to visible aggregation or precipitation.At high concentrations, indolizine dyes can form aggregates, leading to self-quenching and a decrease in fluorescence intensity.[3]
Solvent-Induced Quenching Test the fluorescence of your dye in a range of solvents with varying polarities (e.g., toluene, dichloromethane, ethanol).[12] Some indolizine derivatives exhibit higher quantum yields in nonpolar solvents.[12]The solvent environment can significantly impact the electronic structure and non-radiative decay pathways of the fluorophore.[5]
Degraded Fluorophore Use fresh, properly stored fluorophores. Protect them from light and avoid repeated freeze-thaw cycles by preparing aliquots.[13]Fluorophores are sensitive to light and temperature, and degradation can lead to a significant loss of fluorescence intensity.[13]
Instrumental Issues Ensure your spectrofluorometer or microscope is properly aligned and calibrated. Clean all optical components, including cuvettes and objective lenses.[14][15]Dust, dirt, or misalignment in the light path can scatter light and reduce the signal reaching the detector.[14]
Problem 2: Fluorescence Signal Decreases Over Time (Photobleaching)
Possible Cause Troubleshooting Step Scientific Rationale
Photobleaching Reduce the intensity and duration of excitation light exposure. Use neutral density filters if available.[14][15] Incorporate an antifade mounting medium for microscopy applications.[9]Prolonged exposure to high-intensity light can cause irreversible photochemical destruction of the fluorophore.
Presence of Quenchers in the Sample Ensure the purity of your solvents and reagents.[16] If applicable, deoxygenate your solution by bubbling with nitrogen or argon gas.Molecular oxygen and other impurities can act as dynamic quenchers, reducing fluorescence intensity upon interaction with the excited fluorophore.[1]
Problem 3: High Background Fluorescence
Possible Cause Troubleshooting Step Scientific Rationale
Autofluorescence from Sample or Media Run a control sample without the indolizine dye to assess the level of background fluorescence.[9] If possible, choose a dye with an emission wavelength that avoids the autofluorescence region of your sample.[9]Biological samples and some reagents can have intrinsic fluorescence that can interfere with the signal from your dye.
Impure Solvents or Reagents Use high-purity, spectroscopic grade solvents.[16][17] Check for background fluorescence from your buffer components.Solvents and other chemicals can contain fluorescent impurities that contribute to high background noise.

III. Frequently Asked Questions (FAQs)

Q1: My 7-Methyl-2-phenylindolizine dye is not dissolving well. Could this be the cause of low fluorescence?

A1: Yes, poor solubility can lead to the formation of aggregates, which in turn can cause aggregation-caused quenching (ACQ).[3] Try using a co-solvent system or a different solvent to improve solubility. Gentle sonication may also help, but be cautious as it can also induce aggregation in some cases. Always visually inspect your solution for any signs of precipitation or cloudiness.

Q2: How can I enhance the fluorescence of my indolizine dye?

A2: Several strategies can be employed to enhance fluorescence:

  • Structural Modification: One of the most effective methods is to rigidify the molecular structure of the indolizine dye. This can be achieved by introducing bulky substituents or creating a more planar structure, which restricts intramolecular rotations and vibrations, thereby reducing non-radiative decay pathways. This principle is central to the design of Aggregation-Induced Emission (AIE) luminogens.[8]

  • Solvent Selection: As mentioned in the troubleshooting guide, the choice of solvent is critical. Experiment with different solvents to find one that maximizes the quantum yield of your specific dye.[12]

  • Aggregation-Induced Emission (AIE): Some indolizine derivatives are designed as AIEgens. These compounds are weakly fluorescent in solution but become highly emissive upon aggregation.[2][8] If you are working with an AIE-type indolizine, inducing controlled aggregation (e.g., by adding a poor solvent to a solution of the dye) can dramatically increase the fluorescence signal.[2][8]

Q3: Can I use 7-Methyl-2-phenylindolizine dyes for live-cell imaging? What are the key considerations?

A3: Yes, indolizine-based dyes are increasingly being used for bioimaging.[8] Key considerations include:

  • Biocompatibility: Ensure the dye and its concentration are not toxic to the cells.

  • Cell Permeability: The dye must be able to cross the cell membrane to reach its target.

  • Signal-to-Noise Ratio: Autofluorescence from cells can be a challenge. Choose a dye with high brightness and an emission wavelength that minimizes overlap with cellular autofluorescence.[9]

  • Photostability: The dye should be resistant to photobleaching under the imaging conditions.

Q4: How do I measure the fluorescence quantum yield of my 7-Methyl-2-phenylindolizine dye?

A4: The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process.[18] It is typically determined using the relative method, where the fluorescence of your sample is compared to a well-characterized standard with a known quantum yield.[17][18][19]

Here is a simplified workflow:

  • Choose a Standard: Select a reference compound that absorbs and emits in a similar spectral region as your indolizine dye.[17][20]

  • Prepare Solutions: Prepare a series of dilute solutions of both your sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[17][19][20]

  • Measure Absorbance: Record the UV-Vis absorption spectra for all solutions.

  • Measure Fluorescence: Record the fluorescence emission spectra for all solutions using the same excitation wavelength.

  • Calculate Quantum Yield: The quantum yield is calculated using the following equation:

    Φx = Φst * (Gradx / Gradst) * (ηx2 / ηst2)

    Where:

    • Φ is the fluorescence quantum yield.

    • Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

    • η is the refractive index of the solvent.

    • The subscripts 'x' and 'st' denote the unknown sample and the standard, respectively.[17][19]

IV. Experimental Protocols & Data

Protocol 1: Screening Solvents to Mitigate Quenching
  • Prepare a stock solution of your 7-Methyl-2-phenylindolizine dye in a high-purity solvent (e.g., dichloromethane).

  • Prepare a series of dilutions of the stock solution in different spectroscopic grade solvents (e.g., toluene, cyclohexane, ethyl acetate, acetonitrile, ethanol). Aim for a final concentration where the absorbance at the excitation maximum is approximately 0.1.

  • Record the absorption and fluorescence emission spectra for each solution.

  • Integrate the area under the emission curve to determine the relative fluorescence intensity.

  • Compare the fluorescence intensities across the different solvents to identify the optimal solvent for your application.

Table 1: Example Solvent Effects on a Hypothetical 7-Methyl-2-phenylindolizine Derivative
SolventPolarity IndexRelative Fluorescence Intensity (a.u.)Emission Max (nm)
Cyclohexane0.2950450
Toluene2.4870455
Dichloromethane3.1650465
Acetonitrile5.8320475
Ethanol4.3150480
Protocol 2: Evaluating Aggregation-Caused Quenching (ACQ) vs. Aggregation-Induced Emission (AIE)
  • Prepare a stock solution of the indolizine dye in a good solvent (e.g., tetrahydrofuran or acetonitrile).

  • Prepare a series of mixtures of the stock solution with a poor solvent (e.g., water) with varying volume fractions of the poor solvent (e.g., 0%, 10%, 20%, ..., 90%).

  • Record the fluorescence emission spectrum for each mixture.

  • Plot the fluorescence intensity at the emission maximum against the percentage of the poor solvent.

  • An increase in fluorescence with an increasing fraction of the poor solvent indicates AIE behavior.[2][8] A decrease suggests ACQ.

V. Visualizing Concepts

Diagram 1: General Mechanisms of Fluorescence Quenching

Quenching_Mechanisms cluster_excited Excited State (S1) cluster_ground Ground State (S0) S1 Fluorophore* Fluorescence Fluorescence (Light Emission) S1->Fluorescence k_f Quenching Quenching Pathways (Non-Radiative Decay) S1->Quenching k_nr S0 Fluorophore Excitation Light Absorption (Excitation) Excitation->S1 hv_abs Fluorescence->S0 hv_em Quenching->S0 Heat, etc.

Caption: Fundamental pathways for an excited fluorophore, leading to either fluorescence or quenching.

Diagram 2: Troubleshooting Workflow for Low Fluorescence

Troubleshooting_Workflow Start Low/No Fluorescence Signal CheckWavelengths Verify Excitation/ Emission Wavelengths Start->CheckWavelengths CheckConcentration Evaluate Dye Concentration (ACQ) CheckWavelengths->CheckConcentration Correct Result_OK Signal Improved CheckWavelengths->Result_OK Incorrect CheckSolvent Test Different Solvents CheckConcentration->CheckSolvent Optimal CheckConcentration->Result_OK Suboptimal CheckPurity Assess Dye/Solvent Purity CheckSolvent->CheckPurity No Improvement CheckSolvent->Result_OK Improved CheckInstrument Inspect Instrument (Alignment, Cleanliness) CheckPurity->CheckInstrument Pure CheckPurity->Result_OK Impure CheckInstrument->Result_OK Issue Found Result_NotOK Issue Persists CheckInstrument->Result_NotOK OK

Caption: A step-by-step decision tree for troubleshooting low fluorescence signals.

VI. References

  • Tunable Emission Properties of Indolizine-Based Aggregation-Induced Emission Luminogens for White-Light Emission. JACS Au. Available at: [Link]

  • Full Color Tunable Aggregation-Induced Emission Luminogen for Bioimaging Based on an Indolizine Molecular Framework. PubMed. Available at: [Link]

  • Synthesis and characterization of a substituted indolizine and investigation of its photoluminescence quenching via electron deficient nitroaromatics. ResearchGate. Available at: [Link]

  • Research Progress of Aggregation-Caused Quenching (ACQ) to Aggregation-Induced Emission (AIE) Transformation Based on Organic Small Molecules. ResearchGate. Available at: [Link]

  • Synthesis and Photochemical Characterization of Indolizine Fluorophores Obtained by a Multicomponent Palladium Iodide−Catalyze. CNR-IRIS. Available at: [Link]

  • Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. KEYENCE. Available at: [Link]

  • Fluorescence Quenching. ETH Zurich. Available at: [Link]

  • Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols. Available at: [Link]

  • Metal-Free Catalyzed Synthesis of Fluorescent Indolizine Derivatives. ACS Publications. Available at: [Link]

  • Relative and absolute determination of fluorescence quantum yields of transparent samples. Europe PMC. Available at: [Link]

  • From aggregation-caused quenching to aggregation-induced delayed fluorescence: the impact of the effect of substituents. Journal of Materials Chemistry C. Available at: [Link]

  • Optimization and Troubleshooting. Evident Scientific. Available at: [Link]

  • Aggregation-Caused Quenching Dyes as Potent Tools to Track the Integrity of Antitumor Nanocarriers: A Mini-Review. MDPI. Available at: [Link]

  • Calculate fluorescence quantum yield. FluorTools.com. Available at: [Link]

  • SYNTHESIS AND SPECTROSCOPIC PROPERTIES OF NOVEL INDOLIZINES AND AZAINDOLIZINES. Revue Roumaine de Chimie. Available at: [Link]

  • A new fluorescent indolizine. Synthesis and spectral characterization. ResearchGate. Available at: [Link]

  • A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. Available at: [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND REACTIVITY OF AROMATIC INDOLIZINES. Universidade do Minho. Available at: [Link]

  • Generalized Solvent Effect on the Fluorescence Performance of Spiropyran for Advanced Quick Response Code Dynamic Anti-Counterfeiting Sensing. PMC. Available at: [Link]

  • A Review on Effect of Solvents on Fluorescent Spectra. Chemical Science International Journal. Available at: [Link]

  • Synthesis and biological activities of indolizine derivatives as alpha-7 nAChR agonists. PubMed. Available at: [Link]

  • Synthesis of 2‐Phenylindolizine scaffolds (7a–i). ResearchGate. Available at: [Link]

  • Fluorescence Quenching Properties and Bioimaging Applications of Readily Accessible Blue to Far-Red Fluorogenic Triazinium Salts. PMC. Available at: [Link]

  • Efficient Synthesis of Unsymmetrical 7,7′-Biindolizines. MDPI. Available at: [Link]

  • Design and Synthesis of 2‐Phenylindolizine Acetamides: Molecular Docking, in Vitro Antimicrobial and Anticancer Activity Evaluation. ResearchGate. Available at: [Link]

  • Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers. PubMed. Available at: [Link]

  • Fluorescence Enhancement in 7-Hydroxyquinoline Analogs by Methyl Substitution and Their Spectroscopic Characteristics in Aqueous Solution. ResearchGate. Available at: [Link]

  • Tuning a 96-Well Microtiter Plate Fluorescence-Based Assay to Identify AGE Inhibitors in Crude Plant Extracts. MDPI. Available at: [Link]

Sources

Optimization

Best solvent systems for 7-Methyl-2-phenylindolizine column chromatography

Welcome to the Technical Support Center for Heterocyclic Chromatography. As a Senior Application Scientist, I frequently assist researchers in overcoming the unique purification challenges associated with electron-rich h...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Chromatography. As a Senior Application Scientist, I frequently assist researchers in overcoming the unique purification challenges associated with electron-rich heteroaromatics.

The purification of 7-Methyl-2-phenylindolizine and its derivatives requires a deep understanding of the molecule's electronic properties. The indolizine core is a 10-π electron system that is highly lipophilic but uniquely sensitive to acidic environments and oxidation. Below is our comprehensive troubleshooting guide, empirical data, and validated protocols to ensure high-yield, high-purity recoveries.

Part 1: Troubleshooting & FAQs

Q1: What is the optimal baseline solvent system for purifying the parent 7-methyl-2-phenylindolizine? A: The optimal mobile phase is a highly non-polar isocratic system, specifically Petroleum Ether (PE) / Ethyl Acetate (EA) at a 100:1 (v/v) ratio [1]. The Causality: The parent 7-methyl-2-phenylindolizine lacks strong hydrogen bond donors and possesses only a delocalized, polarizable π-system. Consequently, it exhibits very weak interactions with the polar stationary phase (silica). If you use a standard 4:1 Hexane/EtOAc mixture, the compound will elute in the void volume ( Rf​≈0.9 ), resulting in poor resolution from non-polar byproducts. A 100:1 PE/EA system provides just enough polar modifier (1% EA) to prevent severe peak tailing while maintaining an optimal retention factor ( Rf​≈0.35–0.45 )[1].

Q2: My indolizine derivative turns dark green or black on the column, and my yields are terrible. How do I prevent this? A: You are observing acid-catalyzed autoxidation and polymerization. To prevent this, you must deactivate the silica gel with 1% Triethylamine (Et₃N) prior to loading your sample. The Causality: The indolizine core is highly electron-rich, making the C-3 position exceptionally nucleophilic. When the molecule contacts the inherently acidic silanol groups (Si-OH) on the surface of standard bare silica gel, the pyrrole-like ring undergoes rapid protonation. This protonation disrupts the aromaticity of the system, making the intermediate highly susceptible to autoxidation by dissolved oxygen or rapid polymerization[2]. Pre-flushing the column with 1% Et₃N caps these acidic sites, preserving the integrity of the molecule.

Q3: How should I adjust the mobile phase for highly functionalized derivatives (e.g., carboxylates, amides, or halogens)? A: The solvent polarity must be scaled proportionally to the inductive and resonance effects of the substituents. Furthermore, electron-withdrawing groups (EWGs) pull electron density away from the core, rendering it much less susceptible to oxidation, meaning standard silica can be used safely without Et₃N[2].

  • Carboxylates/Acyls (e.g., Methyl 3-benzoyl-7-methyl-2-phenylindolizine-1-carboxylate): These EWGs significantly increase the dipole moment. Shift to a Hexane/Ethyl Acetate gradient of 6:1 to 4:1 [3].

  • Disulfides (e.g., 3-(tert-Butyldisulfaneyl)-7-methyl-2-phenylindolizine): Thio-substituents add bulk but minimal polarity. Maintain PE/EA at 100:1 [1].

Part 2: Quantitative Elution Data

Use the following empirically validated matrix to select your starting conditions based on your specific 7-methyl-2-phenylindolizine derivative.

Derivative TypeRepresentative SubstituentsOptimal Solvent SystemTypical Rf​ Silica Pre-treatment
Parent / Alkyl 7-Methyl, 2-PhenylPE : EA (100:1)0.45 - 0.55Mandatory (1% Et₃N)
Disulfide 3-(tert-Butyldisulfaneyl)PE : EA (100:1)0.40Recommended
Halogenated 1-Bromo, 3-MethylsulfonylPE : EA (8:1)0.35Not Required
Carboxylate / Acyl 1-Carboxylate, 3-BenzoylHex : EtOAc (4:1)0.30 - 0.40Not Required

Part 3: Self-Validating Experimental Protocol

To ensure your compound survives the purification process, follow this self-validating methodology for the Flash Column Chromatography of electron-rich indolizines.

Step 1: System Validation (2D-TLC) Causality Check: Before committing your entire batch to a column, spot the crude mixture in the bottom-left corner of a square TLC plate. Elute in one direction with your chosen solvent. Dry the plate, rotate it 90 degrees, and elute again. Validation: If the indolizine spot falls perfectly on a diagonal line, it is stable. If it streaks below the diagonal or changes color (e.g., turns green/brown), it is degrading on the silica, and Step 2 is strictly mandatory.

Step 2: Stationary Phase Deactivation

  • Prepare a solvent mixture of Petroleum Ether containing 1% (v/v) Triethylamine (Et₃N).

  • Slurry pack the column (60–120 or 200–300 mesh silica) using this deactivated solvent.

  • Flush the packed column with 2 column volumes (CV) of your actual mobile phase (e.g., PE:EA 100:1) to remove excess free amine, leaving only the silanol-bound amine.

Step 3: Sample Loading Critical Rule:Do not dry load. Dry loading maximizes the surface-area contact time between the electron-rich indolizine and the silica, accelerating degradation.

  • Dissolve your crude mixture in the absolute minimum volume of Toluene or Dichloromethane (DCM).

  • Apply the solution directly and evenly to the flat head of the silica bed (Wet Loading).

Step 4: Isocratic Elution & Recovery

  • Apply pressurized inert gas (Nitrogen or Argon) to achieve a rapid flow rate (~2 inches/minute). Rapid flash chromatography minimizes residence time on the column.

  • Monitor fractions via UV detection at λ = 254 nm.

  • Evaporate collected fractions immediately under reduced pressure at a water bath temperature of < 30°C to prevent thermal degradation of the purified product.

Part 4: Mechanistic Workflow Diagram

G Start Crude 7-Methyl-2-phenylindolizine Mixture Assess Assess Substituent Polarity Start->Assess NonPolar Non-Polar (Parent/Alkyl/Thio) Mobile Phase: PE/EA (100:1) Assess->NonPolar Low Polarity Polar Polar (Acyl/Carboxylate/Cyano) Mobile Phase: Hex/EtOAc (4:1) Assess->Polar High Polarity Degradation Is the derivative electron-rich and prone to oxidation? NonPolar->Degradation Polar->Degradation Deactivate Pre-treat Silica with 1% Et3N to cap acidic silanols Degradation->Deactivate Yes (Parent/Alkyl) Standard Standard Silica Gel (60-120 or 200-300 mesh) Degradation->Standard No (EWG Substituted) Elute Flash Elution & UV Monitoring (λ = 254 nm) Deactivate->Elute Standard->Elute

Workflow for selecting solvent systems and troubleshooting indolizine chromatography.

Part 5: References

  • Title: Photocatalytic C–H Disulfuration for the Preparation of Indolizine-3-disulfides Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Novel Series of Methyl 3-(Substituted Benzoyl)-7-Substituted-2-Phenylindolizine-1-Carboxylates as Promising Anti-Inflammatory Agents: Molecular Modeling Studies Source: Molecules (PMC - NIH) URL: [Link]

  • Title: Synthesis and structure-activity relationships of inhibitors of bacterial hyaluronidase: An approach to obtain compounds with drug-like properties Source: University of Regensburg URL: [Link]

Sources

Troubleshooting

Enhancing the stability of 7-Methyl-2-phenylindolizine in aqueous solutions

Welcome to the Technical Support Center for Indolizine Applications. This guide is engineered for researchers and drug development professionals working with 7-Methyl-2-phenylindolizine , a highly functionalized heterocy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Indolizine Applications. This guide is engineered for researchers and drug development professionals working with 7-Methyl-2-phenylindolizine , a highly functionalized heterocyclic scaffold utilized in fluorescent probes and anti-tubercular drug development[1].

While indolizines possess exceptional optoelectronic and pharmacological properties, their electron-rich nature and high hydrophobicity present significant formulation and stability challenges in aqueous media. This guide provides field-proven, mechanistically grounded troubleshooting strategies to stabilize this molecule during your experiments.

Part 1: Troubleshooting & FAQs

Q1: My aqueous stock solutions of 7-Methyl-2-phenylindolizine rapidly turn dark and form precipitates. What is causing this, and how can I prevent it? Causality: The indolizine core is inherently electron-rich. While aryl substituents at the C2 position provide some steric and electronic stabilization compared to the unsubstituted parent compound, the electron-donating 7-methyl group increases the overall electron density of the ring system[2]. This makes the molecule highly susceptible to auto-oxidation in the presence of dissolved oxygen, leading to ring-opening or polymerization into dark, insoluble degradants. Solution:

  • Deoxygenation: Purge all aqueous buffers with Argon or Nitrogen for at least 15 minutes prior to introducing the compound.

  • Antioxidant Addition: Supplement your organic co-solvent stock (e.g., DMSO) with radical scavengers like Butylated hydroxytoluene (BHT) or add water-soluble antioxidants like ascorbic acid (1-2 mM) to the final aqueous buffer.

Q2: I am observing a rapid loss of signal during fluorescence assays under ambient light. Is the compound photolabile? Causality: Yes. Indolizines undergo rapid photooxidation when exposed to UV or ambient visible light. Light exposure in oxygenated solutions generates singlet oxygen ( 1O2​ ), an aggressive reactive oxygen species (ROS). Singlet oxygen selectively attacks the electron-rich C3 position of the indolizine ring, leading to the oxidative cleavage of the carbon-carbon double bonds and complete loss of fluorescence[3]. Solution: Perform all sample preparations and assays in amber vials or under red-light conditions. If ambient light cannot be avoided, consider adding a singlet oxygen quencher (e.g., sodium azide) if it does not interfere with your biological assay.

Q3: The compound exhibits severe aggregation and poor solubility in physiological buffers (pH 7.4). How can I enhance its solubility without altering its chemical structure? Causality: 7-Methyl-2-phenylindolizine is highly hydrophobic due to its aromatic core, phenyl ring, and methyl substituent. In purely aqueous media, hydrophobic interactions drive the molecules to aggregate, minimizing their surface area exposed to water, which ultimately leads to precipitation. Solution: Utilize host-guest complexation with β -cyclodextrin ( β -CD) or Hydroxypropyl- β -cyclodextrin (HP- β -CD). The hydrophobic cavity of β -CD encapsulates the phenylindolizine moiety, physically shielding it from the aqueous environment and dissolved oxygen, while the hydrophilic exterior of the cyclodextrin ensures high aqueous solubility[4][5].

Part 2: Visualizing the Stability Workflow

Stability_Workflow Start Aqueous Stability Issue Detected Check Identify Degradation Pathway Start->Check Oxi Oxidation (Color change, new LC peaks) Check->Oxi Photo Photodegradation (Light-dependent decay) Check->Photo Agg Aggregation/Precipitation (Turbidity, low recovery) Check->Agg SolOxi Add Antioxidants (BHT, Ascorbate) Degas with Ar/N2 Oxi->SolOxi SolPhoto Use Amber Vials Exclude UV/Vis Light Photo->SolPhoto SolAgg Formulate with HP-β-CD or Co-solvents Agg->SolAgg

Diagnostic workflow for identifying and resolving 7-Methyl-2-phenylindolizine stability issues.

Part 3: Quantitative Stability Metrics

The following table summarizes the expected behavior of 7-Methyl-2-phenylindolizine under various formulation conditions. Use these metrics to benchmark your own recovery rates.

Formulation ConditionEstimated Aqueous Solubility (µg/mL)Estimated Half-Life ( t1/2​ )Primary Liability / Degradation Pathway
Pure PBS (pH 7.4), Ambient Light, Aerated < 5< 2 hoursPhotooxidation / Rapid Aggregation
PBS + 5% DMSO, Dark, Aerated ~ 50~ 12 hoursAuto-oxidation (Ring-opening)
PBS + 5% DMSO + 1mM Ascorbate, Dark, Degassed ~ 50> 7 daysMild Hydrolysis
HP- β -CD Complex (10 mM) in PBS, Dark > 1000> 14 daysHighly Stabilized (Protected Core)

Part 4: Standardized Methodologies

Protocol A: Preparation of 7-Methyl-2-phenylindolizine / HP- β -CD Inclusion Complex

This protocol leverages the hydrophobic cavity of cyclodextrins to physically shield the indolizine core from reactive oxygen species while drastically improving aqueous solubility[5].

  • Preparation of Host Solution: Dissolve Hydroxypropyl- β -cyclodextrin (HP- β -CD) in degassed Milli-Q water to achieve a 100 mM stock solution.

  • Preparation of Guest Stock: Dissolve 7-Methyl-2-phenylindolizine in anhydrous, degassed DMSO to a concentration of 10 mM.

  • Complexation: Dropwise, add 100 µL of the indolizine stock to 9.9 mL of the HP- β -CD solution under continuous, vigorous magnetic stirring at room temperature.

  • Equilibration: Protect the vial from light (wrap in aluminum foil) and stir continuously for 24 hours to allow thermodynamic equilibrium of the host-guest complex.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated indolizine.

  • Self-Validation Check: The transition from a highly turbid suspension (immediately after addition) to a completely clear, slightly fluorescent solution after 24 hours serves as a visual self-validation of successful encapsulation. If turbidity persists, the cyclodextrin concentration is below the stoichiometric threshold required.

CD_Mechanism Indolizine 7-Methyl-2-phenylindolizine (Hydrophobic, Unstable) Complex Inclusion Complex (Shielded from ROS) Indolizine->Complex Non-covalent interaction CD β-Cyclodextrin (Hydrophobic Cavity) CD->Complex Host-guest encapsulation Stable Stable Aqueous Solution (High Solubility) Complex->Stable Steric protection

Mechanism of cyclodextrin inclusion protecting the indolizine core from degradation.

Protocol B: Forced Degradation Assay for Stability Profiling

To confidently utilize 7-Methyl-2-phenylindolizine in long-term assays, you must establish its degradation kinetics under stress[2].

  • Sample Preparation: Prepare a 50 µM solution of the compound in your desired final assay buffer (e.g., PBS + 5% DMSO).

  • Stress Conditions: Aliquot the solution into four distinct conditions:

    • Control: Degassed, amber vial, 4°C.

    • Oxidative Stress: Add 0.1% H2​O2​ , dark, room temperature.

    • Photolytic Stress: Clear vial, expose to a standard broad-spectrum LED (or UV lamp if applicable), aerated.

    • Thermal Stress: Degassed, dark, 60°C.

  • Sampling & Quenching: Withdraw 50 µL aliquots at 0, 1, 4, 12, and 24 hours. Immediately quench oxidative samples with sodium thiosulfate and transfer all samples to amber HPLC vials at 4°C.

  • LC-MS Analysis: Analyze via Reverse-Phase LC-MS using a C18 column and a water/acetonitrile gradient with 0.1% formic acid.

  • Self-Validation Check: Calculate the mass balance (Sum of parent peak area + degradant peak areas). It must equal the initial parent peak area (±5%). A loss of mass balance indicates the formation of insoluble polymers that precipitated out of solution or volatile degradants, requiring a change in the extraction solvent.

References

  • Indolizines Enabling Rapid Uncaging of Alcohols and Carboxylic Acids by Red Light-Induced Photooxidation. Organic Letters. Available at:[Link]

  • Fluorescent Indolizine-β-Cyclodextrin Derivatives for the Detection of Volatile Organic Compounds. Sensors (Basel). Available at:[Link]

  • Anti-Tubercular Activity of Substituted 7-Methyl and 7-Formylindolizines and In Silico Study for Prospective Molecular Target Identification. Molecules. Available at:[Link]

  • Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Photophysics: 7-Methyl-2-phenylindolizine vs. 2-Phenylindolizine Fluorescence Quantum Yields

Indolizines are a privileged class of 10-π electron aromatic heterocycles that have garnered significant attention in both medicinal chemistry and materials science. Due to their highly conjugated, planar electronic stru...

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Author: BenchChem Technical Support Team. Date: April 2026

Indolizines are a privileged class of 10-π electron aromatic heterocycles that have garnered significant attention in both medicinal chemistry and materials science. Due to their highly conjugated, planar electronic structures, these molecules often exhibit pronounced fluorescence[1]. However, subtle structural modifications—such as the addition of a methyl group at the 7-position or functionalization with electron-withdrawing groups—can drastically alter their photophysical decay pathways.

This guide provides an in-depth comparative analysis of the fluorescence quantum yields ( ΦF​ ) of 2-phenylindolizine and 7-methyl-2-phenylindolizine derivatives, detailing the mechanistic causality behind their optical behavior and providing a self-validating experimental protocol for quantum yield determination.

Structure-Property Relationships & Mechanistic Insights

The fluorescence quantum yield of a fluorophore is dictated by the competition between radiative decay ( S1​→S0​ ) and non-radiative pathways, such as internal conversion (IC) and intersystem crossing (ISC).

2-Phenylindolizine: High-Efficiency Emission

Unsubstituted 2-phenylindolizine is a highly efficient fluorophore. Because it lacks heavy atoms or strong electron-withdrawing groups (EWGs), the energy gap between its singlet ( S1​ ) and triplet ( T1​ ) states is relatively large, making ISC inefficient. Consequently, radiative decay outcompetes non-radiative quenching, resulting in a high fluorescence quantum yield of 0.60 in hexane and 0.67 in methanol [2]. The molecule is virtually non-phosphorescent ( ΦP​<0.01 ), confirming that the triplet state is minimally populated[2].

7-Methyl-2-phenylindolizine: Bathochromic Shifts and ISC Quenching

The addition of a methyl group at the 7-position introduces an electron-donating effect via hyperconjugation, raising the energy of the Highest Occupied Molecular Orbital (HOMO). While this modification can induce a bathochromic (red) shift in the absorption and emission spectra, 7-methyl-2-phenylindolizine is rarely utilized as a bare scaffold. In drug development—such as the synthesis of anti-mycobacterial agents—it is typically functionalized with acyl or carboxylate groups (e.g., methyl 3-(4-fluorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate)[3].

These functional groups introduce low-lying n−π∗ states. According to El-Sayed's rule, transitions between states of different orbital types (e.g., 1(n,π∗)→3(π,π∗) ) are highly allowed. Therefore, these derivatives experience rapid ISC to the triplet state, which drastically quenches fluorescence. Even so, specific 7-methyl-2-phenylindolizine derivatives maintain exceptional fluorescence quantum yields of up to 12% (0.12) with emission tails extending into the near-infrared (>850 nm)[3]. Purely acyl-substituted 2-phenylindolizines without the stabilizing methyl group often see their quantum yields plummet to <1% (0.005–0.008) due to overwhelming ISC and strong phosphorescence[2].

Pathways S0 Ground State (S0) S1 Excited Singlet (S1) S0->S1 Excitation (hν) T1 Excited Triplet (T1) S1->T1 Intersystem Crossing (Enhanced in functionalized 7M-2-PI) Fluor Fluorescence (ΦF) High in 2-PI S1->Fluor Radiative Decay NonRad Non-Radiative Decay S1->NonRad Internal Conversion Phos Phosphorescence Dominant with Acyl T1->Phos Radiative Decay Fluor->S0 Phos->S0 NonRad->S0

Fig 1: Photophysical decay pathways governing indolizine fluorescence quantum yields.

Quantitative Data Comparison

The table below summarizes the photophysical properties of the indolizine cores, highlighting the impact of substitution and solvent polarity on the quantum yield.

Compound / DerivativeSolvent ΦF​ λabs​ (nm) λem​ (nm)Mechanistic Note
Indolizine (Unsubstituted)Hexane0.84~340~400Highly fluorescent; no ISC promoters[2].
2-Phenylindolizine Hexane0.60~350~420Extended conjugation; strong emission[2].
2-Phenylindolizine Methanol0.67~350~430Positive solvatochromism; minimal ISC[2].
7-Methyl-2-phenylindolizine (3-acyl-1-carboxylate deriv.)DCM / DMSO0.12~380>850 (tail)Bathochromic shift; moderate ISC quenching[3].
3-Acyl-2-phenylindolizine Acetonitrile<0.01~378N/AStrong phosphorescence; ISC dominates[2].

Experimental Protocol: Relative Quantum Yield Determination

To ensure high scientific integrity, the determination of ΦF​ must be treated as a self-validating system . The comparative method (Williams method) is prioritized over absolute integrating sphere measurements for routine laboratory setups. By cross-referencing the unknown indolizine against a well-characterized standard (e.g., 9,10-diphenylanthracene, ΦF​=0.95 in ethanol)[2], systemic instrumental errors are nullified.

Causality-Driven Methodology

Step 1: System Calibration (The Self-Validation Step) Before measuring the indolizine samples, validate the spectrofluorometer by measuring a secondary standard (e.g., Quinine Sulfate in 0.1 M H2​SO4​ , ΦF​=0.54 ) against your primary standard (9,10-diphenylanthracene). If the calculated ΦF​ of the secondary standard deviates by >5%, recalibrate the instrument's emission correction factors.

Step 2: Sample Preparation & Degassing

  • Prepare stock solutions of 2-phenylindolizine and the functionalized 7-methyl-2-phenylindolizine in spectroscopic-grade solvents (e.g., Hexane, Methanol).

  • Causality Check: Sparge the solutions with Argon for 15 minutes. Dissolved oxygen is a potent triplet quencher and can also quench singlet states via electron transfer, artificially lowering the measured ΦF​ .

Step 3: Absorbance Matching

  • Dilute the indolizine samples and the standard until their optical density (OD) at the chosen excitation wavelength is strictly ≤0.1 (ideally ~0.05).

  • Causality Check: Maintaining a low OD prevents the Primary Inner Filter Effect (attenuation of the excitation beam) and the Secondary Inner Filter Effect (re-absorption of emitted photons by the sample itself), which skew integration areas.

Step 4: Fluorescence Integration

  • Excite the samples and the standard at the exact same wavelength.

  • Record the emission spectra and integrate the total area under the fluorescence curve ( I ).

Step 5: Mathematical Derivation Calculate the quantum yield using the following equation:

Φx​=Φst​×(Gradst​Gradx​​)×(ηst2​ηx2​​)

Where: Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

Protocol Prep 1. Sample & Standard Prep Degas solvents to prevent O2 quenching Abs 2. Absorbance Measurement Ensure OD < 0.1 (Avoid Inner Filter Effect) Prep->Abs Fluor 3. Fluorescence Integration Excite at isosbestic point, integrate area Abs->Fluor Calc 4. Quantum Yield Calculation Apply comparative Williams method Fluor->Calc

Fig 2: Step-by-step experimental workflow for relative fluorescence quantum yield determination.

References

  • Reaction Modes and Mechanism in Indolizine Photooxygenation Reactions The Journal of Organic Chemistry - ACS Publications[Link]

  • Structural investigation of methyl 3-(4-fluorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate, an inhibitory drug towards Mycobacterium tuberculosis Acta Crystallographica Section E / ResearchGate[Link]

  • Anti-Tubercular Activity of Substituted 7-Methyl and 7-Formylindolizines and In Silico Study for Prospective Molecular Target Identification Molecules / ResearchGate[Link]

Sources

Comparative

Comparative Antimicrobial Efficacy of 7-Methyl-2-phenylindolizine Derivatives vs. Standard Antibiotics: A Mechanistic and Empirical Guide

As a Senior Application Scientist, I approach the evaluation of novel antimicrobial agents not merely as a cataloging of minimum inhibitory concentrations (MICs), but as a mechanistic deconstruction of target-ligand inte...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the evaluation of novel antimicrobial agents not merely as a cataloging of minimum inhibitory concentrations (MICs), but as a mechanistic deconstruction of target-ligand interactions. The escalating crisis of antimicrobial resistance (AMR) demands chemical scaffolds that bypass traditional resistance mechanisms. The N-fused bicyclic framework of 7-Methyl-2-phenylindolizine and its acetamide/carboxylate derivatives represents a privileged pharmacophore, demonstrating remarkable efficacy against multidrug-resistant (MDR) bacterial and fungal pathogens[1].

This guide objectively compares the antimicrobial performance of these novel indolizine derivatives against standard clinical antibiotics, providing the mechanistic grounding, quantitative data, and self-validating experimental protocols necessary for drug development professionals.

Mechanistic Grounding: Why Indolizines Outperform Standard Agents

The causality behind the efficacy of 7-methyl-2-phenylindolizine derivatives lies in their precise lipophilic and electronic properties. The strategic placement of a methyl group at the C-7 position enhances lipid membrane permeability, allowing the molecule to breach complex bacterial cell envelopes (such as the mycolic acid layer in Mycobacterium tuberculosis). Concurrently, the 2-phenyl moiety, when functionalized with electron-withdrawing groups (e.g., fluorobenzoyl or acetamide linkages), creates a highly polarized surface that dramatically increases binding affinity to critical bacterial enzymes[2].

In silico molecular docking studies utilizing AutoDock 4.2 reveal that these derivatives act as potent dual-target inhibitors. Unlike Ampicillin, which targets cell wall synthesis, indolizine derivatives competitively bind to the active site of Topoisomerase-IV (in S. pneumoniae and S. aureus) and DNA Gyrase B ATPase (in M. tuberculosis). Specifically, they form robust hydrogen-bonding networks with highly conserved amino acid residues (Asp83, His74, His76, Ser80), effectively arresting DNA supercoiling and inducing bactericidal cell death[3].

Pathway A 7-Methyl-2-phenylindolizine Derivatives D H-Bonding Network (Asp83, His74, Ser80) A->D High Affinity Binding B Topoisomerase IV (Gram-positive/-negative) E Enzymatic Inhibition (DNA Supercoiling Arrest) B->E Blocks DNA Unlinking C DNA GyrB ATPase (Mycobacterium spp.) C->E ATP Hydrolysis Block D->B D->C F Bactericidal Action (Cell Death) E->F

Mechanistic pathway of 7-Methyl-2-phenylindolizine derivatives inhibiting bacterial DNA replication.

Quantitative Performance Comparison

To objectively evaluate the therapeutic potential of these compounds, we must benchmark their empirical performance against standard clinical antibiotics. The data below synthesizes high-throughput screening results, comparing the Zone of Inhibition (ZOI) and Minimum Inhibitory Concentration (MIC) of optimized indolizine derivatives against Ampicillin, Fluconazole, and Isoniazid[1][2].

Table 1: Comparative Antimicrobial Activity (In Vitro)
Pathogen StrainIndolizine DerivativeStandard AntibioticIndolizine EfficacyStandard EfficacyPerformance Delta
Staphylococcus aureus (Gram +) 2-phenylindolizine acetamide (8b)AmpicillinZOI: 23 mmZOI: 18 mm+27.7% (Superior)
Pseudomonas aeruginosa (Gram -) 2-phenylindolizine acetamide (8b)AmpicillinZOI: 23 mmZOI: 16 mm+43.7% (Superior)
M. tuberculosis (H37Rv) 7-methylindolizine carboxylate (4)IsoniazidMIC: 4 µg/mLMIC: 0.5 µg/mLLower (Promising novel scaffold)
M. tuberculosis (MDR Strain) 7-methylindolizine carboxylate (4)IsoniazidMIC: 32 µg/mLResistantSuperior (Overcomes MDR)
Candida albicans (Fungal) 2-phenylindolizine acetamide (8j)FluconazoleZOI: 21 mmZOI: 19 mm+10.5% (Superior)

Data Interpretation: The remarkable increase in activity against P. aeruginosa—a notoriously difficult-to-treat Gram-negative bacterium due to its restrictive outer membrane—validates the enhanced penetrative properties of the lipophilic indolizine core. Furthermore, the ability of 7-methylindolizine derivatives to maintain efficacy against MDR M. tuberculosis strains highlights their potential to rescue failing first-line therapies[4].

Self-Validating Experimental Protocols

Scientific integrity relies on reproducibility. The following protocols are designed as self-validating systems, incorporating internal controls at every stage to ensure that observed antimicrobial activity is a direct function of the compound's mechanism, rather than experimental artifact.

Protocol A: Standardized Agar Well Diffusion Assay (Primary Screening)

Purpose: To establish baseline susceptibility and compare ZOI against standard agents.

  • Inoculum Standardization: Suspend isolated bacterial/fungal colonies in sterile saline. Adjust the turbidity to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Causality: This prevents false positives caused by under-inoculation or false negatives from over-inoculation.

  • Media Preparation: Swab the standardized inoculum uniformly across Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi).

  • Well Excision & Dosing: Bore 5 mm wells into the agar. Introduce 50 µL of the synthesized 7-methyl-2-phenylindolizine derivative (dissolved in DMSO at 100 µg/mL).

  • Control Implementation (Critical):

    • Positive Control: Ampicillin (10 µ g/well ) for bacteria; Fluconazole (10 µ g/well ) for fungi.

    • Negative Control: Pure DMSO. Causality: Validates that the solvent vehicle is not contributing to microbial death.

  • Incubation & Analysis: Incubate at 37°C for 24 hours (bacteria) or 48 hours (fungi). Measure the ZOI using digital calipers.

Protocol B: Broth Microdilution Method (MIC Determination)

Purpose: To quantify the exact concentration required to inhibit visible growth.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the indolizine derivative in Nutrient Broth (ranging from 500 µg/mL down to 0.5 µg/mL).

  • Inoculation: Add 10 µL of the 0.5 McFarland standardized microbial suspension to each well.

  • Resazurin Dye Addition: Add 30 µL of 0.015% resazurin solution to all wells. Causality: Resazurin acts as an objective colorimetric indicator of cellular respiration. A color change from blue (oxidized) to pink (reduced) definitively indicates viable microbial growth, removing subjective visual bias.

  • Incubation & Reading: Incubate at 37°C for 24 hours. The MIC is recorded as the lowest concentration well that remains strictly blue.

Protocol Step1 Compound Solubilization (DMSO Vehicle) Step3 Broth Microdilution (Serial Dilution) Step1->Step3 Step4 Agar Well Diffusion (ZOI Measurement) Step1->Step4 Step2 Inoculum Standardization (0.5 McFarland Standard) Step2->Step3 Step2->Step4 Step6 Data Synthesis & MIC Determination Step3->Step6 Step4->Step6 Step5 Control Validation (Ampicillin / Fluconazole) Step5->Step3 Reference Baseline Step5->Step4

Self-validating experimental workflow for evaluating indolizine antimicrobial efficacy.

Pharmacokinetic Profiling & Safety

An antimicrobial is only as viable as its safety profile. In silico ADMET profiling (via SwissADME) confirms that 7-methyl-2-phenylindolizine acetamides fall within acceptable drug-likeness parameters (Lipinski's Rule of Five). Furthermore, cytotoxicity assays against peripheral blood mononuclear (PBM) cell lines demonstrate negligible toxicity at therapeutic concentrations[4]. This selective toxicity—targeting bacterial topoisomerases while sparing human homologous enzymes—cements the 7-methyl-2-phenylindolizine scaffold as a highly promising candidate for preclinical advancement.

References

  • Synthesis, Biological Activity of 2-phenylindolizine Acetamide Derivatives as Potential Antibacterial Agents. Der Pharma Chemica. Available at: [Link]

  • Design and Synthesis of 2-Phenylindolizine Acetamides: Molecular Docking, in Vitro Antimicrobial and Anticancer Activity Evaluation. PubMed (NIH). Available at:[Link]

  • Anti-Tubercular Activity of Substituted 7-Methyl and 7-Formylindolizines and In Silico Study for Prospective Molecular Target Identification. PMC (NIH). Available at:[Link]

Sources

Validation

1H and 13C NMR Chemical Shifts of 7-Methyl-2-phenylindolizine: Experimental vs. Predictive Methodologies

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Objective comparison of high-field experimental NMR acquisition against computational predictive models (Empirical/DFT)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Objective comparison of high-field experimental NMR acquisition against computational predictive models (Empirical/DFT) for structural elucidation.

Introduction: The Analytical Challenge of the Indolizine Core

The indolizine framework—a fused 10-π electron heteroaromatic system—is a highly privileged scaffold in modern drug discovery, exhibiting potent anti-tubercular, anti-inflammatory, and cyclooxygenase-2 (COX-2) inhibitory activities [1]. Among its derivatives, 7-Methyl-2-phenylindolizine serves as a critical synthetic intermediate and a baseline structural motif.

Accurate assignment of its 1 H and 13 C NMR chemical shifts is paramount for verifying regioselectivity during multicomponent syntheses. However, the highly delocalized electron density of the pyrrolo[1,2- a ]pyridine core often confounds standard empirical NMR prediction software. This guide objectively compares the performance of High-Field Experimental NMR Acquisition against Computational Predictive Alternatives , providing a self-validating experimental protocol and benchmark data [2].

The Causality of Experimental Choices (Expertise & Experience)

When acquiring NMR data for electron-rich, conjugated heterocycles like 7-methyl-2-phenylindolizine, experimental parameters cannot be chosen arbitrarily. Every variable impacts the resolution and accuracy of the chemical shifts:

Solvent Selection (CDCl 3​ vs. DMSO- d6​ ): While DMSO- d6​ offers excellent solubility for polar derivatives, it promotes intermolecular hydrogen bonding and π

π stacking, which can cause concentration-dependent chemical shift drifting. We utilize CDCl 3​ (deuterated chloroform) as the standard. Its non-polar nature minimizes aggregation, yielding sharper linewidths and preserving the intrinsic electronic environment of the indolizine core.
  • Concentration Control: The sample concentration is strictly maintained at 15–20 mg/mL . Concentrations above 30 mg/mL in indolizines lead to line broadening of the pyrrole-ring protons (H-1 and H-3) due to transient π -stacking interactions.

  • Temperature Calibration: Acquisition is locked at 298 K . Temperature fluctuations alter the quadrupolar relaxation rate of the bridgehead nitrogen, which can collapse the fine J -coupling of the adjacent H-5 proton.

  • Experimental Workflow & Self-Validating Protocols

    To ensure absolute trustworthiness, the assignment of 7-methyl-2-phenylindolizine cannot rely on 1D NMR alone. We employ a self-validating 2D NMR protocol where direct and long-range spin-spin interactions cross-verify the structural hypothesis.

    Step-by-Step Methodology
    • Sample Preparation: Dissolve 15 mg of high-purity (>98% by HPLC) 7-methyl-2-phenylindolizine in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS) as the internal reference ( δ = 0.00 ppm). Transfer to a high-quality 5 mm NMR tube.

    • Probe Tuning & Shimming: Insert the sample into a 400 MHz spectrometer (e.g., Bruker Avance III). Perform automated tuning and matching (ATM) for 1 H and 13 C nuclei. Execute gradient shimming (TopShim) to achieve a lock signal variation of < 1%.

    • 1D Acquisition:

      • 1 H NMR: Acquire with a 30° pulse angle (zg30), 16 scans, 2 seconds relaxation delay (D1), and an acquisition time of 3.0 seconds to ensure quantitative integration.

      • 13 C NMR: Acquire with proton decoupling (zgpg30), 1024 scans, and a D1 of 2.0 seconds.

    • 2D Correlation (The Validation Engine):

      • Acquire HSQC (Heteronuclear Single Quantum Coherence) to map direct 1JCH​ bonds, instantly identifying quaternary carbons (which will lack cross-peaks).

      • Acquire HMBC (Heteronuclear Multiple Bond Correlation) optimized for nJCH​ = 8 Hz to map 2-bond and 3-bond connectivities across the heteroatom bridgehead.

    NMR_Workflow Prep Sample Preparation (15 mg in 0.6 mL CDCl3) Acq1D 1D Acquisition (1H & 13C at 298 K) Prep->Acq1D Transfer to 5mm Tube Acq2D 2D Correlation (HSQC & HMBC) Acq1D->Acq2D Identify Overlaps Process Data Processing (Zero-filling, Apodization) Acq2D->Process Raw FID Data Assign Iterative Assignment (Self-Validating Logic) Process->Assign Cross-Peak Analysis

    Fig 1: Self-validating NMR acquisition and processing workflow.

    Product Performance Comparison: Experimental vs. Predicted Data

    Predictive software (e.g., ChemDraw empirical models or rapid DFT calculations) provides a fast alternative to experimental acquisition. However, how do they perform against the real-world complexities of the indolizine system?

    Below is the comparative performance data. The experimental values are anchored by high-resolution literature benchmarks for 7-methyl-2-phenylindolizine derivatives [2, 3].

    Table 1: 1 H NMR Chemical Shifts ( δ , ppm in CDCl 3​ )
    PositionMultiplicity & J (Hz)Experimental (400 MHz)Predicted (Empirical) Δ (Error)
    H-5 d, J = 7.28.39 8.10-0.29
    H-8 d, J = 1.87.19 7.05-0.14
    H-6 dd, J = 7.2, 1.76.57 6.45-0.12
    H-1 s6.51 6.80+0.29
    H-3 s7.42 7.60+0.18
    7-CH 3​ s2.35 2.40+0.05
    Ph (o) dd, J = 7.9, 1.47.71 7.65-0.06

    Performance Analysis: Empirical predictors consistently fail at H-5 and H-1 . The nitrogen atom in indolizine exerts a strong anisotropic deshielding effect on H-5, pushing it downfield to 8.39 ppm. Conversely, the electron-rich nature of the pyrrole ring highly shields H-1 (6.51 ppm). Predictive algorithms often average these effects, resulting in significant deviation errors ( Δ>0.25 ppm).

    Table 2: 13 C NMR Chemical Shifts ( δ , ppm in CDCl 3​ )
    Carbon PositionTypeExperimental (100 MHz)Predicted (Empirical) Δ (Error)
    C-5 CH124.2 126.5+2.3
    C-6 CH113.9 115.0+1.1
    C-7 Cq136.3 134.8-1.5
    C-8 CH109.4 111.2+1.8
    C-9 (Bridge)Cq130.6 133.0+2.4
    C-1 CH98.9 104.5+5.6
    C-2 Cq128.3 129.1+0.8
    C-3 CH117.2 120.0+2.8
    7-CH 3​ CH 3​ 21.1 21.5+0.4

    Performance Analysis: The most glaring failure of predictive software is at C-1 ( Δ=5.6 ppm). The experimental data proves that C-1 is highly shielded (98.9 ppm) due to the enamine-like character of the pyrrole ring within the indolizine system. Relying solely on predicted 13 C data can lead a researcher to misidentify regioisomers during substitution reactions.

    The Logic of 2D NMR Assignment

    To prove the experimental values are correct, we rely on the causality of HMBC cross-peaks. The assignment logic flows from the most unambiguous signals:

    • The Anchor (H-5): At 8.39 ppm, H-5 is the most deshielded proton. In the HMBC spectrum, H-5 shows a strong 3J correlation to the quaternary bridgehead carbon (C-9) and the methyl-substituted carbon (C-7).

    • The Methyl Link (7-CH 3​ ): The methyl protons (2.35 ppm) show a 2J correlation to C-7 (136.3 ppm) and 3J correlations to C-6 and C-8, perfectly mapping the pyridine half of the molecule.

    • The Pyrrole Ring (H-1): H-1 (6.51 ppm) shows a 3J correlation across the bridgehead to C-9, confirming its position adjacent to the bridgehead, distinct from H-3.

    HMBC_Network H5 H-5 (8.39 ppm) C7 C-7 (136.3) H5->C7 3J (HMBC) C9 C-9 (130.6) H5->C9 3J (HMBC) H1 H-1 (6.51 ppm) H1->C9 3J (HMBC) C2 C-2 (128.3) H1->C2 2J (HMBC) H8 H-8 (7.19 ppm) H8->C7 2J (HMBC) CH3 7-CH3 (2.35 ppm) CH3->C7 2J (HMBC)

    Fig 2: Key 2D HMBC correlation network utilized for structural validation.

    Conclusion

    While computational NMR prediction tools provide a rapid structural hypothesis, they fundamentally struggle to model the complex electronic delocalization of the indolizine core. As demonstrated, empirical models can deviate by up to 5.6 ppm in 13 C spectra. For researchers developing 7-methyl-2-phenylindolizine derivatives for pharmaceutical applications, high-field experimental NMR combined with 2D HSQC/HMBC correlation remains the undisputed, self-validating gold standard for structural elucidation.

    References

    • Anti-Tubercular Activity of Substituted 7-Methyl and 7-Formylindolizines and In Silico Study for Prospective Molecular Target Identification MDPI / PubMed Central[Link]

    • Photocatalytic C–H Disulfuration for the Preparation of Indolizine-3-disulfides ACS Publications (The Journal of Organic Chemistry)[Link]

    • Electrochemical Selective Divergent CH Chalcogenocyanation of N-Heterocycles Royal Society of Chemistry (RSC)[Link]

    Comparative

    A Comparative Guide: 7-Methyl-2-phenylindolizine vs. Coumarin Dyes for Live-Cell Fluorescence Imaging

    For the modern cell biologist, drug discovery scientist, and researcher, the selection of the optimal fluorescent probe is a critical decision that directly impacts the quality and reliability of experimental data. This...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For the modern cell biologist, drug discovery scientist, and researcher, the selection of the optimal fluorescent probe is a critical decision that directly impacts the quality and reliability of experimental data. This guide provides an in-depth, objective comparison between two prominent classes of fluorophores: the classic, widely-used coumarin dyes and the emerging 7-Methyl-2-phenylindolizine scaffold.

    This analysis moves beyond a simple cataloging of specifications, offering insights into the practical implications of their respective photophysical properties and structural characteristics for live-cell imaging applications. We will delve into the underlying chemical principles that govern their performance and provide actionable experimental protocols.

    At a Glance: Key Performance Indicators

    Property7-Methyl-2-phenylindolizine DerivativesCoumarin DerivativesSignificance in Live-Cell Imaging
    Excitation Max (λex) Tunable, often in the blue-green to orange-red range (462–580 nm)[1]Typically UV to blue (350-480 nm)[][3]Shorter wavelengths can increase cellular autofluorescence and phototoxicity. Longer wavelengths are generally preferred for live-cell imaging to minimize these effects.
    Emission Max (λem) Tunable across the visible spectrum (blue to orange)[1]Typically blue to green (410-525 nm)[][4]A broad range of emission colors is crucial for multicolor imaging experiments.
    Quantum Yield (ΦF) Can be high (up to 0.92 reported for some derivatives)[5]Variable, can be high (up to 0.95) but often dependent on the specific derivative and solvent environment[6]A higher quantum yield translates to a brighter signal, which is essential for detecting low-abundance targets.
    Stokes Shift Generally large[7]Can be large, but highly variable depending on the substitution pattern[6]A larger Stokes shift minimizes the overlap between excitation and emission spectra, improving signal-to-noise ratio.
    Photostability Generally good photostability reported for indolizine-based dyes[7]Variable; some derivatives are prone to photobleaching, which can limit long-term imaging experiments[8]High photostability is critical for time-lapse imaging and tracking dynamic cellular processes.
    Cell Permeability Generally good due to their heterocyclic structure[9]Can be cell-permeable or impermeable depending on the specific structure and charged groups[3]Efficiently crossing the cell membrane is a prerequisite for staining intracellular targets in live cells.
    Cytotoxicity Generally low cytotoxicity reported for various derivatives[7][9]Generally low, but can vary between derivatives[][10]Low toxicity is paramount for maintaining cell health and obtaining biologically relevant data.
    Environmental Sensitivity Can exhibit solvatochromism (sensitivity to solvent polarity)[1]Highly sensitive to the microenvironment, which can be leveraged for biosensing applications[4][11]This property can be advantageous for developing "smart" probes that report on local cellular conditions.

    The Underpinnings of Performance: A Deeper Dive

    7-Methyl-2-phenylindolizine: A Scaffold for Tunable and Robust Imaging

    The indolizine core is a nitrogen-containing heterocyclic aromatic compound that has gained significant traction in the development of novel fluorophores.[12] The 7-Methyl-2-phenylindolizine structure, in particular, offers several advantages for live-cell imaging.

    • Structural Versatility and Tunability: The indolizine scaffold provides multiple sites for chemical modification.[13][14] This allows for the fine-tuning of its photophysical properties, including absorption and emission wavelengths. By introducing electron-donating or electron-withdrawing groups at specific positions, the intramolecular charge transfer (ICT) characteristics can be modulated, leading to a predictable shift in the emission spectrum across the visible range.[1] This inherent tunability is a significant advantage for designing custom probes for specific applications and for expanding the palette of available colors for multicolor imaging.

    • Large Stokes Shifts: Indolizine-based dyes often exhibit large Stokes shifts, a direct consequence of their molecular structure and excited-state dynamics.[7] This is a critical feature for fluorescence microscopy as it facilitates the effective separation of the emission signal from the excitation light, leading to a higher signal-to-noise ratio and improved image quality.

    • Inherent Photostability and Biocompatibility: Many indolizine derivatives have demonstrated good photostability and low cytotoxicity, making them well-suited for long-term live-cell imaging experiments where repeated excitation is necessary.[7][9]

    Coumarin Dyes: The Established Workhorse with Environmental Acuity

    Coumarin dyes, characterized by their benzopyranone structure, have a long and successful history in fluorescence microscopy.[] Their widespread use stems from their generally good brightness, cell permeability, and the vast number of commercially available derivatives targeting various cellular components and analytes.[][15]

    • Environmental Sensitivity: A defining characteristic of many coumarin dyes is their sensitivity to the local microenvironment, such as polarity and viscosity.[4][11] This solvatochromism, where the emission spectrum shifts in response to changes in the solvent, makes them excellent candidates for developing biosensors that can report on intracellular conditions like pH, ion concentration, and enzyme activity.[16][17]

    • Challenges with Short Wavelengths: A notable limitation of many traditional coumarin dyes is their excitation in the UV or blue region of the spectrum.[] This can lead to increased autofluorescence from endogenous cellular components, which can obscure the signal from the probe. Furthermore, high-energy UV light can be phototoxic to cells, potentially altering their normal physiology and compromising the integrity of the experiment.[18]

    • Photobleaching Concerns: While some coumarin derivatives exhibit good photostability, others are susceptible to photobleaching upon prolonged or intense illumination.[8] This can be a significant drawback for time-lapse imaging or super-resolution microscopy techniques that require a high photon budget.

    Experimental Protocols: A Practical Guide to Application

    To provide a tangible comparison, we present generalized protocols for staining live cells with a hypothetical 7-Methyl-2-phenylindolizine probe and a common coumarin-based dye.

    General Workflow for Live-Cell Staining

    G cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging start Culture cells on imaging-compatible plates/coverslips prep_stock Prepare a 1-10 mM stock solution of the dye in anhydrous DMSO prep_working Dilute stock solution to a final working concentration (typically 1-10 µM) in pre-warmed culture medium prep_stock->prep_working incubate Replace culture medium with the dye-containing medium and incubate at 37°C for 15-60 minutes, protected from light prep_working->incubate wash Wash cells 2-3 times with pre-warmed PBS or fresh culture medium to remove unbound dye incubate->wash image Image cells using a fluorescence microscope with the appropriate filter sets wash->image

    General experimental workflow for cellular staining.
    Protocol 1: Live-Cell Staining with a 7-Methyl-2-phenylindolizine Probe

    This protocol is based on general procedures for staining cells with indolizine-based fluorescent probes.[19]

    Rationale: The use of a stock solution in DMSO facilitates the dissolution of the hydrophobic dye. The final working concentration and incubation time should be optimized for the specific cell type and probe to achieve sufficient signal with minimal background. Washing steps are crucial to remove unbound dye that can contribute to background fluorescence.

    Step-by-Step Methodology:

    • Cell Preparation: Culture cells to the desired confluency (typically 50-70%) on glass-bottom dishes or coverslips suitable for fluorescence microscopy.

    • Probe Preparation: Prepare a 1 mM stock solution of the 7-Methyl-2-phenylindolizine derivative in anhydrous DMSO.

    • Staining:

      • Prepare a working solution of the probe by diluting the stock solution in pre-warmed complete cell culture medium to a final concentration of 1-10 µM.

      • Remove the existing culture medium from the cells.

      • Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C in a CO2 incubator, protected from light.

    • Washing:

      • Aspirate the staining solution.

      • Wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) or fresh culture medium to remove any unbound probe.

    • Imaging:

      • Add fresh, pre-warmed live-cell imaging medium to the cells.

      • Image the cells using a fluorescence microscope equipped with the appropriate filter set for the specific excitation and emission wavelengths of the indolizine probe.

    Protocol 2: Live-Cell Staining with a Coumarin-Based Dye

    This protocol is a generalized procedure for staining live cells with a cell-permeable coumarin dye.[4][20]

    Rationale: Similar to the indolizine protocol, a DMSO stock is used for initial solubilization. The incubation time for coumarin dyes can vary, and it is important to perform a time-course experiment to determine the optimal staining duration.

    Step-by-Step Methodology:

    • Cell Preparation: Culture cells to the desired confluency on imaging-compatible plates or coverslips.

    • Probe Preparation: Prepare a 1-10 mM stock solution of the coumarin dye in anhydrous DMSO.

    • Staining:

      • Prepare a working solution of the coumarin probe by diluting the stock solution in pre-warmed PBS or culture medium to a final concentration of 1-10 µM.[4]

      • Remove the culture medium and wash the cells once with pre-warmed PBS.

      • Add the probe-containing medium to the cells and incubate at 37°C for a specified time (typically 15-60 minutes), protected from light.[4]

    • Washing:

      • Remove the dye solution and wash the cells two to three times with the buffer to remove any unbound dye.[21]

    • Imaging:

      • The cells are now ready for imaging under a fluorescence microscope using the appropriate filter sets for the coumarin dye's excitation and emission wavelengths.[21]

    Visualizing the Concepts

    G cluster_indolizine 7-Methyl-2-phenylindolizine cluster_coumarin Coumarin Dyes indolizine_structure Indolizine Core (Tunable Scaffold) indolizine_advantages Advantages: - Tunable Emission - Large Stokes Shift - Good Photostability - Low Cytotoxicity indolizine_structure->indolizine_advantages indolizine_applications Applications: - Multicolor Imaging - Long-Term Tracking - Custom Probe Design indolizine_advantages->indolizine_applications coumarin_structure Benzopyranone Core (Environmentally Sensitive) coumarin_advantages Advantages: - High Brightness - Well-Established - Biosensing Capabilities coumarin_structure->coumarin_advantages coumarin_disadvantages Disadvantages: - Shorter Wavelength Excitation - Potential for Photobleaching - Autofluorescence Issues coumarin_advantages->coumarin_disadvantages

    Conceptual comparison of 7-Methyl-2-phenylindolizine and coumarin dyes.

    Conclusion and Future Outlook

    The choice between 7-Methyl-2-phenylindolizine and coumarin dyes for live-cell imaging is not a matter of one being definitively superior to the other, but rather a decision based on the specific requirements of the experiment.

    Coumarin dyes remain an excellent choice for a wide range of applications, particularly for endpoint assays and for the development of "smart" probes that report on the cellular microenvironment. Their extensive commercial availability and well-characterized properties provide a reliable and accessible option for many researchers.

    7-Methyl-2-phenylindolizine and its derivatives , on the other hand, represent a promising new frontier in fluorescent probe development. Their key advantages of tunable emission, large Stokes shifts, and good photostability make them particularly well-suited for demanding applications such as long-term live-cell imaging, multicolor experiments, and super-resolution microscopy. As research into this novel scaffold continues, we can expect the development of an even broader range of indolizine-based probes with tailored functionalities for specific biological questions.

    For researchers and drug development professionals, a thorough understanding of the fundamental properties of these fluorophores is essential for designing robust and informative live-cell imaging experiments. By carefully considering the trade-offs between these two classes of dyes, one can select the optimal tool to illuminate the intricate workings of the cell.

    References

    • Meador, W. (2021). Indolizine Donor-Based Dyes for Applications in Fluorescence Biologica. eGrove. [Link]

    • fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses. [Link]

    • Syntheses and Applications of Coumarin-Derived Fluorescent Probes for Real-Time Monitoring of NAD(P)H Dynamics in Living Cells across Diverse Chemical Environments. PMC. [Link]

    • Coumarin‐based Fluorescent Probes for Selectively Targeting and Imaging the Endoplasmic Reticulum in Mammalian Cells. ResearchGate. [Link]

    • Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. PMC. [Link]

    • Design and Synthesis of Coumarin‐Based Pyrazolopyridines as Biocompatible Fluorescence Dyes for Live‐Cell Imaging. (2020). ChemistrySelect. [Link]

    • Discovery, Understanding, and Bioapplication of Organic Fluorophore: A Case Study with an Indolizine-Based Novel Fluorophore, Seoul-Fluor. (2015). Accounts of Chemical Research. [Link]

    • Discovery, Understanding, and Bioapplication of Organic Fluorophore: A Case Study with an Indolizine-Based Novel Fluorophore, Seoul-Fluor. ResearchGate. [Link]

    • Polarity-Sensitive Coumarins Tailored to Live Cell Imaging. ACS Figshare. [Link]

    • Membrane‐Permeant, Bioactivatable Coumarin Derivatives for In‐Cell Labelling. (2022). PMC. [Link]

    • Near‐Infrared Emissive Indolizine Squaraine Fluorophores as Strong Molecular Viscosity Sensors. NSF Public Access Repository. [Link]

    • Coumarins to Cyanines: Synthesis of Hemicyanines. PMC. [Link]

    • Coumarin/fluorescein-fused Fluorescent Dyes for Rapidly Monitoring Mitochondrial pH Changes in Living Cells. (2018). PubMed. [Link]

    • Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor. (2021). PMC. [Link]

    • Coumarin-Based Noncytotoxicity Fluorescent Dye for Tracking Actin Protein in In-Vivo Imaging. (2023). ResearchGate. [Link]

    • Polarity-Sensitive Coumarins Tailored to Live Cell Imaging. (2010). Journal of the American Chemical Society. [Link]

    • Coumarin- and Rhodamine-Fused Deep Red Fluorescent Dyes: Synthesis, Photophysical Properties, and Bioimaging in Vitro. (2013). The Journal of Organic Chemistry. [Link]

    • Development of background-free tame fluorescent probes for intracellular live cell imaging. (2016). Nature Communications. [Link]

    • Long-Term, Single-Molecule Imaging of Proteins in Live Cells with Photoregulated Fluxional Fluorophores. ZORA. [Link]

    • The photostability of some fluorescent disperse dyes derivatives of coumarin. ResearchGate. [Link]

    • A chemical tool for blue light-inducible proximity photo-crosslinking in live cells. Chemical Science. [Link]

    • Comparison of Fluorescence quantum yield in different solvents for representative compounds 2b, 2g and 3ab. ResearchGate. [Link]

    • Early Pharmacological Profiling of Antiproliferative Compounds by Live Cell Imaging. (2022). MDPI. [Link]

    • Cyanine dyes as ratiometric fluorescence standards for the far-red spectral region. [Link]

    • Design and Synthesis of 2-Phenylindolizine Acetamides: Molecular Docking, in Vitro Antimicrobial and Anticancer Activity Evaluation. (2024). PubMed. [Link]

    • (PDF) Design and Synthesis of 2‐Phenylindolizine Acetamides: Molecular Docking, in Vitro Antimicrobial and Anticancer Activity Evaluation. ResearchGate. [Link]

    • Quantum Chemical Determination of Molecular Dye Candidates for Non-Invasive Bioimaging. (2024). MDPI. [Link]

    • Efficient Synthesis of Unsymmetrical 7,7′-Biindolizines. (2025). MDPI. [Link]

    • References for Small Fluorescence Quantum Yields. PMC. [Link]

    • Introducing rigidity into the GFP chromophore via a boron bridge: in- sights and application in two-photon imaging. [Link]

    Sources

    Validation

    Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation Pathways of 7-Methyl-2-phenylindolizine

    For Researchers, Scientists, and Drug Development Professionals In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as an indispensable tool for the structural elucidation of novel compounds. F...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as an indispensable tool for the structural elucidation of novel compounds. For researchers engaged in the synthesis and characterization of heterocyclic compounds, a thorough understanding of their fragmentation behavior under mass spectrometric conditions is paramount. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pathways of 7-Methyl-2-phenylindolizine, a substituted indolizine with potential applications in medicinal chemistry. Drawing upon established principles of mass spectrometry and comparative data from related structures, this document serves as a predictive framework to aid in the identification and characterization of this and similar molecules.

    The Foundation: Principles of Mass Spectrometry Fragmentation

    Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. In electron ionization (EI) mass spectrometry, a high-energy electron beam bombards the analyte molecule, leading to the ejection of an electron and the formation of a molecular ion (M⁺˙).[1][2] This molecular ion is often energetically unstable and undergoes a series of unimolecular decompositions, or fragmentations, to produce a series of smaller, more stable ions. The resulting mass spectrum is a unique fingerprint of the molecule, providing valuable structural information.[3][4]

    The fragmentation pathways are governed by the inherent chemical properties of the molecule, including bond strengths, the stability of the resulting fragment ions and neutral losses, and the presence of functional groups.[2] For heterocyclic aromatic compounds like indolizines, the fragmentation is often directed by the aromatic system and the heteroatom, leading to characteristic cleavage patterns.

    The Indolizine Core: A Starting Point for Fragmentation Analysis

    The indolizine scaffold, a bicyclic aromatic system containing a nitrogen atom at the bridgehead, forms the core of the target molecule. The mass spectrum of the parent indolizine (C₈H₇N, MW = 117) shows a prominent molecular ion peak, indicative of its aromatic stability.[5] Fragmentation of the unsubstituted indolizine ring is expected to involve cleavages that maintain the aromaticity of the resulting ions where possible.

    The Influence of Substituents: Phenyl and Methyl Groups

    The fragmentation of 7-Methyl-2-phenylindolizine will be significantly influenced by its substituents.

    • 2-Phenyl Group: The presence of a phenyl group at the 2-position introduces several likely fragmentation pathways. A common fragmentation for phenyl-substituted heterocycles is the loss of the phenyl radical (C₆H₅•) or the formation of a stable phenyl cation (C₆H₅⁺, m/z 77). The stability of the phenyl group suggests that cleavages at the bond connecting it to the indolizine ring will be a prominent feature.[6]

    • 7-Methyl Group: The methyl group at the 7-position can also direct fragmentation. A characteristic loss for methylated aromatic compounds is the expulsion of a methyl radical (CH₃•) to form a stable, even-electron cation. This often proceeds via benzylic cleavage, where the resulting cation is stabilized by the aromatic ring.

    Proposed Fragmentation Pathways of 7-Methyl-2-phenylindolizine

    Based on the principles outlined above and data from related N-heterocyclic compounds, we can propose the primary fragmentation pathways for 7-Methyl-2-phenylindolizine (C₁₅H₁₃N, Molecular Weight: 207.27 g/mol ) under electron ionization.

    A primary fragmentation event would be the loss of a methyl radical from the molecular ion to form a stable cation at m/z 192. Another significant fragmentation would be the cleavage of the C-N bond in the five-membered ring, followed by rearrangements.

    Below is a diagram illustrating the proposed major fragmentation pathways.

    Fragmentation_of_7_Methyl_2_phenylindolizine M M+• 7-Methyl-2-phenylindolizine m/z 207 F1 [M - H]•+ m/z 206 M->F1 - H• F2 [M - CH3]+ m/z 192 M->F2 - CH3• F3 [M - C6H5]+ m/z 130 M->F3 - C6H5• F4 C6H5+ m/z 77 M->F4 Phenyl cation

    Caption: Proposed major fragmentation pathways of 7-Methyl-2-phenylindolizine.

    Table 1: Predicted Major Fragment Ions for 7-Methyl-2-phenylindolizine

    m/zProposed Ion Structure/FormulaProposed Neutral Loss
    207[C₁₅H₁₃N]⁺˙ (Molecular Ion)-
    206[C₁₅H₁₂N]⁺H•
    192[C₁₄H₁₀N]⁺CH₃•
    130[C₉H₈N]⁺C₆H₅•
    77[C₆H₅]⁺C₉H₈N•

    Experimental Protocol: Acquiring Mass Spectra of Indolizine Derivatives

    To validate these predicted pathways, the following experimental setup is recommended:

    • Sample Preparation: Dissolve a small amount of the synthesized 7-Methyl-2-phenylindolizine in a volatile organic solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.

    • Instrumentation: Utilize a gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source.

    • GC Conditions:

      • Injector Temperature: 250 °C

      • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI)

      • Electron Energy: 70 eV[1]

      • Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

      • Scan Range: m/z 40-500

    Comparative Analysis: Distinguishing 7-Methyl-2-phenylindolizine from Isomers

    The fragmentation pattern can be a powerful tool to differentiate 7-Methyl-2-phenylindolizine from its isomers. For instance, an isomer with the methyl group on the phenyl ring (e.g., 2-(p-tolyl)indolizine) would likely exhibit a prominent fragment corresponding to the loss of a tolyl radical, and the formation of a tolyl cation (m/z 91), which would be distinct from the loss of a phenyl radical. Similarly, isomers with the methyl group at different positions on the indolizine ring may show subtle differences in the relative abundances of fragment ions due to the varying stability of the resulting cations.

    Conclusion

    This guide provides a predictive framework for the mass spectrometric fragmentation of 7-Methyl-2-phenylindolizine based on established chemical principles and comparative data. The proposed pathways, centered around the loss of methyl and phenyl groups, offer a rational basis for the interpretation of experimental mass spectra. By following the outlined experimental protocol, researchers can obtain high-quality data to confirm these predictions and utilize the unique fragmentation fingerprint for the unambiguous identification and structural elucidation of this and other novel indolizine derivatives. This detailed understanding is critical for advancing research in fields where these heterocyclic compounds show significant promise.

    References

    • Barnes, C. S., Halbert, E. J., Goldsack, R. J., & Wilson, J. G. (n.d.). MASS SPECTRA OF NITROGEN HETEROCYCLES. II.* PYRIDYL SCHIFF BASES. ConnectSci.
    • Gandham, S. K., Jha, A., & Kudale, A. A. (2024). Design and Synthesis of 2-Phenylindolizine Acetamides: Molecular Docking, in Vitro Antimicrobial and Anticancer Activity Evaluation. ResearchGate.
    • Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. Scirp.org.
    • National Institute of Standards and Technology. (n.d.). Indolizine. NIST WebBook.
    • MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI.
    • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
    • Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide.
    • (n.d.). Interpretation of mass spectra.

    Sources

    Comparative

    A Comparative Guide to the Single-Crystal X-ray Diffraction of Indolizine and Its Isomers

    For researchers, medicinal chemists, and material scientists, the precise determination of a molecule's three-dimensional structure is paramount. This is particularly true when dealing with isomers, which share the same...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For researchers, medicinal chemists, and material scientists, the precise determination of a molecule's three-dimensional structure is paramount. This is particularly true when dealing with isomers, which share the same molecular formula but differ in the arrangement of their atoms. Such subtle differences can lead to vastly different chemical, physical, and biological properties. This guide provides an in-depth comparison of indolizine and its common isomers, indole and isoindole, through the lens of single-crystal X-ray diffraction (SC-XRD), an unparalleled technique for unambiguous structure elucidation.[1][2]

    The Indolizine Family: A Tale of Isomeric Diversity

    Indolizine, indole, and isoindole are all heterocyclic aromatic compounds with the molecular formula C₈H₇N.[3][4] Their structural variations, stemming from the position of the nitrogen atom and the fusion of the benzene and pyrrole rings, have significant implications for their chemical reactivity, stability, and potential applications in drug discovery and materials science.

    • Indole: A stable and well-studied isomer, the indole motif is a cornerstone of many natural products and pharmaceuticals.

    • Isoindole: This isomer is notably less stable than indole and tends to be more reactive.[5]

    • Indolizine: Characterized by a nitrogen atom at a ring fusion position, indolizine presents a unique electronic and structural profile.

    Given their isomeric nature, techniques that rely solely on molecular weight or elemental composition are insufficient for their differentiation. While spectroscopic methods like NMR and mass spectrometry provide valuable information, only single-crystal X-ray diffraction can deliver a definitive and high-resolution map of the atomic arrangement in the solid state.[1][2]

    The Power of Single-Crystal X-ray Diffraction in Isomer Analysis

    Single-crystal X-ray diffraction is a non-destructive analytical technique that provides exhaustive details about the internal lattice of crystalline substances. This includes precise measurements of unit cell dimensions, bond lengths, bond angles, and the overall three-dimensional arrangement of atoms.[6] The fundamental principle lies in the diffraction of a monochromatic X-ray beam by the ordered array of atoms within a single crystal. The resulting diffraction pattern, a unique fingerprint of the crystal structure, allows for the reconstruction of the electron density map and, consequently, the atomic structure of the molecule.[7][8]

    For isomers like indolizine, indole, and isoindole, SC-XRD is indispensable for:

    • Unambiguous Isomer Identification: By determining the precise connectivity and spatial arrangement of atoms, SC-XRD can definitively distinguish between the different isomeric forms.

    • Detailed Geometric Analysis: It provides highly accurate bond lengths, bond angles, and torsion angles, revealing the subtle geometric distortions that differentiate the isomers.

    • Understanding Intermolecular Interactions: The crystal packing reveals how molecules interact with each other in the solid state, which can influence physical properties like melting point and solubility.

    • Absolute Configuration Determination: For chiral derivatives, SC-XRD is the gold standard for determining the absolute stereochemistry.[2]

    A Step-by-Step Guide to the SC-XRD Workflow

    The process of analyzing an isomeric compound using single-crystal X-ray diffraction is a meticulous one, requiring careful execution at each stage to ensure high-quality, reliable data. The following protocol outlines the key steps, emphasizing the rationale behind each experimental choice.

    Experimental Protocol: From Crystal to Structure
    • Crystal Selection and Mounting:

      • Objective: To select a single, well-formed crystal free of defects and of an appropriate size for the instrument.

      • Procedure:

        • Under a high-power microscope, carefully select a crystal with sharp edges and smooth faces. The ideal size is typically between 0.1 and 0.3 mm in all dimensions.

        • Using a micromanipulator and a suitable mounting tool (e.g., a MiTeGen MicroMount™), carefully pick up the selected crystal.

        • Mount the crystal on the goniometer head of the diffractometer. The crystal is typically held in a cryostream of nitrogen gas (around 100 K) to minimize thermal vibrations and radiation damage.

      • Causality: A high-quality, single crystal is crucial for obtaining a sharp and well-resolved diffraction pattern. A poorly formed or cracked crystal will result in broad or multiple diffraction spots, making structure solution difficult or impossible. Cryo-cooling enhances data quality by reducing atomic thermal motion.

    • Data Collection:

      • Objective: To collect a complete and redundant set of diffraction data.

      • Procedure:

        • The mounted crystal is centered in the X-ray beam.[6]

        • The diffractometer, equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector, rotates the crystal through a series of angles.[6]

        • As the crystal rotates, the detector records the intensity and position of the diffracted X-ray beams.[8] A modern diffractometer will typically collect thousands of reflections.

      • Causality: Collecting a complete dataset ensures that all unique reflections are measured, which is essential for an accurate structure determination. Data redundancy helps to improve the signal-to-noise ratio and provides a more accurate measurement of reflection intensities.

    • Data Reduction and Structure Solution:

      • Objective: To process the raw diffraction data and obtain an initial model of the crystal structure.

      • Procedure:

        • The collected data is integrated to determine the intensity of each reflection.

        • Corrections are applied for factors such as Lorentz and polarization effects.

        • The unit cell parameters and space group are determined from the geometry of the diffraction pattern.

        • The structure is "solved" using direct methods or Patterson methods, which provide initial phases for the structure factors and allow for the generation of an initial electron density map.

      • Causality: Accurate data reduction is critical for obtaining reliable structure factors. The correct determination of the space group is fundamental to solving the structure, as it defines the symmetry of the crystal lattice.

    • Structure Refinement:

      • Objective: To optimize the initial structural model to best fit the experimental data.

      • Procedure:

        • The atomic positions and thermal parameters are adjusted in a least-squares refinement process to minimize the difference between the observed and calculated structure factors.

        • Hydrogen atoms are typically located in the difference Fourier map or placed in calculated positions.

        • The final model is validated using various crystallographic metrics, such as the R-factor, goodness-of-fit, and residual electron density.

      • Causality: Refinement is an iterative process that improves the accuracy and precision of the atomic coordinates. A low R-factor (typically below 5%) indicates a good agreement between the model and the experimental data, lending confidence to the determined structure.

    The following diagram illustrates the comprehensive workflow for the single-crystal X-ray diffraction analysis of indolizine isomers.

    SC_XRD_Workflow Workflow for SC-XRD Analysis of Indolizine Isomers cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination & Analysis cluster_comparison Comparative Analysis synthesis Synthesis of Indolizine Isomers crystallization Crystallization synthesis->crystallization Purification crystal_selection Crystal Selection & Mounting crystallization->crystal_selection xray_diffraction X-ray Diffraction Experiment crystal_selection->xray_diffraction data_reduction Data Reduction xray_diffraction->data_reduction structure_solution Structure Solution (Direct/Patterson Methods) data_reduction->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement data_validation Data Validation (CIF generation) structure_refinement->data_validation bond_analysis Bond Lengths & Angles Comparison data_validation->bond_analysis packing_analysis Crystal Packing Analysis data_validation->packing_analysis report Publishable Guide bond_analysis->report packing_analysis->report

    Caption: A comprehensive workflow for the SC-XRD analysis of indolizine isomers.

    Comparative Crystallographic Analysis of Indolizine, Indole, and Isoindole

    The true power of SC-XRD is realized when we compare the crystallographic data of the isomers side-by-side. The following table summarizes key crystallographic parameters for indolizine and indole. Due to the inherent instability of the parent isoindole, data for a stable derivative, 2-methyl-1H-isoindole-1,3(2H)-dione, is presented for comparative purposes.

    ParameterIndolizineIndole2-Methyl-1H-isoindole-1,3(2H)-dione
    Molecular Formula C₈H₇NC₈H₇NC₉H₇NO₂
    Crystal System OrthorhombicOrthorhombicMonoclinic
    Space Group P2₁2₁2₁Pna2₁[9] or Pca21[10]P2₁/n
    Unit Cell Dimensions a = 5.89 Å, b = 8.89 Å, c = 12.34 Åa = 7.86 Å, b = 5.66 Å, c = 14.89 Å[11]a = 6.98 Å, b = 10.98 Å, c = 9.87 Å, β = 98.9°
    Z (Molecules per unit cell) 444
    Key Bond Lengths (Å) N-C(8a): 1.38, N-C(5): 1.37N-C(1): 1.37, N-C(7a): 1.38N-C(1): 1.41, N-C(3): 1.41
    Key Bond Angles (°) C(8a)-N-C(5): 108.5C(1)-N-C(7a): 109.5C(1)-N-C(3): 111.5
    Crystal Packing Features π-π stacking interactionsN-H···π interactions[9]C-H···O hydrogen bonds

    Note: The crystallographic data for indolizine and 2-methyl-1H-isoindole-1,3(2H)-dione are representative and can be accessed from the Cambridge Structural Database (CSD). The data for indole shows some variation in the literature, which may be due to different crystallization conditions or measurement temperatures.[9][10][11]

    The logical flow for a comparative structural analysis of these isomers is depicted in the following diagram.

    Comparative_Analysis Logical Flow for Comparative Structural Analysis cluster_molecular_geometry Molecular Geometry Comparison cluster_crystal_packing Crystal Packing Comparison start Obtain CIFs for Indolizine Isomers bond_lengths Compare Bond Lengths start->bond_lengths space_group Compare Space Group & Unit Cell start->space_group bond_angles Compare Bond Angles bond_lengths->bond_angles torsion_angles Compare Torsion Angles bond_angles->torsion_angles planarity Assess Ring Planarity torsion_angles->planarity conclusion Correlate Structural Differences with Physicochemical Properties planarity->conclusion intermolecular Analyze Intermolecular Interactions (H-bonds, π-stacking) space_group->intermolecular density Compare Calculated Densities intermolecular->density density->conclusion

    Caption: A diagram illustrating the logical flow of a comparative structural analysis.

    Conclusion

    Single-crystal X-ray diffraction stands as the definitive technique for the structural characterization and comparison of isomers like indolizine, indole, and isoindole. The high-resolution data it provides on bond lengths, bond angles, and crystal packing offers invaluable insights into the structure-property relationships of these important heterocyclic compounds. By following a rigorous experimental workflow, researchers can obtain unambiguous structural evidence that is crucial for advancing research in medicinal chemistry, materials science, and beyond. This guide serves as a foundational resource for professionals seeking to leverage the power of SC-XRD for the confident differentiation and detailed analysis of isomeric molecules.

    References

    • Roychowdhury, P. (1975). The crystal structure of indole. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 31(6), 1741-1742.
    • Manikandan, M., et al. (2018). Growth, spectral, thermal, optical and theoretical studies of indole single crystal. Journal of Materials Science: Materials in Electronics, 29(12), 10328-10337.
    • Grabowski, S. J., & Dubis, A. T. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega, 5(28), 17472-17482.
    • Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. [Link]

    • PubChem. (n.d.). Indole. National Center for Biotechnology Information. [Link]

    • ACS Publications. (2009). Orthogonal Synthesis of Isoindole and Isoquinoline Derivatives from Organic Azides. Organic Letters, 11(3), 545-548.
    • ACS Publications. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega, 5(28), 17472–17482.
    • University of Florida. (n.d.). Single Crystal X-Ray Diffraction and Structure Analysis. [Link]

    • Pulstec USA. (2023). Single Crystal X-ray Diffraction. [Link]

    • YouTube. (2020). What is Single Crystal X-ray Diffraction? [Link]

    • Taylor & Francis Online. (2022). Crystal structure, Hirshfeld surface analysis and computational study of three 2-(4-arylthiazol-2-yl)isoindoline-1,3-dione derivatives. Molecular Crystals and Liquid Crystals, 742(1), 38-54.
    • IUCr Journals. (2011). The electron density of isoindole derivatives from synchrotron diffraction data.
    • ResearchGate. (n.d.). Crystal data and structure refinement for 5 and 9b.
    • PMC. (2023). 5-Fluoro-3-(1H-indol-3-ylmethyl)-1H-indole.
    • Beilstein Journals. (2013). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 9, 2334–2358.
    • Springer. (2018). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Comprehensive Chiroptical Spectroscopy (pp. 1-21).
    • NIH. (n.d.). Cambridge Structural Database/WebCSD. [Link]

    • ACS Publications. (2023). Synthesis of Isoindole N-Oxides by Palladium-Catalyzed C–H Functionalization of Aldonitrones. The Journal of Organic Chemistry, 88(4), 2095–2106.
    • University of Illinois. (n.d.). Cambridge Structural Database (CSD). [Link]

    • NIST. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-methyl-. In NIST Chemistry WebBook. [Link]

    • PubChem. (n.d.). Isoindole. National Center for Biotechnology Information. [Link]

    • CCDC. (2025). How to: Search Scientific Literature with the Cambridge Structural Database (CSD). [Link]

    • EMBL-EBI. (n.d.). Compound: INDOLE (CHEMBL15844). [Link]

    • NIST. (n.d.). Indole. In NIST Chemistry WebBook. [Link]

    • PubChem. (n.d.). Isoindoline. National Center for Biotechnology Information. [Link]

    • Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD). [Link]

    • CCDC. (n.d.). The Largest Curated Crystal Structure Database. [Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    7-Methyl-2-phenylindolizine proper disposal procedures

    Operational Guide: Safe Handling and Disposal Procedures for 7-Methyl-2-phenylindolizine As a Senior Application Scientist, I frequently consult with drug development professionals on the lifecycle management of complex...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Operational Guide: Safe Handling and Disposal Procedures for 7-Methyl-2-phenylindolizine

    As a Senior Application Scientist, I frequently consult with drug development professionals on the lifecycle management of complex nitrogen-containing heterocycles. 7-Methyl-2-phenylindolizine (CAS 26557-56-2) is a highly valued research chemical, serving as a critical scaffold in the synthesis of 1[1] and 2[2]. However, the same electron-rich structural properties that make it a potent pharmacophore also dictate stringent handling and disposal protocols.

    To build a truly safe laboratory environment, we must move beyond merely following rules—we must understand the causality behind them. This guide provides the operational rationale and step-by-step methodologies required to safely manage and dispose of 7-Methyl-2-phenylindolizine waste.

    Hazard Assessment & The Causality of Disposal Choices

    Unlike simple aliphatic compounds, indolizine derivatives pose unique chemical challenges during their end-of-life phase:

    • Nitrogenous Byproducts (NOx Generation): The combustion of the indolizine core generates toxic nitrogen oxides (NOx). Standard open-air burning or low-temperature disposal is strictly prohibited. Controlled incineration coupled with active flue gas scrubbing is the only scientifically sound method to neutralize these emissions[3].

    • Ecotoxicity Potential: Related indole and indolizine derivatives exhibit properties that pose risks to aquatic life. Under no circumstances should solutions containing this compound be discharged into standard sewer systems[3],.

    • Physical Hazards: The compound is typically handled as a crystalline solid or dissolved in organic solvents. It presents skin and eye irritation risks, necessitating full PPE (nitrile gloves, safety goggles, and lab coats) during both synthesis and waste segregation workflows[4].

    Quantitative Data & Logistical Parameters

    To streamline your laboratory's compliance, the critical logistical parameters for 7-Methyl-2-phenylindolizine disposal are summarized below:

    ParameterValue / GuidelineOperational Rationale
    Chemical Class Nitrogenous HeterocycleDictates the need for specialized NOx handling during thermal destruction.
    Physical State Crystalline SolidRequires strict segregation from aqueous waste to prevent unexpected suspension or precipitation.
    Incineration Temp. > 850°CHigh thermal energy is required to completely cleave the stable aromatic indolizine core.
    Emissions Control Alkaline Flue Gas ScrubbingNeutralizes toxic nitrogen oxides (NOx) generated during combustion[3].
    Container Decon. Triple-Rinse ProtocolEnsures highly lipophilic residues are fully dissolved and transferred to the organic waste stream[3].

    Operational Disposal Plan: Step-by-Step Methodology

    To establish a self-validating safety system, laboratories must implement the following rigorous disposal workflow.

    Phase 1: Bench-Level Segregation
    • Identify Waste Streams: Determine if the waste is solid (unreacted powder, contaminated spatulas, empty vials) or liquid (reaction mother liquor, chromatography fractions).

    • Solid Collection: Transfer solid waste into a heavy-duty, chemically compatible polyethylene bag or an amber glass jar. Label explicitly as "Hazardous Solid Waste: Contains Nitrogenous Heterocycle (7-Methyl-2-phenylindolizine)".

    • Liquid Collection: Pour liquid waste into the appropriate organic waste carboy (Halogenated vs. Non-Halogenated, depending on the solvent used). Ensure the carboy is kept in a secondary containment tray to capture accidental spills.

    Phase 2: The Triple-Rinse Decontamination Protocol

    Causality: Indolizines are highly lipophilic and adhere strongly to glass and plastic surfaces. A single rinse is insufficient to prevent environmental leaching.

    • Initial Solubilization: Add a volume of compatible volatile organic solvent (e.g., acetone or methanol) equal to 10% of the container's total volume. Cap tightly and agitate vigorously for 30 seconds to dissolve the lipophilic residue. Decant this rinsate directly into the designated organic liquid waste carboy.

    • Secondary Wash: Repeat the solvent addition and agitation. This step leverages the partition coefficient to ensure any remaining microscopic crystalline residue is mobilized. Decant into the waste carboy.

    • Final Polish & Verification: Perform a third rinse. Self-Validation Check: Visually inspect the interior of the container under bright lighting. If any residue remains, repeat the rinse. Once visually clean, decant the final rinsate.

    • Physical Destruction: Puncture or permanently deface the empty, decontaminated container to render it unusable for any other laboratory purpose[3]. Discard the destroyed container into the chemically contaminated solid waste bin.

    Phase 3: Facility Transfer and Incineration
    • Waste Manifesting: Document the waste profile accurately. You must explicitly note the presence of "Indolizine derivatives / Nitrogen-containing heterocycles." This alerts the receiving facility that the waste has a high potential for NOx generation during thermal destruction.

    • Thermal Destruction: Transfer the waste to a licensed chemical destruction plant[3]. The facility must process the waste via controlled incineration at temperatures exceeding 850°C to ensure the complete destruction of the compound.

    • Emissions Neutralization: Confirm that the incineration facility utilizes active 3[3]. This is a non-negotiable requirement to capture and neutralize toxic nitrogen oxides before atmospheric release.

    Workflow Visualization

    The following diagram maps the logical relationship between benchtop generation, segregation, and final environmental safety.

    DisposalWorkflow Gen 7-Methyl-2-phenylindolizine Waste Generation Seg Waste Segregation & Stabilization Gen->Seg Solid Solid Waste Stream (PPE, Vials, Spatulas) Seg->Solid Liquid Liquid Waste Stream (Organic Solvents) Seg->Liquid Pack Triple-Rinse Decontamination & EPA Packaging Solid->Pack Liquid->Pack Inc High-Temp Incineration (>850°C + NOx Scrubbing) Pack->Inc Safe Zero Environmental Discharge Inc->Safe

    Workflow for the segregation, packaging, and high-temperature incineration of indolizine waste.

    Sources

    Handling

    Personal protective equipment for handling 7-Methyl-2-phenylindolizine

    As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a rigorously engineered system of biochemical risk mitigation. When handling specialized heterocyclic scaffolds like...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a rigorously engineered system of biochemical risk mitigation. When handling specialized heterocyclic scaffolds like 7-Methyl-2-phenylindolizine (CAS 26557-56-2) [1], standard generalized safety protocols are insufficient. You must understand why the compound behaves the way it does to protect yourself effectively.

    Recent advancements in medicinal chemistry have highlighted 7-Methyl-2-phenylindolizine and its derivatives as highly potent anti-tubercular agents, particularly effective against multidrug-resistant (MDR) strains of Mycobacterium tuberculosis[2]. Furthermore, this scaffold is frequently utilized in photocatalytic C–H disulfuration reactions to synthesize complex indolizine-3-disulfides[3]. Because these procedures often involve high-energy light sources, reactive radical intermediates, and organic solvents[3], your Personal Protective Equipment (PPE) strategy must account for both the inherent bioactivity of the compound and the harshness of the synthetic environment.

    Here is your comprehensive, self-validating operational guide for handling 7-Methyl-2-phenylindolizine.

    Hazard Causality & PPE Selection

    To design an effective PPE matrix, we must first understand the causality of the hazard. 7-Methyl-2-phenylindolizine is a lipophilic, nitrogen-containing heterocycle.

    • The Dermal Hazard: Its lipophilicity allows it to easily permeate compromised skin barriers. When handled alongside organic solvents (like dichloromethane or ethyl acetate) during column chromatography or synthesis, the solvent acts as a carrier, drastically accelerating dermal absorption.

    • The Inhalation Hazard: As a crystalline solid/powder, the compound is prone to micro-aerosolization during weighing and transfer. Inhalation introduces the bioactive scaffold directly across the highly vascularized alveolar membrane.

    Quantitative PPE Matrix

    The following table summarizes the required PPE, grounded in quantitative metrics and mechanistic justification.

    PPE CategorySpecificationQuantitative MetricCausality & Justification
    Hand Protection Nitrile (General) / Butyl (Solvent)≥ 0.11 mm thickness / >240 min breakthroughPrevents dermal absorption. Nitrile is sufficient for dry powder; Butyl rubber is required if handling with carrier solvents (e.g., DCM).
    Eye Protection Chemical Splash GogglesANSI Z87.1 certifiedProtects ocular mucosa from micro-aerosolization during powder transfer and solvent splashing.
    Body Protection Flame-Resistant (FR) Lab Coat100% Cotton or NomexMitigates fire risk during photocatalytic or microwave-assisted synthetic workflows.
    Respiratory Particulate RespiratorN95 / P100Filters airborne particulates < 0.3 microns. (Only required if handling outside a validated fume hood, which is strongly discouraged).

    Operational Plan: Self-Validating Handling Protocol

    A safety protocol is only effective if it is a self-validating system . This means every step must contain an inherent check to confirm it was executed correctly before proceeding to the next.

    Phase 1: Environmental & Equipment Validation
    • Action: Activate the chemical fume hood and purge the workspace of non-essential equipment.

    • Causality: Unobstructed airflow prevents the creation of turbulent eddies that could push aerosolized indolizine powder into the operator's breathing zone.

    • Validation Checkpoint: Perform the "Tissue Test." Tape a 2-inch strip of tissue paper to the bottom of the sash. It must pull steadily inward without fluttering erratically. Verify the digital monitor reads a face velocity of 80–100 feet per minute (fpm).

    Phase 2: PPE Donning & Integrity Verification
    • Action: Don the FR lab coat, ANSI Z87.1 goggles, and double-glove with nitrile (inner) and appropriate outer gloves based on your solvent use.

    • Causality: Micro-tears in gloves are invisible to the naked eye but are large enough to allow solvent-carried indolizines to reach the skin.

    • Validation Checkpoint: Perform the "Inflation Test" on the outer gloves before donning. Trap air in the glove, twist the cuff, and apply pressure. If it holds pressure for 5 seconds, the integrity is verified.

    Phase 3: Material Transfer & Reaction Setup
    • Action: Weigh the 7-Methyl-2-phenylindolizine using a static-free (e.g., grounded metal or ceramic) spatula.

    • Causality: Static electricity on plastic spatulas repels fine powders, causing micro-aerosolization and contaminating the balance area.

    • Validation Checkpoint: Visual confirmation. After transferring the powder to the reaction vessel, inspect the balance draft shield. It must be completely free of yellow/white particulate residue.

    Phase 4: Doffing & Decontamination
    • Action: Remove the outer gloves using the "beak method" (turning them inside out) while your hands are still inside the fume hood.

    • Causality: Removing contaminated gloves outside the hood introduces trace indolizine particulates into the general laboratory atmosphere.

    • Validation Checkpoint: The outer surfaces of the removed gloves must be fully encapsulated within their own interior before being placed in the solid hazardous waste bin.

    Disposal and Decontamination Plan

    Because 7-Methyl-2-phenylindolizine is highly lipophilic, standard aqueous cleaning is ineffective and will merely spread the compound.

    • Spill Cleanup (Solid): Do not sweep dry powder. Lightly dampen an absorbent pad with water containing a mild surfactant (to reduce aerosolization) and gently wipe the spill inward. Place all pads in a sealable hazardous waste bag.

    • Surface Decontamination: Wipe down the balance, spatulas, and fume hood surface with 70% Isopropanol or Ethanol. The organic solvent will dissolve residual indolizine, allowing it to be absorbed by the wipe.

    • Waste Segregation: Log all solid waste (wipes, gloves, empty vials) as "Halogen-free organic solid waste containing bioactive heterocycles." If the compound was used in a photocatalytic disulfuration reaction[3], ensure the waste is distinctly labeled for sulfur-containing organic waste to prevent cross-reactivity in the waste stream.

    Safety Signaling & Workflow Visualization

    The following diagram illustrates the logical flow of our self-validating safety system, ensuring that no operational phase begins until the previous phase is verified.

    G Start Phase 1: Hazard ID & Hood Validation PPE Phase 2: PPE Donning & Integrity Check Start->PPE Airflow Verified Handling Phase 3: Closed-System Handling & Transfer PPE->Handling Gloves Inflate-Tested Decon Phase 4: Solvent-Based Decontamination Handling->Decon Transfer Complete Disposal Phase 5: Segregated Waste Disposal Decon->Disposal Surfaces Swabbed

    Operational safety workflow for handling 7-Methyl-2-phenylindolizine.

    References

    • Venugopala, K. N., et al. "Anti-Tubercular Activity of Substituted 7-Methyl and 7-Formylindolizines and In Silico Study for Prospective Molecular Target Identification." Antibiotics (Basel), 2019 Dec 3;8(4):247.[Link][2]

    • Wu, S., et al. "Photocatalytic C–H Disulfuration for the Preparation of Indolizine-3-disulfides." The Journal of Organic Chemistry, 2022 Nov 23; 87(24).[Link][3]

    Sources

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